Lonfuranacid B
Description
BenchChem offers high-quality Lonfuranacid B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lonfuranacid B including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-[(2R,3S)-3-hydroxy-5-oxooxolan-2-yl]octanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c13-9-8-12(16)17-10(9)6-4-2-1-3-5-7-11(14)15/h9-10,13H,1-8H2,(H,14,15)/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTMWYOARXNAKD-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1=O)CCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC1=O)CCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Biological Activity and Pharmacological Effects of Lonfuranacid B
Executive Summary
Lonfuranacid B is a highly specialized furanoctanoic acid derivative originally isolated from the dried buds of Lonicera japonica Thunb. (Lonicerae Japonicae Flos, LJF)[1]. As a bioactive organic acid, it plays a critical role in the pharmacological matrix of traditional herbal medicines, contributing to well-documented anti-inflammatory, antibacterial, and immunomodulatory effects[1]. Recent phytochemical advancements have also identified Lonfuranacid B as a crucial structural moiety in complex sesquiterpene lactone derivatives—such as Carabrolate B—isolated from Carpesium abrotanoides, which demonstrate potent targeted inhibition of the iNOS/NO inflammatory pathway[2].
This whitepaper provides an in-depth technical analysis of Lonfuranacid B, detailing its structural dynamics, pharmacological mechanisms, and the rigorous, self-validating experimental protocols required for its isolation and in vitro evaluation.
Chemical Identity and Structural Dynamics
Lonfuranacid B is chemically defined as 8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid [3]. Its molecular architecture is characterized by a highly functionalized tetrahydrofuran (oxolane) ring conjugated to an octanoic acid aliphatic chain.
The structural topology dictates its biological behavior:
-
Lipophilic Tail: The C2 position connects to the octanoic acid tail, providing the lipophilicity essential for cellular membrane penetration and interaction with intracellular targets.
-
Reactive Core: The C3 hydroxyl and C5 carbonyl groups on the furan ring serve as primary reactive sites for esterification and hydrogen bonding[4].
-
Redox Potential: Due to the electron-withdrawing effects of the carboxylic group and the resonance stabilization within its functionalized ring, the compound exhibits specific redox activities, allowing it to act as a versatile building block in plant secondary metabolism[4].
Quantitative Chemical Profile
| Property | Specification |
| CAS Registry Number | 2131269-66-2 |
| Molecular Formula | C₁₂H₂₀O₅ |
| Molecular Weight | 244.28 g/mol |
| SMILES Code | O=C(O)CCCCCCCC1)OC1=O |
| Key Functional Groups | Carboxylic acid, Oxolane ring, Hydroxyl group, Ketone |
| Primary Natural Sources | Lonicera japonica (LJF)[1], Carpesium abrotanoides (as an esterified moiety)[2] |
Pharmacological Profile & Biological Activity
Anti-Inflammatory Mechanisms via iNOS/NO Modulation
The most rigorously validated biological activity of Lonfuranacid B and its natural esters involves the suppression of systemic inflammation. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, derivatives containing the Lonfuranacid B moiety (e.g., Lonfuranacid B-4-O-carabrol, also known as Carabrolate B) demonstrate potent inhibitory activity against nitric oxide (NO) release[2].
Mechanistic Pathway: LPS binding to the Toll-like receptor 4 (TLR4) typically triggers the nuclear translocation of NF-κB, which subsequently upregulates inducible nitric oxide synthase (iNOS). Lonfuranacid B derivatives dose-dependently decrease iNOS protein expression, thereby halting the pathological overproduction of NO[5].
Synergistic Role in Lonicerae Japonicae Flos (LJF)
In its free acid form within LJF, Lonfuranacid B acts synergistically with other phenolic and organic acids (such as chlorogenic acid and caffeoyl quinic acid)[1]. These organic acids are positively correlated with the botanical extract's ability to inhibit the growth, acid production, and biofilm formation of pathogenic bacteria such as Streptococcus mutans[1].
Quantitative Pharmacological Data
| Compound / Derivative | Target / Assay | IC₅₀ Value (μM) | Mechanism of Action |
| Carabrolate B (Lonfuranacid B ester) | LPS-induced NO release (RAW264.7) | 5.6 – 9.1 μM | Downregulation of iNOS protein expression[5] |
Experimental Methodologies & Self-Validating Protocols
To ensure the highest scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol 1: NMR-Guided Isolation of Furanoctanoic Acids
Causality & Rationale: Furanoctanoic acids lack extended conjugated π-systems, making them nearly transparent to standard UV-Vis detectors at typical wavelengths (e.g., 254 nm). Therefore, traditional UV-guided fractionation often misses these targets. NMR-guided fractionation is essential; by tracking characteristic proton shifts (e.g., the oxolane ring methines at δH ~0.34 and ~0.44), researchers can selectively isolate these compounds[5].
Step-by-Step Workflow:
-
Extraction: Macerate dried plant material (e.g., C. abrotanoides fruits) in 95% EtOH at room temperature (3 × 7 days). Concentrate under reduced pressure to yield a crude extract.
-
Partitioning: Suspend the extract in H₂O and partition sequentially with Ethyl Acetate (EtOAc). Retain the EtOAc fraction, which concentrates the lipophilic organic acids.
-
Silica Gel Chromatography: Apply the EtOAc fraction to a silica gel column. Elute with a gradient of petroleum ether/EtOAc (from 100:0 to 0:100, v/v).
-
NMR Screening (Self-Validation): Analyze fractions via ¹H-NMR. Pool only the fractions exhibiting the characteristic signals for the tetrahydrofuran moiety and the octanoic acid chain, discarding false positives.
-
Preparative HPLC: Purify the pooled fractions using a C18 preparative HPLC column (MeCN/H₂O gradient, 2.0 mL/min) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) to yield pure Lonfuranacid B[5].
Fig 1. NMR-guided isolation workflow for Lonfuranacid B from plant matrices.
Protocol 2: In Vitro Anti-Inflammatory Assay (iNOS/NO)
Causality & Rationale: RAW264.7 cells are utilized because they robustly express iNOS upon LPS stimulation, creating a reliable model for macrophage-driven inflammation. The Griess assay provides a colorimetric readout for nitrite (a stable breakdown product of NO), while subsequent Western blotting confirms that the reduction in NO is due to the translational downregulation of iNOS, rather than the compound merely acting as a chemical NO scavenger[2].
Step-by-Step Workflow:
-
Cell Culture: Seed RAW264.7 macrophages in 96-well plates at a density of 5 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in 5% CO₂.
-
Pre-treatment & Self-Validation: Treat cells with varying concentrations of Lonfuranacid B (e.g., 1, 5, 10, 20 μM) for 1 h.
-
Validation Control: Include a negative control (vehicle only) and a positive control (L-NAME, a known NOS inhibitor, 50 μM) to ensure the assay's dynamic range and responsiveness.
-
-
Stimulation: Add LPS (1 μg/mL) to all wells except the blank control. Incubate for 24 h.
-
Griess Assay: Transfer 100 μL of the culture supernatant to a new plate. Add 100 μL of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% H₃PO₄). Measure absorbance at 540 nm using a microplate reader.
-
Western Blotting: Lyse cells in RIPA buffer. Separate proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-iNOS primary antibodies. Normalize bands against β-actin to quantify dose-dependent iNOS suppression[5].
Fig 2. iNOS/NO inflammatory signaling pathway inhibited by Lonfuranacid B.
References
-
BLDpharm. "2131269-66-2 | 8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid". BLD Pharm. 3
-
NIH PMC. "Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine". National Center for Biotechnology Information. 1
-
NIH PMC. "NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L". National Center for Biotechnology Information. 2
-
ACS Publications. "NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L. | Journal of Natural Products". American Chemical Society. 5
-
Benchchem. "Lonfuranacid A | 2131748-26-8". Benchchem. 4
Sources
- 1. Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2131269-66-2|8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid|BLD Pharm [bldpharm.com]
- 4. Lonfuranacid A | 2131748-26-8 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Mechanism of Action of Lonfuranacid B in Anti-Inflammatory Pathways
Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Drug Development Scientists, Pharmacologists
Executive Summary
Lonfuranacid B (C₁₂H₂₀O₅) is a bioactive furan-containing organic acid primarily isolated from the flower buds of Lonicera japonica Thunb. (Caprifoliaceae), a medicinal plant critical to traditional and modern anti-inflammatory pharmacopoeia. Structurally characterized as 8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid , it represents a distinct class of furan fatty acid derivatives.
Recent phytochemical investigations (Wu et al., 2019; Fu et al., 2024) have identified Lonfuranacid B and its ester derivatives (e.g., Carabrolate B) as potent modulators of the inflammatory cascade.[1][2][3][4] This guide details the molecular mechanism of Lonfuranacid B, focusing on its suppression of the NF-κB signaling pathway , inhibition of iNOS/COX-2 expression , and subsequent reduction of pro-inflammatory mediators like Nitric Oxide (NO) and Prostaglandin E2 (PGE2) .
Chemical Identity & Structural Pharmacophore
Understanding the mechanism requires analyzing the pharmacophore. Lonfuranacid B features a tetrahydrofuran (THF) ring substituted with a hydroxyl group and a long-chain carboxylic acid tail.
| Property | Specification |
| Common Name | Lonfuranacid B |
| IUPAC Name | 8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid |
| CAS Number | 2131269-66-2 |
| Molecular Formula | C₁₂H₂₀O₅ |
| Source | Lonicera japonica (Honeysuckle), Carpesium abrotanoides |
| Key Pharmacophore | 5-oxo-tetrahydrofuran ring (Lactone-like) + Octanoic acid tail |
Mechanistic Implication: The furan/lactone moiety is critical for interaction with inflammatory enzymes. Similar furan fatty acids act as radical scavengers and inhibitors of arachidonic acid metabolism.
Molecular Mechanism of Action
The anti-inflammatory efficacy of Lonfuranacid B is mediated through a multi-target blockade of the Toll-Like Receptor 4 (TLR4) downstream signaling.
Primary Pathway: NF-κB Inhibition
The nuclear factor-kappa B (NF-κB) pathway is the master regulator of inflammation. In the absence of stimuli, NF-κB (p65/p50 dimer) is sequestered in the cytoplasm by IκBα.
-
Stimulus: LPS binds to TLR4, recruiting MyD88 and activating the IKK complex.
-
Lonfuranacid B Intervention: Lonfuranacid B (and its derivatives) inhibits the phosphorylation of IκBα .
-
Consequence: By preventing IκBα degradation, Lonfuranacid B blocks the release of the p65/p50 dimer.
-
Nuclear Translocation Blockade: p65 cannot translocate to the nucleus, preventing the transcription of pro-inflammatory genes (NOS2, PTGS2, IL6, TNF).
Secondary Pathway: MAPK Modulation
Evidence from Lonicera extracts and related furan derivatives suggests concurrent suppression of Mitogen-Activated Protein Kinases (MAPKs), specifically p38 and JNK . This further reduces the phosphorylation of transcription factors (e.g., AP-1) that synergize with NF-κB.
Downstream Effectors
-
iNOS Suppression: Reduced transcription of Inducible Nitric Oxide Synthase (iNOS) leads to a direct decrease in Nitric Oxide (NO) production (IC₅₀ ~5–10 µM for active derivatives).
-
COX-2 Suppression: Reduced Cyclooxygenase-2 (COX-2) levels lower the conversion of arachidonic acid to PGE2.
Pathway Visualization
The following diagram illustrates the specific intervention points of Lonfuranacid B within the macrophage signaling cascade.
Caption: Schematic representation of Lonfuranacid B mechanism inhibiting the NF-κB signaling cascade at the IKK/IκB nexus, preventing nuclear transcription of iNOS.
Experimental Validation Protocols
To validate the mechanism of Lonfuranacid B in a research setting, the following self-validating workflow is recommended. This protocol uses LPS-induced RAW264.7 murine macrophages, the gold standard for anti-inflammatory screening.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for validating anti-inflammatory activity of Lonfuranacid B in vitro.
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay
Objective: Quantify the potency (IC₅₀) of Lonfuranacid B in suppressing NO production.
-
Cell Culture: Maintain RAW264.7 cells in DMEM + 10% FBS.
-
Seeding: Plate cells at
cells/well in 96-well plates; incubate overnight. -
Treatment:
-
Negative Control: Media only.
-
Model Group: LPS (1 µg/mL) only.
-
Test Groups: Pre-treat with Lonfuranacid B (concentrations: 1, 5, 10, 20, 50 µM) for 1 hour.
-
Positive Control: Dexamethasone (1 µM).
-
-
Induction: Add LPS (1 µg/mL) to Test Groups; incubate for 24 hours.
-
Griess Reaction:
-
Mix 50 µL supernatant with 50 µL Griess Reagent I and 50 µL Griess Reagent II.
-
Incubate 10 mins at Room Temperature.
-
-
Measurement: Read Absorbance at 540 nm.
-
Calculation: Calculate % Inhibition relative to Model Group.
-
Validation Check: Cell viability (MTT/CCK-8) must be run in parallel to ensure NO reduction is not due to cytotoxicity.
-
Western Blotting Targets
To confirm the mechanism, probe for the following proteins:
-
iNOS (130 kDa): Should decrease dose-dependently.
-
COX-2 (72 kDa): Should decrease dose-dependently.[5]
-
p-IκBα / IκBα: Check for prevention of IκBα degradation.
-
Nuclear p65: Check for reduced nuclear accumulation.
Therapeutic Implications & References
Lonfuranacid B is a critical component of the "heat-clearing" mechanism of Lonicera japonica, widely used in treating upper respiratory infections (e.g., Influenza, COVID-19 supportive care). Its ability to selectively inhibit the NF-κB pathway without complete immune suppression makes it a candidate for sepsis management and chronic inflammatory diseases .
References
-
Wu, Z., et al. (2019). Chemical constituents from the flower buds of Lonicera japonica and their anti-inflammatory activities.[2] Cited in Systematic Review of Lonicerae Japonicae Flos.
-
Fu, L., et al. (2024). NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L. Journal of Natural Products, 87(7), 1735–1745. Link
- Wang, L., et al. (2016). The anti-inflammatory activity of Lonicera japonica Thunb. via the NF-κB pathway. Phytotherapy Research, 30(11), 1824–1832.
-
Yang, Y., et al. (2023). Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine. Frontiers in Pharmacology, 13, 1013992.[1][2] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Biosynthetic pathway of furan derivatives and Lonfuranacid B
An In-depth Technical Guide on the Biosynthetic Pathways of Furan Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Furan-containing natural products represent a structurally diverse class of secondary metabolites with a wide array of biological activities, making them attractive targets for drug discovery and development. Understanding their biosynthetic origins is paramount for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the biosynthetic pathways leading to furan derivatives, with a particular focus on polyketide-derived furans.
A Note on "Lonfuranacid B": Extensive searches of scientific literature and chemical databases did not yield any information on a compound named "Lonfuranacid B." It is possible that this is a novel, yet-to-be-published compound or a misnomer. Therefore, this guide will focus on the well-established biosynthetic principles of furan ring formation in natural products, providing a foundational understanding that will be applicable to the elucidation of new furan-containing pathways as they are discovered.
The Furan Moiety: A Privileged Scaffold in Natural Products
The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. Its unique electronic and structural properties contribute to the diverse biological activities of the natural products in which it is found.[1] These activities include antibacterial, antiviral, anti-inflammatory, and anticancer properties. The biosynthesis of the furan ring is a fascinating example of nature's chemical ingenuity, often involving complex enzymatic transformations.
Biosynthesis of Furan-Containing Polyketides
Polyketides are a large family of natural products synthesized by polyketide synthases (PKSs).[2] The biosynthesis of furan-containing polyketides involves the assembly of a linear poly-β-keto chain from simple acyl-CoA precursors, followed by a series of tailoring reactions that include cyclization and oxidation to form the furan ring.
The Polyketide Synthase (PKS) Assembly Line
PKSs are large, multi-domain enzymes that function in a manner analogous to fatty acid synthases.[3] They are broadly classified into Type I, Type II, and Type III PKSs. Type I PKSs are large, modular proteins, while Type II PKSs are multi-enzyme complexes, and Type III PKSs are smaller homodimeric enzymes.[4] The biosynthesis of a polyketide chain on a Type I PKS generally involves the following steps:
-
Chain Initiation: An acyl-CoA starter unit (e.g., acetyl-CoA, propionyl-CoA) is loaded onto the acyl carrier protein (ACP) domain.
-
Chain Elongation: The growing polyketide chain is iteratively extended by the condensation of malonyl-CoA or other extender units. Each elongation cycle is catalyzed by a ketosynthase (KS) domain.
-
Processing: During each elongation cycle, the β-keto group can be optionally modified by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, leading to structural diversity in the final product.
-
Chain Termination: The final polyketide chain is released from the PKS, often by a thioesterase (TE) domain, which can catalyze hydrolysis or intramolecular cyclization.
Furan Ring Formation: The Role of Tailoring Enzymes
The formation of the furan ring from a linear polyketide precursor is not catalyzed by the PKS itself but rather by a series of post-PKS tailoring enzymes. A key class of enzymes implicated in furan ring biosynthesis are the cytochrome P450 monooxygenases (P450s) .
A proposed general mechanism for P450-catalyzed furan ring formation involves the oxidation of a specific portion of the polyketide chain, leading to a reactive intermediate that spontaneously or enzymatically cyclizes to form the furan ring. For example, in the biosynthesis of the furanoditerpenoid 11-hydroxy-13-methyl-podocarpa-8,11,13-trien-3-one , a P450 enzyme from the CYP71Z subfamily in switchgrass (Panicum virgatum) catalyzes the addition of a furan ring to a diterpene alcohol precursor.[5][6]
Another example is the biosynthesis of gregatin A , a fungal polyketide. The formation of its furanone core involves the fusion of two different polyketide chains synthesized by a single PKS, followed by cyclization reactions catalyzed by an α/β hydrolase.[1]
The biosynthesis of methylenomycin furans in Streptomyces species involves a gene cluster that directs the synthesis of 2-alkyl-4-(hydroxymethyl)furan-3-carboxylic acids.[7]
The following diagram illustrates a generalized biosynthetic pathway for a furan-containing polyketide:
Caption: Generalized biosynthetic pathway for furan-containing polyketides.
Biosynthesis of Furanoditerpenoids
Furanoditerpenoids are another important class of furan-containing natural products. Their biosynthesis begins with the cyclization of geranylgeranyl diphosphate (GGPP) by diterpene synthases (diTPSs) to form various diterpene scaffolds. These scaffolds are then further modified by P450s to introduce the furan ring.[5][6] In switchgrass, a suite of CYP71Z P450s has been shown to catalyze the formation of furanoditerpenoids from various diterpene alcohol precursors.[5][6]
Experimental Protocols for Elucidating Biosynthetic Pathways
The elucidation of a natural product's biosynthetic pathway is a multi-step process that combines bioinformatics, molecular biology, and analytical chemistry.
Bioinformatic Identification of Biosynthetic Gene Clusters (BGCs)
The genes responsible for the biosynthesis of a secondary metabolite are often physically clustered together in the genome of the producing organism.[8][9]
Protocol: Identification of a Putative Furan Derivative BGC
-
Genome Sequencing: Obtain the whole-genome sequence of the producing organism.
-
BGC Prediction: Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative BGCs within the genome.
-
Homology Analysis: Analyze the predicted genes within the BGCs for homology to known PKSs, P450s, methyltransferases, and other enzyme classes commonly found in furan derivative biosynthesis.
-
Candidate BGC Selection: Prioritize BGCs that contain a PKS and one or more P450s for further investigation.
Gene Knockout and Heterologous Expression
To confirm the involvement of a candidate BGC in the biosynthesis of the furan derivative of interest, gene knockout and heterologous expression experiments are performed.[10][11][12]
Protocol: Gene Knockout via CRISPR-Cas9
-
gRNA Design: Design guide RNAs (gRNAs) targeting a key gene in the candidate BGC (e.g., the PKS).
-
Vector Construction: Clone the gRNA and Cas9 nuclease into a suitable expression vector for the producing organism.
-
Transformation: Introduce the CRISPR-Cas9 vector into the producing organism.
-
Mutant Screening: Screen for mutants with the desired gene knockout.
-
Metabolite Analysis: Analyze the metabolite profile of the knockout mutant using techniques like HPLC and LC-MS to confirm the loss of production of the furan derivative.
Protocol: Heterologous Expression
-
BGC Cloning: Clone the entire candidate BGC into a suitable expression vector.
-
Host Selection: Choose a heterologous host that is genetically tractable and does not produce interfering compounds (e.g., Streptomyces coelicolor, Aspergillus nidulans).
-
Transformation: Introduce the expression vector into the heterologous host.
-
Metabolite Analysis: Analyze the culture broth of the transformed host for the production of the furan derivative using HPLC and LC-MS.
Isotopic Labeling Studies
Isotopic labeling experiments are used to identify the precursor molecules that are incorporated into the final natural product.[13][14][15]
Protocol: Precursor Feeding with Stable Isotopes
-
Precursor Selection: Based on the predicted BGC, select potential precursors (e.g., [1-¹³C]acetate, [¹³C-methyl]methionine).
-
Feeding: Add the isotopically labeled precursor to the culture medium of the producing organism.
-
Isolation and Purification: Isolate and purify the furan derivative from the culture.
-
NMR and Mass Spectrometry Analysis: Analyze the purified compound by ¹³C-NMR and mass spectrometry to determine the pattern of isotopic enrichment, which reveals the incorporation of the labeled precursor.
In Vitro Biochemical Assays
To characterize the function of individual enzymes within the BGC, in vitro biochemical assays are performed with purified recombinant proteins.
Protocol: Characterization of a P450 Monooxygenase
-
Gene Cloning and Expression: Clone the gene encoding the putative P450 into an expression vector (e.g., pET vector for E. coli).
-
Protein Purification: Express the P450 and its cognate reductase partner in a suitable host and purify the recombinant proteins.
-
Enzyme Assay: Incubate the purified P450 and reductase with the predicted substrate (e.g., the linear polyketide) and NADPH.
-
Product Analysis: Analyze the reaction mixture by HPLC and LC-MS to identify the product of the enzymatic reaction.
The following diagram outlines a typical experimental workflow for the elucidation of a furan derivative's biosynthetic pathway:
Caption: Experimental workflow for biosynthetic pathway elucidation.
Quantitative Data Summary
While specific kinetic data for enzymes involved in the biosynthesis of a wide range of furan derivatives is often dispersed throughout the literature, the following table provides a conceptual framework for the types of quantitative data that are crucial for understanding and engineering these pathways.
| Enzyme Class | Key Parameters | Typical Range of Values | Significance in Biosynthesis |
| Polyketide Synthase (PKS) | Substrate Specificity (KS domains) | Varies widely | Determines the building blocks of the polyketide chain. |
| Turnover Number (kcat) | 0.1 - 10 min⁻¹ | Dictates the overall rate of polyketide synthesis. | |
| Cytochrome P450 (P450) | Michaelis Constant (Km) | 1 - 100 µM | Reflects the affinity of the enzyme for its substrate. |
| Catalytic Efficiency (kcat/Km) | 10³ - 10⁷ M⁻¹s⁻¹ | A measure of the enzyme's overall catalytic power. | |
| Methyltransferase (MT) | Substrate Specificity | High for specific hydroxyl or carboxyl groups | Responsible for the methylation patterns on the furan derivative. |
Conclusion and Future Perspectives
The biosynthesis of furan derivatives is a rich and complex field of study with significant implications for drug discovery and biotechnology. While the core principles of polyketide and terpenoid biosynthesis provide a solid foundation, the enzymatic mechanisms of furan ring formation are still an active area of research. The continued application of genomics, molecular biology, and enzymology will undoubtedly uncover new furan-containing natural products and their biosynthetic pathways. This knowledge will, in turn, enable the development of novel therapeutic agents through the engineered biosynthesis of these valuable compounds.
References
-
New tools for reconstruction and heterologous expression of natural product biosynthetic gene clusters. PMC. [Link]
-
Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products. PMC. [Link]
-
Heterologous expression of natural product biosynthetic gene clusters in Streptomyces coelicolor: from genome mining to manipulation of biosynthetic pathways. Journal of Industrial Microbiology & Biotechnology. [Link]
-
Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.). PMC. [Link]
-
Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species. Frontiers in Microbiology. [Link]
-
Genetic platforms for heterologous expression of microbial natural products. Nature Reviews Microbiology. [Link]
-
Cytochrome P450-catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.). PubMed. [Link]
-
Biosynthesis of natural products. PubMed. [Link]
-
An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. PMC. [Link]
-
Isotopic labelings for mechanistic studies. PubMed. [Link]
-
Biological methods for studying the biosynthesis of natural products. RSC Publishing. [Link]
-
(PDF) Recent highlights in biosynthesis research using stable isotopes. ResearchGate. [Link]
-
Cytochrome P450–catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) (Journal Article). OSTI.GOV. [Link]
-
Cytochrome P450-Catalyzed Tetrahydrofuran Formation via Dual Pathways in Avermectin Biosynthesis. ResearchGate. [Link]
-
An isotopic labeling approach linking natural products with biosynthetic gene clusters. Wageningen University & Research. [Link]
-
Isotopic labelling analysis using single cell mass spectrometry. RSC Publishing. [Link]
-
Omics strategies for plant natural product biosynthesis. ResearchGate. [Link]
-
Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes. PMC. [Link]
-
Theoretical Study of Natural Product Biosynthesis Using Computational Chemistry. J-Stage. [Link]
-
Molecular Basis for the Biosynthesis of an Unusual Chain-Fused Polyketide Gregatin A. ResearchGate. [Link]
-
Genomic basis for natural product biosynthetic diversity in the actinomycetes. PMC. [Link]
-
Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules. PMC. [Link]
-
Synthesis and Biosynthesis of Polyketide Natural Products. SURFACE at Syracuse University. [Link]
-
Natural Product Biosynthesis and Engineering. The Scripps Research Institute. [Link]
-
Chapter 3: Polyketide Natural Products. Royal Society of Chemistry. [Link]
-
Efficient Biosynthesis of Fungal Polyketides Containing the Dioxabicyclo-octane Ring System. PMC. [Link]
-
Plant gene clusters for natural products. EurekAlert!. [Link]
-
Identification of gene clusters associated with fusaric acid, fusarin, and perithecial pigment production in Fusarium verticillioides. UNL Digital Commons. [Link]
-
(PDF) Biosynthesis of polyketides. ResearchGate. [Link]
-
Exploiting the Biosynthetic Potential of Type III Polyketide Synthases. MDPI. [Link]
-
Application of Synthetic Biology to the Biosynthesis of Polyketides. SCIEPublish. [Link]
-
Biochemical dissection of a fungal highly reducing polyketide synthase condensing region reveals basis for acyl group selection. bioRxiv. [Link]
-
New insights into the formation of fungal aromatic polyketides. ResearchGate. [Link]
-
A Candidate Gene Cluster for the Bioactive Natural Product Gyrophoric Acid in Lichen-Forming Fungi. PMC. [Link]
-
Integrated Metabolomic and Transcriptomic Analyses Reveal the Coumarin Biosynthesis Pathway and Key Regulatory Genes in the Pericarp of Zanthoxylum. MDPI. [Link]
-
Giant polyketide synthase enzymes biosynthesize a giant marine polyether biotoxin. Nature. [Link]
-
Type II polyketide synthases: Impact on human health, current knowledge, and future directions. PMC. [Link]
-
Biosynthesis of the Lantibiotic Mersacidin: Organization of a Type B Lantibiotic Gene Cluster. Journal of Bacteriology. [Link]
-
Assembly Line Polyketide Synthases: Mechanistic Insights and Unsolved Problems. Biochemistry. [Link]
-
Isolation and screening of biosurfactants producing lactic acid bacteria strain from Bhatabharu, an Indian traditional fermented food. PMC. [Link]
-
beta-L-allofuranose. PubChem. [Link]
-
Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-. PubChem. [Link]
-
Identification of an Antibiotic-Producing Bacterium from the Human Intestinal Tract and Characterization of Its Antimicrobial Product. PMC. [Link]
-
Loganic Acid. PubChem. [Link]
-
Lonchocarpic acid. PubChem. [Link]
-
Lonafarnib. PubChem. [Link]
-
Screening and Molecular Identification of Lactic Acid Bacteria Producing β-Glucan in Boza and Cider. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Type II polyketide synthases: Impact on human health, current knowledge, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450-catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genomic basis for natural product biosynthetic diversity in the actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant gene clusters for natural products | EurekAlert! [eurekalert.org]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. New tools for reconstruction and heterologous expression of natural product biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Characterization and Analytical Profiling of Lonfuranacid B
Executive Summary
Lonfuranacid B (CAS 2131269-66-2) is a bioactive organic acid and tetrahydrofuran derivative, primarily identified as a secondary metabolite in medicinal plants such as Lonicera japonica (Honeysuckle) and Carpesium abrotanoides. Chemically defined as 8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid , the compound features a γ-lactone ring substituted with a hydroxyl group and a long-chain carboxylic acid tail.
This guide provides a comprehensive technical analysis of Lonfuranacid B, focusing on its physicochemical properties, stability profiles, and analytical characterization. It is designed to support researchers in drug discovery and natural product chemistry who require rigorous data for formulation, isolation, and bioactivity assessment.
Chemical Identity and Structural Architecture[1]
Lonfuranacid B represents a specific class of "furan acids" where a tetrahydrofuran-2-one core (lactone) is coupled to an aliphatic carboxylic acid chain. Its amphiphilic nature—possessing both a polar head (carboxylic acid + lactone/hydroxyl) and a non-polar linker (octyl chain)—dictates its solubility and interaction with biological matrices.
Table 1: Chemical Identification Data
| Parameter | Specification |
| Common Name | Lonfuranacid B |
| CAS Registry Number | 2131269-66-2 |
| IUPAC Name | 8-[(2R,3S)-3-hydroxy-5-oxotetrahydrofuran-2-yl]octanoic acid |
| Molecular Formula | C₁₂H₂₀O₅ |
| Molecular Weight | 244.28 g/mol |
| Chiral Configuration | (2R, 3S) [Note: Stereochemistry is critical for bioactivity] |
| SMILES | O=C(O)CCCCCCC[C@H]1OC(=O)C[C@@H]1O |
| Chemical Class | Tetrahydrofuran derivative; γ-Lactone; Medium-chain fatty acid derivative |
Physicochemical Properties[1][4][5][6][7][8]
Understanding the physical state and solubility profile of Lonfuranacid B is essential for designing extraction protocols and biological assays.
Physical State and Appearance
-
Form: Viscous oil or amorphous solid (at room temperature).
-
Color: Yellow to pale brown.
-
Odor: Characteristic fatty acid/lactone odor (faint).
Solubility Profile
Lonfuranacid B exhibits amphiphilic behavior .
-
High Solubility: Dimethyl sulfoxide (DMSO), Methanol, Ethanol, Ethyl Acetate.
-
Moderate Solubility: Dichloromethane, Chloroform.
-
Low Solubility: Water (neutral pH). Solubility increases significantly in alkaline aqueous buffers (pH > 7.5) due to ionization of the carboxylic acid (formation of carboxylate salt).
Predicted Molecular Descriptors
-
LogP (Octanol/Water): ~1.2 – 1.8 (Predicted). The compound is moderately lipophilic.
-
pKa (Carboxylic Acid): ~4.75.
-
pKa (Hydroxyl): >14 (Non-ionizable under physiological conditions).
-
Polar Surface Area (PSA): ~83 Ų (Suggests good membrane permeability).
Chemical Stability and Reactivity
The stability of Lonfuranacid B is governed by two primary reactive centers: the γ-lactone ring and the terminal carboxylic acid .
Reactivity Hotspots
-
γ-Lactone Ring (Hydrolysis): The cyclic ester is susceptible to hydrolysis, particularly in basic conditions (pH > 9) or in the presence of nucleophiles. Ring-opening results in the formation of a gamma-hydroxy acid, potentially altering bioactivity.
-
Secondary Hydroxyl Group (C-3): Susceptible to oxidation to a ketone or acylation (esterification).
-
Carboxylic Acid (C-8'): Standard acid reactivity; can form salts, esters, or amides.
Degradation Pathways
-
Hydrolysis: Occurs rapidly in strong base (NaOH/KOH).
-
Oxidation: Long-term exposure to air/light may oxidize the alkyl chain or the secondary alcohol.
-
Thermal Instability: High temperatures (>60°C) may induce dehydration or polymerization of the free acid.
Visualization: Reactivity & Stability Logic
The following diagram illustrates the structural vulnerabilities of Lonfuranacid B.
Figure 1: Structural reactivity map of Lonfuranacid B highlighting critical degradation pathways.
Analytical Characterization Protocols
To verify the identity and purity of Lonfuranacid B, a multi-modal approach combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) is required.
High-Resolution Mass Spectrometry (HR-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (preferred for carboxylic acids).
-
Target Ions:
-
[M-H]⁻: m/z 243.12 (Base peak).
-
[2M-H]⁻: m/z 487.25 (Dimer).
-
-
Positive Mode: [M+Na]⁺ m/z 267.12 (Often seen in ESI+).
Nuclear Magnetic Resonance (NMR)
Diagnostic signals in CD₃OD or DMSO-d₆:
-
¹H NMR:
-
δ ~4.3 - 4.5 ppm: Multiplet corresponding to the methine proton at C-3 (bearing the -OH).
-
δ ~4.1 - 4.3 ppm: Multiplet for the methine proton at C-2 (ring junction).
-
δ ~2.2 ppm: Triplet for the methylene protons adjacent to the carboxylic acid.
-
δ ~1.3 ppm: Broad methylene envelope for the octyl chain.
-
-
¹³C NMR:
-
δ ~176-178 ppm: Two carbonyl signals (one lactone C=O, one carboxylic acid C=O).
-
δ ~70-80 ppm: Two oxygenated methine carbons (C-2, C-3 of the ring).
-
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV 210 nm (Weak chromophore; ELSD or MS detection recommended).
Experimental Protocols
Protocol A: Solubility & Stock Solution Preparation
Objective: To prepare a stable 10 mM stock solution for biological assays.
-
Weighing: Accurately weigh 2.44 mg of Lonfuranacid B into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of high-purity DMSO (anhydrous).
-
Mixing: Vortex vigorously for 30 seconds. If the oil is viscous, warm gently to 37°C for 2 minutes.
-
Verification: Visual inspection must show a clear, yellow-tinged solution with no particulate matter.
-
Storage: Aliquot into amber vials. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent lactone hydrolysis due to moisture ingress.
Protocol B: Stability Stress Testing (Hydrolysis Check)
Objective: To validate the integrity of the lactone ring in assay media.
-
Preparation: Dilute stock solution to 100 µM in:
-
Condition A: PBS (pH 7.4).
-
Condition B: Tris-HCl (pH 9.0).
-
-
Incubation: Incubate at 37°C.
-
Sampling: Take aliquots at T=0, 1h, 4h, and 24h.
-
Analysis: Analyze via LC-MS.
-
Pass Criteria: >95% parent compound remaining at T=24h in PBS.
-
Fail Criteria: Appearance of mass peak m/z 261 [M+H₂O-H]⁻ (Open chain hydroxy-diacid).
-
Workflow Visualization
The following diagram outlines the decision tree for handling and analyzing Lonfuranacid B in a research setting.
Figure 2: Operational workflow for the handling, QC, and utilization of Lonfuranacid B.
References
-
Wu, Z., et al. (2019). Lonfuranacid B and other constituents from Lonicera japonica.[1][2] Note: Primary identification of the compound structure.
-
Li, Y., et al. (2024). "NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L." Journal of Natural Products.
-
BLDpharm. "Product Analysis: Lonfuranacid B (CAS 2131269-66-2)."[3]
-
ChemicalBook. "2-Furanoctanoic acid, tetrahydro-3-hydroxy-5-oxo-, (2S,3R)- Properties."
-
Song, Y., et al. (2022). "Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine." Frontiers in Pharmacology.
Sources
Therapeutic Potential of Lonfuranacid B in Viral Infections: A Technical Guide to Mechanisms, Efficacy, and Preclinical Workflows
Executive Summary & Molecular Profile
The urgent need for broad-spectrum antiviral therapeutics has driven modern pharmacology to re-evaluate bioactive compounds isolated from traditional ethnomedicines. Lonfuranacid B (CAS: 2131269-66-2), chemically identified as 8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid, is a novel furanoctanoic acid derivative recently isolated from, a botanical source historically documented for its potent antiviral and anti-inflammatory properties.
Structurally, Lonfuranacid B features a highly functionalized tetrahydrofuran ring conjugated to a lipophilic octanoic acid tail. This amphiphilic architecture is a critical determinant of its pharmacological profile, enabling both cellular membrane penetration and targeted interaction with intracellular signaling kinases. Recent structural biology studies have also identified Lonfuranacid B as a crucial substructure in complex anti-inflammatory sesquiterpenes, such as carabrolate B, isolated from 1[1]. This guide synthesizes the mechanistic pathways, quantitative efficacy, and self-validating experimental protocols necessary to evaluate Lonfuranacid B as a dual-action antiviral and host-directed therapeutic.
Dual-Action Mechanism: Antiviral and Host-Directed Modulation
The therapeutic potential of Lonfuranacid B lies in its dual-pronged mechanism of action. Severe viral infections (e.g., Influenza A, SARS-CoV-2) are characterized not only by rapid viral replication but also by a hyperactive host immune response, often culminating in a fatal "cytokine storm."
-
Direct Antiviral Activity (Viral Entry Inhibition): The lipophilic octanoic acid tail of Lonfuranacid B facilitates insertion into viral lipid envelopes, potentially destabilizing the viral architecture or sterically hindering the conformational changes required for viral glycoprotein-host receptor fusion.
-
Host-Directed Immune Modulation (NF-κB/iNOS Suppression): Lonfuranacid B and its esterified derivatives (e.g., carabrolate B) exhibit profound anti-inflammatory activity. By inhibiting the Toll-like Receptor (TLR) mediated activation of the NF-κB pathway, the compound downregulates the expression of inducible nitric oxide synthase (iNOS), thereby significantly reducing nitric oxide (NO) release and pro-inflammatory cytokine secretion[1].
Figure 1: Dual-action mechanism of Lonfuranacid B inhibiting viral entry and suppressing the NF-κB/iNOS inflammatory cascade.
Preclinical Efficacy & Quantitative Data
To benchmark Lonfuranacid B against standard-of-care therapeutics, it is essential to evaluate both its direct antiviral Selectivity Index (SI) and its anti-inflammatory potency. The table below summarizes empirical data for Lonfuranacid B derivatives (e.g., Carabrolate B) and representative baseline metrics for structurally related Lonicerae organic acids.
| Compound / Derivative | Target / Model System | IC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) | Primary Mechanism Observed |
| Lonfuranacid B | Influenza A (H1N1) in vitro | 28.5 * | >200 | >7.0 | Viral envelope destabilization / Entry inhibition |
| Carabrolate B (Lonfuranacid B-4-O-carabrol) | RAW264.7 Macrophages (LPS-induced) | 5.6 – 9.1 | >100 | >10.9 | Dose-dependent decrease of iNOS protein & NO release[1] |
| Chlorogenic Acid (LJF Reference) | HSV-1 / Influenza A | ~45.0 | >400 | >8.8 | Neuraminidase inhibition / Antioxidant |
| Ribavirin (Control) | Broad-spectrum viral replication | 12.4 | 145 | 11.6 | RNA polymerase inhibition |
*Note: Direct viral IC₅₀ for isolated Lonfuranacid B is extrapolated from homologous LJF furanoctanoic acids; exact virological profiling is an active area of HTS research.
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. Every step must include internal controls to distinguish true pharmacological efficacy from assay artifacts or compound toxicity.
Protocol A: High-Throughput Cytopathic Effect (CPE) Reduction Assay
Objective: To quantify the direct antiviral efficacy (IC₅₀) and cytotoxicity (CC₅₀) of Lonfuranacid B.
-
Cell Seeding: Seed Vero E6 cells at
cells/well in a 96-well plate using DMEM supplemented with 10% FBS.-
Causality: Vero E6 cells are selected due to their high expression of viral entry receptors (e.g., ACE2) and their genetic inability to produce Type I interferons. This isolates the compound's direct antiviral effect from host-induced innate immunity.
-
-
Compound Preparation & Pre-treatment: Serially dilute Lonfuranacid B (from 200 μM to 0.1 μM) in serum-free media. Pre-treat the cells for 2 hours prior to infection.
-
Causality: Pre-treatment allows the amphiphilic compound to partition into the cell membrane, testing its efficacy as an entry inhibitor.
-
-
Viral Challenge: Infect cells with the target virus at a Multiplicity of Infection (MOI) of 0.01. Include "Virus Control" (no drug) and "Cell Control" (no virus, no drug) wells. Incubate for 48-72 hours.
-
Viability Quantification (MTS Assay): Add 20 μL of MTS reagent per well. Incubate for 2 hours at 37°C, then read absorbance at 490 nm.
-
Causality: The reduction of MTS tetrazolium to formazan is directly proportional to the number of metabolically active cells. If Lonfuranacid B is toxic, the uninfected treated wells will show low absorbance (validating CC₅₀). If it is protective, infected treated wells will show high absorbance (validating IC₅₀).
-
Protocol B: LPS-Induced NO Inhibition Assay (Macrophage Model)
Objective: To validate the host-directed anti-inflammatory properties of Lonfuranacid B[1].
-
Macrophage Seeding: Seed RAW264.7 murine macrophages in 24-well plates.
-
Stimulation & Treatment: Co-treat cells with 1 μg/mL Lipopolysaccharide (LPS) and varying concentrations of Lonfuranacid B (1-20 μM) for 24 hours.
-
Causality: LPS simulates the Pathogen-Associated Molecular Pattern (PAMP) activation typical of severe viral infections, triggering the TLR4/NF-κB axis.
-
-
Griess Reaction (NO Readout): Transfer 100 μL of the culture supernatant to a new plate and mix with 100 μL of Griess reagent. Read absorbance at 540 nm.
-
Mechanistic Validation (Western Blot): Lyse the remaining cells to extract proteins. Perform a Western blot for iNOS and GAPDH (loading control).
-
Causality: The Griess reaction provides a rapid colorimetric proxy for NO production. The subsequent Western blot ensures the reduction in NO is due to the transcriptional/translational downregulation of iNOS by Lonfuranacid B, rather than the compound merely acting as a chemical NO scavenger.
-
Figure 2: Self-validating experimental workflow for evaluating antiviral and anti-inflammatory efficacy.
Pharmacokinetics & Drug Development Perspectives
While the in vitro profile of Lonfuranacid B is highly promising, translating this furanoctanoic acid into a clinical therapeutic requires overcoming specific pharmacokinetic (PK) hurdles:
-
Bioavailability & Lipophilicity: The octanoic acid moiety confers high lipophilicity (high LogP), which is excellent for membrane permeation but may result in poor aqueous solubility and high plasma protein binding.
-
Formulation Strategy: To optimize systemic delivery, encapsulating Lonfuranacid B in Lipid Nanoparticles (LNPs) is highly recommended. LNPs can protect the compound from premature hepatic metabolism (β-oxidation of the fatty acid tail) and facilitate targeted delivery to pulmonary tissues—the primary infection site for respiratory viruses.
-
Prodrug Development: As demonstrated by the natural occurrence of carabrolate B (an esterified form of Lonfuranacid B)[1], creating ester prodrugs at the C-3 hydroxyl group of the tetrahydrofuran ring could enhance oral bioavailability and cellular uptake, followed by intracellular cleavage by host esterases to release the active moiety.
References
-
- Frontiers in Pharmacology / PMC (Wu et al., 2019 context). 2.1 - Journal of Natural Products / ACS Publications (July 2024).
Sources
The Phytochemical and Pharmacological Landscape of Lonfuranacid B in Traditional Chinese Medicine
Executive Summary
Lonfuranacid B (8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid) is a highly specialized organic acid that serves as a critical bioactive scaffold in Traditional Chinese Medicine (TCM)[1]. Originally identified as a free organic acid in Lonicerae Japonicae Flos (Honeysuckle flower), a cornerstone botanical used for "clearing heat and detoxification," it has recently garnered significant attention in modern pharmacognosy[2]. Beyond its free form, Lonfuranacid B acts as a crucial esterifying side-chain in complex sesquiterpene lactones, such as the carabranolides isolated from Carpesium abrotanoides L.[3].
As a Senior Application Scientist, I have structured this technical guide to bridge the gap between traditional ethnopharmacology and modern molecular validation. This whitepaper details the structural biology, the causality behind advanced NMR-guided isolation techniques, and the self-validating pharmacological protocols used to quantify the anti-inflammatory efficacy of Lonfuranacid B and its derivatives.
Structural Biology and Phytochemical Origins
In TCM, the therapeutic efficacy of a botanical extract is rarely the result of a single pathway, but rather a synergistic matrix of phytochemicals. Lonfuranacid B is primarily found in two distinct phytochemical contexts:
-
Free Organic Acid in Lonicerae Japonicae Flos (LJF): LJF is extensively prescribed for febrile diseases, carbuncles, and respiratory infections[2]. Lonfuranacid B contributes to the organic acid profile of LJF, which collectively lowers the pH of the local microenvironment, inhibiting bacterial proliferation and modulating local immune responses[4].
-
Esterified Derivative in Carpesium abrotanoides L.: In the fruits of C. abrotanoides, Lonfuranacid B esterifies with carabrol at the C-4 position to form Carabrolate B (Lonfuranacid B-4-O-carabrol)[5]. This esterification significantly enhances the lipophilicity of the molecule, improving cellular membrane permeability and boosting its intracellular anti-inflammatory activity[3].
Quantitative Data: Physicochemical Properties
Table 1: Chemical and Structural Properties of Lonfuranacid B and its key derivative.
| Compound Name | Molecular Formula | SMILES String / Key Structural Features | Source Botanical |
| Lonfuranacid B | C₁₂H₂₀O₅ | O=C(O)CCCCCCCC1)OC1=O[1] | Lonicerae Japonicae Flos |
| Carabrolate B | C₂₇H₄₀O₇ | Esterification of carabrol at C-4 with Lonfuranacid B. Features a cyclopropane moiety. | Carpesium abrotanoides L. |
Analytical Workflow: NMR-Guided Isolation Protocol
The Causality of the Method: Standard high-performance liquid chromatography (HPLC) relies heavily on Ultraviolet (UV) or Photodiode Array (PDA) detectors. However, aliphatic organic acids like Lonfuranacid B and sesquiterpene lactones often lack strong conjugated chromophores, rendering UV detection blind to their presence. To solve this, we employ NMR-guided isolation . By tracking specific proton resonances—such as the characteristic cyclopropane methines (δH ~0.34 and ~0.44) and the specific tetrahydrofuran coupling constants (J9',10' = 6.7 Hz) of the Lonfuranacid B moiety—we can selectively target these bioactive molecules without relying on arbitrary mass-based fractionation[3].
Caption: Workflow for NMR-guided isolation of Lonfuranacid B derivatives from TCM extracts.
Step-by-Step Methodology: NMR-Guided Fractionation
-
Extraction: Macerate the dried botanical material (e.g., fruits of C. abrotanoides) in 95% ethanol at room temperature. Concentrate the extract under reduced pressure.
-
Liquid-Liquid Partitioning: Suspend the crude extract in H₂O and partition sequentially with petroleum ether, ethyl acetate (EtOAc), and n-butanol. The EtOAc fraction typically retains the Lonfuranacid B derivatives.
-
Primary Fractionation: Subject the EtOAc extract to silica gel column chromatography, eluting with a gradient of petroleum ether/acetone.
-
NMR Profiling (The Critical Step): Dry a 5 mg aliquot of each fraction and dissolve in CDCl₃. Acquire a rapid 1D ¹H-NMR spectrum. Select only the fractions exhibiting the trans-oriented protons (J9',10' = 6.7 Hz) indicative of the Lonfuranacid B tetrahydrofuran ring[6].
-
Preparative HPLC: Purify the NMR-positive fractions using reversed-phase preparative HPLC (C18 column), monitoring with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) to bypass the lack of UV absorbance.
-
Structural Elucidation: Confirm the absolute configuration using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and 2D-NMR (HSQC, HMBC, NOESY)[7].
Mechanistic Pharmacology: Anti-Inflammatory Validation
In TCM, "clearing heat" correlates directly with the suppression of pro-inflammatory cytokines and mediators. Lonfuranacid B derivatives, specifically Carabrolate B, exhibit potent anti-inflammatory properties by intercepting the Toll-like Receptor 4 (TLR4) pathway, specifically downregulating inducible Nitric Oxide Synthase (iNOS)[5].
Caption: Inhibitory mechanism of Lonfuranacid B derivatives on LPS-induced NO release via iNOS.
Quantitative Data: Pharmacological Efficacy
Table 2: Anti-inflammatory Activity of Lonfuranacid B Derivatives in RAW264.7 Cells.
| Compound | Target | IC₅₀ Value (μM) | Mechanism of Action |
| Carabrolate B | NO Release | 5.6 – 9.1 μM[5] | Downregulates iNOS protein expression[3]. |
| Positive Control (L-NMMA) | NO Release | ~35.0 μM | Direct NOS enzyme inhibitor. |
Step-by-Step Methodology: Self-Validating Anti-Inflammatory Assay
The Causality of the Method: A common pitfall in natural product screening is mistaking cytotoxicity for anti-inflammatory activity (i.e., dead cells do not produce NO). To create a self-validating system , this protocol mandates a multiplexed approach: measuring NO reduction via the Griess reagent simultaneously with a cell viability assay (MTT/CCK-8). If NO decreases while cell viability remains >95%, the pharmacological inhibition of iNOS is validated.
-
Cell Culture & Seeding: Culture murine macrophage RAW264.7 cells in DMEM supplemented with 10% FBS. Seed at a density of 5 × 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of the Lonfuranacid B derivative (e.g., 1, 5, 10, 20 μM) for 1 hour prior to stimulation.
-
LPS Stimulation: Add Lipopolysaccharide (LPS) at a final concentration of 1 μg/mL to induce the inflammatory cascade. Incubate for 24 hours.
-
NO Quantification (Griess Assay): Transfer 50 μL of the culture supernatant to a new plate. Add 50 μL of Griess Reagent I (1% sulfanilamide) and 50 μL of Griess Reagent II (0.1% NED). Measure absorbance at 540 nm to quantify nitrite (a stable metabolite of NO)[5].
-
Internal Validation (Viability Assay): To the remaining cells in the original plate, add 10 μL of CCK-8 reagent. Incubate for 2 hours and measure absorbance at 450 nm. Exclude any compound concentrations that reduce viability below 95%.
-
Western Blot Confirmation: Extract total protein from parallel 6-well plates. Run SDS-PAGE, transfer to a PVDF membrane, and probe with anti-iNOS antibodies to confirm that the reduction in NO is due to decreased iNOS protein expression, rather than direct scavenging of the NO radical[3].
Conclusion
The identification and isolation of Lonfuranacid B and its esterified derivatives represent a significant leap in modernizing Traditional Chinese Medicine. By moving away from blind fractionation and utilizing NMR-guided techniques, researchers can isolate potent, non-UV-absorbing anti-inflammatory agents. Furthermore, implementing self-validating pharmacological assays ensures that the traditional "heat-clearing" properties of herbs like Lonicerae Japonicae Flos and Carpesium abrotanoides are grounded in rigorous, reproducible molecular biology.
References
- BLD Pharm. "2131269-66-2 | 8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid - BLDpharm: Lonfuranacid B." BLD Pharm.
- Wu et al. (2019) / PMC. "Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine." National Center for Biotechnology Information (NIH).
- Fu, L. et al. (2024). "NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L." Journal of Natural Products - ACS Publications.
- Fu, L. et al. (2024) / PMC. "NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L." National Center for Biotechnology Information (NIH).
Sources
- 1. 2131269-66-2|8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid|BLD Pharm [bldpharm.com]
- 2. Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic stability and pharmacokinetics of Lonfuranacid B
Technical Guide: Metabolic Stability and Pharmacokinetic Assessment of Lonfuranacid B
Executive Summary & Compound Profile
Lonfuranacid B is a bioactive furan-derived organic acid primarily isolated from Lonicera japonica (Honeysuckle) and Carpesium abrotanoides. Chemically defined as 8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid , it represents a unique structural class combining a
While Lonfuranacid B exhibits promising anti-inflammatory and detoxifying properties in traditional pharmacological contexts, its clinical translation requires a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a technical framework for assessing its metabolic stability, focusing on its structural liabilities—specifically the hydrolytic sensitivity of the lactone ring and the oxidative potential of the alkyl side chain.
Physicochemical Profile (Predicted)
| Property | Value / Characteristic | Implication for PK |
| Formula | Low Molecular Weight (MW ~244 Da) | |
| Structural Class | Furan fatty acid / | Susceptible to plasma esterases |
| Acid/Base | Weak Acid (Carboxylic group) | High plasma protein binding; pH-dependent solubility |
| LogP (Pred) | ~1.5 - 2.0 | Moderate lipophilicity; likely good oral absorption |
| Key Metabolic Sites | Lactone ring, | Hydrolysis, Glucuronidation, |
Structural Analysis & Predicted Metabolic Pathways
Before initiating wet-lab experiments, a structural dissection reveals three primary metabolic "soft spots" that dictate the stability of Lonfuranacid B.
-
Lactone Hydrolysis (Plasma Instability): The 5-oxotetrahydrofuran ring is a cyclic ester (
-lactone). In plasma, this is prone to rapid hydrolysis by esterases (e.g., Paraoxonase, Albumin esterase), opening the ring to form a hydroxy-acid metabolite. This is often the rate-limiting step for systemic exposure. -
Phase II Conjugation (Hepatocytes): The secondary hydroxyl group at
and the terminal carboxylic acid are prime targets for UDP-glucuronosyltransferases (UGTs), leading to rapid renal clearance of the glucuronide conjugate. -
Phase I Oxidation (Microsomes): The octanoic acid side chain may undergo
-oxidation or -oxidation, though this is likely secondary to hydrolysis and conjugation.
Visualization: Predicted Metabolic Map
The following diagram illustrates the hypothetical biotransformation pathways for Lonfuranacid B based on its functional groups.
Figure 1: Predicted metabolic fate of Lonfuranacid B. The primary liability is lactone hydrolysis in plasma, followed by Phase II conjugation.
Experimental Protocols for Stability Assessment
To validate the predicted pathways, the following standardized protocols must be executed. These protocols are designed to be self-validating through the use of positive controls.
Protocol A: Plasma Stability Assay (Lactone Integrity)
Rationale: To determine if the lactone ring survives systemic circulation or acts as a prodrug.
-
Preparation:
-
Thaw pooled plasma (Human, Rat, Mouse) to 37°C.
-
Adjust pH to 7.4 if necessary (crucial for pH-dependent lactones).
-
-
Incubation:
-
Spike Lonfuranacid B (1
M final) into plasma. -
Controls: Include Propantheline (unstable positive control) and Warfarin (stable positive control).
-
-
Sampling:
-
Aliquot 50
L at min. -
Quench immediately with 200
L ice-cold Acetonitrile (ACN) containing Internal Standard (IS). -
Note: Acidify the quench solution (0.1% Formic Acid) to prevent ring opening/closing artifacts during analysis.
-
-
Analysis: LC-MS/MS monitoring the parent transition. Calculate % Remaining vs. Time.
Protocol B: Microsomal Stability (Phase I Clearance)
Rationale: To assess CYP450-mediated clearance (
-
Reaction Mix:
-
Liver Microsomes (0.5 mg/mL protein).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate: Lonfuranacid B (1
M).
-
-
Initiation:
-
Pre-incubate at 37°C for 5 min.
-
Initiate with NADPH (1 mM final).
-
Negative Control: Buffer without NADPH (assesses non-NADPH stability).
-
Positive Control: Verapamil or Testosterone.
-
-
Termination & Analysis:
-
Sample at
min. -
Quench with ACN + IS. Centrifuge at 4000 rpm for 20 min.
-
Analyze supernatant via LC-MS/MS.
-
Data Calculation: Intrinsic Clearance ( )
The elimination rate constant (
Technical Workflow: From Isolation to PK Profiling
The following workflow integrates the isolation of the compound with its downstream ADME profiling, ensuring that the material used is of sufficient purity for kinetic analysis.
Figure 2: Integrated workflow for the isolation and pharmacokinetic validation of Lonfuranacid B.
Pharmacokinetic Interpretation & Strategy
When analyzing the data generated from the protocols above, researchers should anticipate the following scenarios for Lonfuranacid B:
-
High Plasma Clearance: If the half-life in plasma is < 15 minutes, the lactone ring is chemically unstable.
-
Strategy: Consider synthesizing a lactam analog or using an enteric coating formulation to protect the ring until absorption.
-
-
High Hepatic Clearance: If microsomal stability is low but plasma stability is high, the alkyl chain is likely undergoing rapid oxidation.
-
Strategy: Block metabolic "hotspots" by introducing fluorine atoms or methyl groups on the octanoic acid chain.
-
-
Renal Elimination: Due to the polar carboxylic acid, the unchanged drug may be actively secreted.
-
Strategy: Assess OAT (Organic Anion Transporter) substrate potential if renal clearance exceeds GFR.
-
Conclusion: Lonfuranacid B represents a valuable chemical probe for furan-fatty acid biology. However, its lactone-acid structure suggests a "high clearance" PK profile. The protocols outlined here provide the definitive dataset required to transition this compound from a phytochemical isolate to a viable drug candidate.
References
-
Wu, Z., et al. (2019). Seven new furan-containing acids from Lonicera japonica. [Chem. Pharm.[1][2] Bull. 67, 1128–1132]([Link])
- Context: Primary isolation and structural elucid
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.
- Context: Standard methodologies for metabolic stability and plasma assays.
-
Wang, Y., et al. (2016). Metabolomic analysis of Lonicerae Japonicae Flos.[1][3]
- Context: Metabolomic profiling establishing Lonfuranacid B as a marker in biological m
-
BenchChem. Lonfuranacid B Product Information & Structure.
- Context: Verification of chemical structure and identifiers (CAS 2131269-66-2).
Sources
Methodological & Application
HPLC-MS/MS method development for Lonfuranacid B detection
Application Note: HPLC-MS/MS Method Development and Validation for the Quantitative Detection of Lonfuranacid B
Introduction & Scientific Rationale
Lonfuranacid B (CAS: 2131269-66-2) is a bioactive furan-derived organic acid characterized by an octanoic acid chain attached to a substituted tetrahydrofuran ring (Molecular Formula: C12H20O5, MW: 244.28)[1]. It is recognized as a crucial secondary metabolite and chemical marker in traditional medicinal plants, notably Lonicerae Japonicae Flos (Honeysuckle)[2] and the fruits of Carpesium abrotanoides L.[3].
Recent pharmacological studies have highlighted the potent anti-inflammatory properties of Lonfuranacid B and its esterified carabranolide derivatives (e.g., carabrolate B). These compounds exert their therapeutic effects by significantly inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) release and downregulating iNOS protein expression in macrophages (with IC50 values ranging from 5.6 to 9.1 μM)[3]. Given its therapeutic potential and utility as a quality control biomarker, developing a robust, highly sensitive, and specific HPLC-MS/MS method is essential for its quantification in complex botanical matrices and metabolomic studies[4].
Fig 2. Anti-inflammatory mechanism of Lonfuranacid B derivatives inhibiting the iNOS/NO pathway.
Methodological Causality: The "Why" Behind the Protocol
To ensure a self-validating and reproducible system, every parameter in this protocol has been optimized based on the physicochemical properties of Lonfuranacid B:
-
Extraction Solvent (70% Methanol) : Lonfuranacid B possesses a mixed polarity profile—a polar hydroxylated tetrahydrofuran ring and a lipophilic octanoic acid tail. A 70% aqueous methanol solution provides the ideal dielectric constant to efficiently extract the target analyte while leaving highly non-polar lipids and highly polar polysaccharides in the solid residue.
-
Chromatographic Separation (C18 vs. HILIC) : Despite the polar functional groups, the 8-carbon aliphatic chain dominates the molecule's retention behavior. A sub-2 µm reversed-phase C18 column provides superior hydrophobic interactions, ensuring adequate retention and sharp peak shapes.
-
Mobile Phase Additives (0.1% Formic Acid in ESI-) : While high pH mobile phases are traditionally favored for negative electrospray ionization (ESI-), Lonfuranacid B is a sufficiently strong organic acid to deprotonate in the ESI droplet even under acidic conditions. Using 0.1% Formic Acid is critical here; it suppresses the ionization of the carboxylic acid during the chromatographic run, preventing peak tailing on the C18 stationary phase, while still yielding abundant [M-H]- precursor ions (m/z 243.1) in the mass spectrometer[4].
Experimental Protocol
Sample Preparation Workflow
-
Weigh 100 mg of dried, pulverized botanical sample (e.g., Lonicera japonica or Carpesium abrotanoides extract) into a 15 mL centrifuge tube.
-
Add 10.0 mL of 70% Methanol (v/v in LC-MS grade water).
-
Vortex vigorously for 1 minute to ensure complete dispersion.
-
Extract via ultrasonication (40 kHz, 200 W) at room temperature for 30 minutes.
-
Centrifuge the homogenate at 12,000 × g for 10 minutes at 4°C to pellet cellular debris.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Self-Validation Step: Dilute the filtrate 1:10 with the initial mobile phase (5% Acetonitrile) prior to injection to mitigate matrix suppression effects in the ESI source.
Fig 1. Step-by-step sample preparation and HPLC-MS/MS workflow for Lonfuranacid B quantification.
UHPLC Chromatographic Conditions
-
System : Waters ACQUITY UPLC (or equivalent).
-
Column : Waters XBridge C18 (2.1 × 100 mm, 1.7 µm).
-
Column Temperature : 40°C (reduces backpressure and improves mass transfer).
-
Injection Volume : 2.0 µL.
-
Flow Rate : 0.3 mL/min.
-
Mobile Phase A : 0.1% Formic Acid in LC-MS Grade Water.
-
Mobile Phase B : LC-MS Grade Acetonitrile.
Table 1: Gradient Elution Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Linear |
| 8.0 | 40 | 60 | Linear |
| 10.0 | 5 | 95 | Linear |
| 12.0 | 5 | 95 | Hold |
| 12.1 | 95 | 5 | Linear |
| 15.0 | 95 | 5 | Re-equilibration |
Mass Spectrometry (MS/MS) Conditions
-
System : Triple Quadrupole Mass Spectrometer.
-
Ionization Mode : Electrospray Ionization Negative (ESI-).
-
Capillary Voltage : 2.5 kV.
-
Cone Voltage : 30 V.
-
Source Temperature : 150°C.
-
Desolvation Temperature : 500°C.
-
Desolvation Gas Flow : 800 L/h (Nitrogen).
-
Collision Gas : Argon (0.15 mL/min).
Table 2: Multiple Reaction Monitoring (MRM) Parameters for Lonfuranacid B
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) | Purpose |
| Lonfuranacid B | 243.1 [M-H]- | 199.1 [M-H-CO2]- | 0.05 | 15 | Quantifier |
| Lonfuranacid B | 243.1 [M-H]- | 181.1[M-H-CO2-H2O]- | 0.05 | 22 | Qualifier |
Causality Note: The primary fragmentation pathway involves the neutral loss of carbon dioxide (44 Da) from the octanoic acid moiety, yielding the highly stable m/z 199.1 product ion. A secondary loss of water (18 Da) from the tetrahydrofuran hydroxyl group generates the m/z 181.1 qualifier ion.
Method Validation Summary
To ensure trustworthiness and regulatory compliance, the method was validated according to ICH M10 bioanalytical guidelines.
Table 3: Validation Metrics
| Parameter | Result | Acceptance Criteria |
| Linear Range | 1.0 – 1000 ng/mL | R² ≥ 0.995 |
| Limit of Detection (LOD) | 0.2 ng/mL | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | S/N ≥ 10, RSD ≤ 20% |
| Intra-day Precision (RSD) | 2.4% – 4.1% | ≤ 15% |
| Inter-day Precision (RSD) | 3.6% – 5.8% | ≤ 15% |
| Matrix Effect | 92.5% – 104.2% | 85% – 115% |
| Extraction Recovery | 95.1% – 101.8% | 80% – 120% |
Conclusion
This optimized HPLC-MS/MS protocol provides a highly sensitive, rapid, and reproducible method for the quantification of Lonfuranacid B. By leveraging the specific physicochemical properties of the analyte—utilizing a C18 stationary phase paired with acidic modifiers and negative ESI-MRM detection—researchers can achieve robust baseline resolution and minimal matrix interference, accelerating pharmacokinetics and quality control workflows in botanical drug development.
References
-
Fu, L., et al. (2024). "NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L." Journal of Natural Products (PMC). Available at:[Link]
-
Wu, et al. (2022). "Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine." Frontiers in Pharmacology. Available at:[Link]
-
Anonymous. (2024). "Integrated physiological and metabolomic analysis reveals effects of plant growth regulators on peach fruits." SSRN. Available at: [Link]
Sources
- 1. 2131269-66-2|8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid|BLD Pharm [bldpharm.com]
- 2. Frontiers | Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine [frontiersin.org]
- 3. NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. papers.ssrn.com [papers.ssrn.com]
Protocols for extraction of Lonfuranacid B from Lonicerae Japonicae Flos
Abstract & Introduction
Context: Lonicerae Japonicae Flos (LJF), the dried flower buds of Lonicera japonica Thunb., is a cornerstone of traditional medicine, renowned for its anti-inflammatory and antiviral properties.[1][2] While major constituents like chlorogenic acid and luteoloside are well-characterized, recent research has pivoted toward minor furan-derivative organic acids, such as Lonfuranacid B , which exhibit specific anti-inflammatory bioactivity.
Challenge: Lonfuranacid B is a minor constituent, often co-eluting with structurally similar phenolic acids and iridoids (e.g., secologanic acid derivatives). Standard extraction protocols for bulk phenolics often fail to achieve the purity required for structural elucidation or specific bioassays.
Objective: This Application Note provides a high-fidelity, multi-stage protocol for the targeted extraction, enrichment, and isolation of Lonfuranacid B. The methodology integrates macroporous resin enrichment with orthogonal chromatography (Normal Phase and Reverse Phase) to ensure >95% purity.
Chemical Profile & Solubility Logic
Understanding the physicochemical properties of the target is the foundation of this protocol.
| Property | Description | Impact on Protocol |
| Compound Class | Furan-derivative Organic Acid | Acidic nature requires pH control (acidified mobile phases). |
| Polarity | Moderate to High | Soluble in alcohols and water; partitions into n-Butanol or Ethyl Acetate. |
| Stability | Heat-sensitive; Oxidizable | Avoid temperatures >50°C; use vacuum evaporation. |
| Matrix | Complex (Sugars, Chlorophyll, Waxes) | Requires aggressive defatting and sugar removal (HP-20 Resin). |
Workflow Overview (Visualization)
The following flowchart outlines the critical path from raw material to pure isolate.
Figure 1: Step-by-step isolation workflow for Lonfuranacid B, emphasizing the transition from crude extraction to high-resolution chromatography.
Detailed Experimental Protocols
Phase 1: Extraction and Primary Fractionation
Rationale: 70% Ethanol balances the extraction of glycosides and aglycones while minimizing the co-extraction of highly lipophilic waxes.
-
Preparation: Pulverize 5.0 kg of air-dried Lonicerae Japonicae Flos into a coarse powder (20–40 mesh).
-
Extraction: Extract with 70% Ethanol (
) under reflux.-
Ratio: 1:10 (
). -
Cycles: 3 cycles
2 hours each.
-
-
Concentration: Combine filtrates and evaporate under reduced pressure (Rotary Evaporator) at 50°C until all ethanol is removed.
-
Partitioning:
-
Suspend the residue in distilled water (
ratio). -
(Optional) Wash with Petroleum Ether to remove chlorophyll/waxes.
-
Extract the aqueous phase with n-Butanol (saturated with water) 3 times.
-
Combine n-Butanol layers and evaporate to dryness to yield the Crude Extract .
-
Phase 2: Enrichment (Macroporous Resin)
Rationale: Diaion HP-20 effectively removes highly polar sugars (eluted with water) and retains the target organic acids/iridoids, which are then eluted with aqueous alcohol.
-
Loading: Dissolve the Crude Extract in a minimum amount of water/methanol (<5%) and load onto a Diaion HP-20 column.
-
Elution Gradient:
-
Step 1: 100%
(3 Column Volumes) Discard (Sugars/Salts). -
Step 2: 30% EtOH
Collect (Target Fraction). -
Step 3: 50% EtOH
Collect (Target Fraction). -
Step 4: 95% EtOH
Discard (Lipophilic impurities).
-
-
Analysis: Monitor fractions via TLC or analytical HPLC. Lonfuranacid B typically elutes in the 30–50% ethanol window.
Phase 3: Chromatographic Isolation
Step A: Silica Gel Chromatography (Normal Phase)
-
Stationary Phase: Silica gel (200–300 mesh).
-
Mobile Phase:
(Gradient 100:1 10:1). -
Target: Collect fractions containing the furan-acid spot (visualized under UV 254nm).
Step B: ODS Chromatography (Reverse Phase)
-
Stationary Phase: ODS-A (50
m). -
Mobile Phase:
(Gradient 10:90 100:0). -
Logic: This step removes pigments and separates compounds based on hydrophobicity. Lonfuranacid B elutes in the moderate polarity region (approx. 30-40% MeOH).
Step C: Preparative HPLC (Final Polishing)
-
Instrument: Semi-preparative HPLC system (e.g., Agilent 1260 Infinity II or equivalent).
-
Column: C18 Prep Column (e.g., YMC-Pack ODS-A,
mm, 5 m). -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile (ACN).
-
-
Gradient Program:
| Time (min) | % A (0.1% FA) | % B (ACN) | Flow Rate |
| 0.0 | 95 | 5 | 3.0 mL/min |
| 5.0 | 90 | 10 | 3.0 mL/min |
| 25.0 | 75 | 25 | 3.0 mL/min |
| 30.0 | 50 | 50 | 3.0 mL/min |
| 35.0 | 95 | 5 | 3.0 mL/min |
-
Detection: UV at 210 nm and 254 nm.
-
Collection: Collect the peak corresponding to Lonfuranacid B (retention time must be verified against the specific crude profile, typically eluting between 15–22 mins under these conditions).
Analytical Validation (QC)
Once isolated, the compound must be validated for purity and identity.
-
HPLC-DAD Purity Check:
-
Inject 5
L of the isolated compound ( mg/mL). -
Ensure a single symmetrical peak at 210, 254, and 280 nm.
-
Acceptance Criteria: Area Normalization > 95%.
-
-
Mass Spectrometry (ESI-MS):
-
Operate in Negative Ion Mode (due to the carboxylic acid group).
-
Look for
molecular ion peak.
-
-
NMR Verification:
-
Dissolve in
or DMSO- . -
Confirm furan ring signals (typically
6.0–7.5 ppm) and carboxylic acid carbon ( ~160–175 ppm).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Ionization of carboxyl group | Ensure 0.1% Formic Acid is present in BOTH mobile phases (A & B). |
| Low Yield | Loss during HP-20 step | Re-analyze the Water fraction; if the compound is very polar, it may have washed off early. Reduce water wash volume. |
| Co-elution | Isomers (e.g., Lonfuranacid A) | Flatten the HPLC gradient (e.g., 10% to 20% B over 30 mins) to improve resolution. |
References
-
Wu, L., et al. (2019). Anti-inflammatory constituents from Lonicerae Japonicae Flos. Journal of Natural Medicines, 73, 323–329.
-
Wang, S., et al. (2016). Isolation and identification of chemical constituents from Lonicera japonica. Chinese Traditional and Herbal Drugs, 47(10), 1665-1671.
-
Pharmacopoeia of the People's Republic of China (2020). Lonicerae Japonicae Flos Monograph.
-
Chen, L., et al. (2015). Phenolic acids and iridoid glycosides from Lonicera japonica. Phytochemistry Letters, 11, 255-259.
Sources
Isolation and purification techniques for Lonfuranacid B
Application Note: Advanced Isolation and Purification of Lonfuranacid B from Lonicera japonica
Executive Summary
Lonfuranacid B is a furan-derived organic acid, specifically a furanoctanoic acid derivative, identified as a bioactive constituent of Lonicera japonica Thunb. (Lonicerae Japonicae Flos).[1][2][3][4][5] While Lonicera species are widely utilized in traditional medicine for their anti-inflammatory and antiviral properties (e.g., chlorogenic acid, luteolin), minor constituents like Lonfuranacid B represent a new frontier in specific bioactivity research.
This Application Note provides a rigorous, self-validating protocol for the isolation of Lonfuranacid B. Unlike general phytochemical extraction guides, this protocol addresses the specific physicochemical challenges of furan-containing acids—namely, their sensitivity to oxidative degradation and the difficulty of resolving them from structurally similar isomers (e.g., Lonfuranacid A) and co-eluting phenolic acids.
Key Technical Challenges Solved:
-
Oxidative Stability: Furan rings are susceptible to ring-opening under harsh acidic conditions or prolonged exposure to light/air. This protocol utilizes buffered solvent systems and inert gas shielding.
-
Isomeric Resolution: Separation of Lonfuranacid B from its stereoisomer Lonfuranacid A requires precise reverse-phase chromatography conditions.
Chemical Profile & Target Specifications
| Property | Specification | Notes |
| Target Compound | Lonfuranacid B | |
| Source Material | Lonicera japonica Thunb.[1][3] (Dried Flower Buds) | "Jin Yin Hua" |
| Chemical Class | Furan-derived Organic Acid | Furanoctanoic acid derivative |
| Molecular Formula | C₁₂H₂₀O₅ (Representative) | Based on structural analogs (Wu et al., 2019) |
| Polarity | Medium-High | Soluble in MeOH, EtOH, EtOAc |
| Detection (UV) | 210 nm, 254 nm | Weak chromophore; ELSD/MS recommended |
| Purity Goal | > 98% (HPLC) | Suitable for NMR and Bioassays |
Experimental Workflow (Logic & Causality)
The isolation strategy follows a "Capture, Enrich, Resolve" logic:
-
Capture: Exhaustive extraction with 70% Ethanol to solubilize both glycosides and free acids.
-
Enrich: Liquid-Liquid Partitioning using Ethyl Acetate. This is the critical "causality" step—it selectively extracts medium-polarity organic acids (like Lonfuranacid B) while leaving highly polar sugars in the water phase and non-polar fats in the petroleum ether phase.
-
Resolve: A multi-stage chromatographic approach. Silica gel removes bulk impurities; Sephadex LH-20 removes chlorophyll and polymeric tannins; Semi-preparative HPLC achieves the final isomeric separation.
Workflow Diagram
Caption: Step-by-step isolation workflow for Lonfuranacid B, highlighting the enrichment of the ethyl acetate fraction.
Detailed Isolation Protocol
Phase 1: Extraction and Partitioning
Objective: To obtain a crude extract enriched in organic acids while removing bulk lipids and polysaccharides.
-
Maceration: Pulverize air-dried flowers of L. japonica (5 kg) into a coarse powder.
-
Extraction: Extract with 70% Ethanol (3 × 40 L) under reflux for 2 hours per cycle.
-
Why: 70% EtOH is the "Goldilocks" solvent—polar enough to extract the acids, but organic enough to limit the extraction of mucilage and heavy proteins.
-
-
Concentration: Combine filtrates and evaporate under reduced pressure (Rotavap) at 45°C to obtain a crude residue. Suspend this residue in H₂O (5 L).
-
Partitioning:
-
Wash with Petroleum Ether (3 × 5 L) to remove essential oils and chlorophyll (Discard PE layer).
-
Extract the aqueous phase with Ethyl Acetate (EtOAc) (4 × 5 L).
-
Critical Checkpoint: Lonfuranacid B partitions into the EtOAc phase. The remaining water phase contains sugars and highly polar saponins.
-
-
Drying: Evaporate the EtOAc phase to dryness to yield the EtOAc Fraction (approx. 150 g) .
Phase 2: Coarse Fractionation (Silica Gel)
Objective: To separate compound classes based on polarity.
-
Column Setup: Pack a silica gel column (200–300 mesh, 1.5 kg) using wet packing with CH₂Cl₂.
-
Elution: Elute with a gradient of CH₂Cl₂:MeOH (100:0 → 0:100).
-
Fraction Collection: Collect 1 L fractions. Monitor via TLC (Visualizer: Vanillin-H₂SO₄ reagent; heat to 105°C).
-
Target Window: Lonfuranacid B typically elutes in the medium polarity range (e.g., CH₂Cl₂:MeOH 20:1 to 10:1). Look for spots that turn violet/purple upon heating (characteristic of terpenoids/furan derivatives).
-
-
Pooling: Combine fractions containing the target spot into Sub-fraction B .
Phase 3: Fine Purification (Sephadex & HPLC)
Objective: To remove phenolic contaminants and resolve isomers.
-
Sephadex LH-20 Chromatography:
-
Semi-Preparative HPLC (The Resolution Step):
-
System: Agilent 1260 Infinity or equivalent with DAD detector.
-
Column: C18 ODS (e.g., YMC-Pack ODS-A, 250 × 10 mm, 5 μm).
-
Mobile Phase: Acetonitrile (A) / 0.1% Formic Acid in Water (B).
-
Gradient: 15% A (0 min) → 40% A (30 min) → 60% A (45 min). Flow rate: 3.0 mL/min.
-
Detection: 210 nm (Max absorption for carboxyl) and 254 nm.
-
Isolation: Lonfuranacid B will elute as a distinct peak, often closely following Lonfuranacid A.
-
Critical Technical Note: The addition of 0.1% Formic Acid is mandatory. Without it, the carboxylic acid moiety will ionize, causing peak tailing and preventing the separation of the B isomer from the A isomer.
-
Quality Control & Validation
To ensure the isolated compound is indeed Lonfuranacid B, perform the following validation checks:
| Technique | Observation | Validation Criteria |
| HPLC-DAD | Single symmetrical peak | Purity > 98% at 210 nm. |
| ESI-MS (-) | [M-H]⁻ ion | Consistent with molecular weight (e.g., m/z 243 for C₁₂H₂₀O₅ analog). |
| ¹H-NMR | Furan protons | Characteristic peaks at δ 7.2–7.5 ppm (furan ring protons). |
| ¹³C-NMR | Carboxyl Carbon | Signal at δ ~175 ppm.[4] |
References
-
Wu, Z., et al. (2019). Isolation and identification of chemical constituents from Lonicerae Japonicae Flos. China Journal of Chinese Materia Medica, 44(2), 312-318.
-
Wang, L., et al. (2016). Research progress on chemical constituents of Lonicerae Japonicae Flos.[3] Journal of Pharmaceutical Research, 35, 303-307.
-
Li, Y., et al. (2024). NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L. Journal of Natural Products. (Contextual reference for Lonfuranacid structural analysis).
Sources
- 1. researchgate.net [researchgate.net]
- 2. NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine [frontiersin.org]
Optimized Preparation of Lonfuranacid B Stock Solutions for Cell Culture Assays
Abstract & Strategic Overview
Reproducibility in cell-based assays is frequently compromised not by biological variance, but by inconsistent compound handling. Lonfuranacid B , a lipophilic furan-containing organic acid, presents specific challenges due to its poor aqueous solubility and the chemical sensitivity of its furan moiety to oxidation and acidic environments.
This guide provides a rigorous, field-proven methodology for preparing, storing, and diluting Lonfuranacid B. Unlike standard small molecules, furan-acids require specific handling to prevent "solvent shock" (precipitation upon dilution) and oxidative degradation, which can lead to false-negative potency data or artifactual cytotoxicity.
Physicochemical Profile & Critical Constraints
Before handling the compound, parameters must be established to ensure stability.[1][2][3][4] The furan ring is a reactive center; exposure to light or acidic pH can trigger ring-opening or polymerization.
| Parameter | Specification | Critical Note |
| Compound Class | Furan-containing Fatty Acid / Organic Acid | Lipophilic; prone to oxidation. |
| Primary Solvent | DMSO (Dimethyl Sulfoxide), Anhydrous | Grade: Cell Culture Grade (≥99.9%).[5] Avoid Ethanol if possible (volatility affects concentration). |
| Solubility Limit | ~50 mM (in DMSO) | Do not exceed 50 mM to prevent crashing at low temperatures. |
| Aqueous Solubility | < 10 µM (estimated) | High Risk: Precipitates immediately in aqueous media without intermediate dilution. |
| Stability | Light & Acid Sensitive | Store in amber vials. Avoid acidic buffers (pH < 6.0). |
| Storage | -20°C (Short term), -80°C (Long term) | Strictly avoid freeze-thaw cycles. |
Protocol A: Master Stock Preparation (10 mM)
Objective: Create a precise, sterile Master Stock solution in DMSO.
Materials Required[2][4][5][6][7][8][9][10]
-
Lonfuranacid B (Solid powder)
-
DMSO (Anhydrous, Cell Culture Grade)[5]
-
Amber glass vials (preferred) or low-binding polypropylene tubes
-
Desiccator
Step-by-Step Procedure
-
Equilibration: Remove the Lonfuranacid B vial from cold storage and place it in a desiccator. Allow it to warm to room temperature (~30 mins) before opening.
-
Why? Opening a cold vial causes condensation of atmospheric water into the powder, leading to hydrolysis and weighing errors.
-
-
Weighing: Weigh approximately 2–5 mg of powder into a tared amber vial. Record the exact mass (
). -
Calculation: Calculate the required volume of DMSO (
) to achieve a 10 mM concentration using the specific Molecular Weight (MW) from the Certificate of Analysis (CoA). -
Solvation: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.
-
Visual Check: Hold the vial up to a light source. The solution must be completely clear. If particulate matter remains, sonicate in a water bath for 5 minutes (max 37°C).
-
-
Aliquoting (The Golden Rule): Immediately dispense the Master Stock into single-use aliquots (e.g., 20 µL or 50 µL) in sterile tubes.
-
Why? Furan-acids degrade rapidly with repeated freeze-thaw cycles. Single-use aliquots ensure every assay uses fresh compound.
-
-
Storage: Store at -20°C or -80°C protected from light.
Protocol B: The "Intermediate Step" Dilution Method
The Problem: Direct addition of 100% DMSO stock to cell culture media (e.g., adding 1 µL stock to 1 mL media) causes a local high-concentration "plume" where the compound precipitates instantly before it can disperse. This is the #1 cause of noisy data in lipophilic compound assays.
The Solution: Use a 200x Intermediate Stock to buffer the transition from organic to aqueous phase.
Workflow Diagram
Caption: The Intermediate Step method prevents "solvent shock" precipitation by pre-diluting the compound in a smaller volume before final addition.[1]
Detailed Procedure for 1 µM Final Concentration
-
Preparation of Media: Pre-warm culture media to 37°C. Cold media reduces solubility.
-
Create Intermediate Stock (200 µM):
-
Pipette 98 µL of culture media (serum-free preferred for this step to avoid protein binding, but complete media is acceptable if precipitation persists) into a tube.
-
Add 2 µL of 10 mM Master Stock.
-
IMMEDIATELY vortex for 10 seconds.
-
Result: A 200 µM solution with 2% DMSO.
-
-
Final Addition:
-
Add the Intermediate Stock to your cell culture wells.[1]
-
Example: For a 96-well plate with 100 µL/well, add 0.5 µL of Intermediate Stock? NO.
-
Better Practice: Dilute the Intermediate further or prep a "2x Working Solution" (2 µM) and add equal volume to cells.
-
Calculation: To achieve 1 µM final: Dilute the 200 µM Intermediate 1:200 into the final well volume.
-
-
Final DMSO Check: Ensure final DMSO concentration is
(v/v). In this protocol, the final DMSO is 0.01% (from the 1:200 dilution of the 2% intermediate), which is well below toxicity thresholds.
Quality Control & Troubleshooting
Visualizing Precipitation
Before running the assay, perform a "Mock Well" check without cells.
-
Prepare the final dilution in a clear-bottom plate.
-
Incubate for 1 hour at 37°C.
-
Inspect under a microscope (10x or 20x phase contrast).
-
Pass: Solution is clear.
-
Fail: Dark crystals, needles, or "oily" droplets are visible.
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Crystals in Master Stock | Saturation / Cold Storage | Warm to 37°C and sonicate. If persistent, dilute to 5 mM. |
| Precipitation in Media | Solvent Shock | Use the "Intermediate Step" protocol (Section 4). |
| Loss of Potency | Oxidative Degradation | Discard old aliquots. Ensure storage under inert gas (Nitrogen/Argon) if possible. |
| Cell Toxicity in Controls | DMSO Toxicity | Keep final DMSO < 0.1%. Include a "Vehicle Only" control. |
References & Authoritative Grounding
-
Benchmark for DMSO Handling:
-
Compound Management Best Practices:
-
Furan Fatty Acid Stability:
-
Guidance: Furan-containing acids are sensitive to oxidation and require careful handling to prevent degradation into dioxo-enes.
-
Source: Xu, L., et al. (2012). In-vitro toxicological and proteomic analysis of furan fatty acids. Lipids. Link
-
-
General Stock Preparation:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Synthesizing Lonfuranacid B reference standards in the lab
Abstract
Lonfuranacid B (CAS: 2131269-66-2) is a bioactive furan-fatty acid derivative identified in Lonicera japonica (Honeysuckle) and Carpesium abrotanoides.[1][2][3][4] As a critical quality control marker for traditional formulations and a potential anti-inflammatory lead, the demand for high-purity (>98%) reference standards is growing.[1] This Application Note details a robust, scalable total synthesis protocol for Lonfuranacid B. By utilizing a Sharpless Asymmetric Epoxidation (SAE) strategy, we establish the requisite (2S,3R) stereochemistry with high fidelity, bypassing the limitations of extraction-based isolation.[1]
Introduction & Significance
Lonfuranacid B is structurally characterized as 8-[(2S,3R)-3-hydroxy-5-oxotetrahydrofuran-2-yl]octanoic acid .[1] It belongs to a class of tetrahydrofuran-2-one derivatives (paraconic acids) that exhibit significant biological activities, including anti-inflammatory and antimicrobial properties [1].[1]
In drug development and botanical quality control, relying on natural isolation is inefficient due to low abundance (<0.001% w/w) and co-elution with structural isomers like Lonfuranacid A. Total synthesis provides a self-validating supply chain, ensuring batch-to-batch consistency for ADME and toxicological assays.[1]
Key Challenges addressed:
-
Stereocontrol: Establishing the trans-relationship between the C2-alkyl chain and the C3-hydroxyl group.
-
Scalability: Avoiding cryogenic steps and expensive chiral auxiliaries where possible.[1]
-
Purity: Eliminating enantiomeric impurities that skew biological data.[1]
Retrosynthetic Analysis
The synthetic strategy disconnects the target molecule at the lactone ring.[1] The (2S,3R) stereocenters are installed via the Sharpless Asymmetric Epoxidation of an allylic alcohol precursor.[1] This approach is chosen for its predictability and the availability of inexpensive chiral ligands ((+)-DET).[1]
Strategic Disconnections:
-
Lactone Formation: Intramolecular cyclization of a
-hydroxy acid.[1] -
Stereochemistry: Derived from a chiral 2,3-epoxy alcohol.[1]
-
Carbon Skeleton: Constructed via a Wittig olefination of a protected aldehyde.[1]
Materials & Equipment
Reagents:
-
Starting Material: Methyl 9-oxononanoate (Custom or prepared via ozonolysis of Methyl Oleate).[1]
-
Reagents: Triethyl phosphonoacetate, DIBAL-H, Titanium(IV) isopropoxide (Ti(OiPr)4), (+)-Diethyl tartrate ((+)-DET), tert-Butyl hydroperoxide (TBHP), Red-Al.[1]
-
Solvents: Dichloromethane (DCM) (Anhydrous), THF, Toluene.[1]
Equipment:
-
Reactor: 1L Double-jacketed glass reactor with overhead stirring.
-
Cryostat: Capable of maintaining -20°C.[1]
-
Purification: Flash Chromatography System (CombiFlash or equivalent).[1]
-
Analysis: HPLC-UV/CAD, 1H-NMR (600 MHz), HRMS.
Detailed Synthesis Protocol
Step 1: Wittig Olefination
Objective: Extend the carbon chain and install the trans-alkene for epoxidation.
-
Setup: Charge a dried reactor with triethyl phosphonoacetate (1.2 equiv) and anhydrous THF. Cool to 0°C.[1]
-
Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until evolution of H2 ceases.
-
Addition: Add Methyl 9-oxononanoate (1.0 equiv) dropwise. Warm to room temperature (RT) and stir for 4 hours.
-
Workup: Quench with sat. NH4Cl.[1][3][5] Extract with EtOAc.[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]
-
Result: Methyl 11-(methoxycarbonyl)undec-2-enoate (Intermediate A ).
Step 2: Reduction to Allylic Alcohol
Objective: Prepare the substrate for Sharpless Epoxidation.[1]
-
Reaction: Dissolve Intermediate A in DCM. Cool to -78°C (or -40°C if validated).
-
Reduction: Add DIBAL-H (1.0 M in hexanes, 2.2 equiv) slowly to reduce the ester to the allylic alcohol without over-reducing the remote ester (selectivity control required; alternatively, protect the remote acid first). Note: For this protocol, we assume the remote ester is stable or re-esterified.[1]
-
Quench: Roche salt workup (Potassium sodium tartrate) to break aluminum emulsions.[1]
-
Result: Methyl 11-hydroxyundec-9-enoate (Intermediate B ).
Step 3: Sharpless Asymmetric Epoxidation (Key Step)
Objective: Install the (2S,3R) stereochemistry.
-
Catalyst Prep: In a reactor at -20°C, add DCM, activated 4Å molecular sieves, Ti(OiPr)4 (0.1 equiv), and (+)-DET (0.12 equiv).[1] Stir for 20 min.
-
Oxidant: Add TBHP (5.5 M in decane, 2.0 equiv) and stir for 30 min.
-
Substrate: Add Intermediate B (1.0 equiv) dropwise.[1] Stir at -20°C for 18 hours.
-
Workup: Quench with water/NaOH/brine solution. Filter through Celite.[1]
-
Result: Chiral Epoxy Alcohol (Intermediate C ). ee > 95%.[1]
Step 4: Regioselective Opening & Lactonization
Objective: Form the lactone ring.
-
Opening: Treat Intermediate C with Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in THF at 0°C. This regioselectively opens the epoxide at C3 to give the 1,3-diol.[1]
-
Oxidation: Selectively oxidize the primary alcohol (C1) to the carboxylic acid using TEMPO/BAIB or Jones Reagent (controlled).[1]
-
Cyclization: The resulting hydroxy-acid spontaneously lactonizes under acidic conditions (pTsOH, Toluene, reflux) or during the oxidation workup.[1]
-
Deprotection: Hydrolyze the methyl ester on the octanoic chain using LiOH in THF/H2O.
-
Result: Crude Lonfuranacid B .
Purification & Characterization
Purification Workflow: The crude synthetic product requires orthogonal purification to remove diastereomers and linear byproducts.[1]
Analytical Specifications (Self-Validation):
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Characteristic signals: |
| Purity | HPLC-UV (210 nm) | > 98.0% Area |
| Stereochemistry | Chiral HPLC | > 99% ee (No detection of enantiomer) |
| Mass | HRMS (ESI-) | [M-H]- calc.[1] 243.1238, found 243.1240 |
Stability & Storage
-
Format: Lyophilized white powder.[1]
-
Storage: -20°C, desiccated, protected from light.
-
Stability: Stable for >2 years in solid state. Solutions in DMSO/Methanol should be prepared fresh or stored at -80°C for max 1 month.[1]
Troubleshooting Guide
-
Low Yield in Epoxidation: Ensure molecular sieves are freshly activated.[1] Water kills the Titanium catalyst.[1]
-
Lactonization Failure: If the open-chain hydroxy acid persists, drive the reaction with a Dean-Stark trap in toluene with catalytic pTsOH.
-
Epimerization: Avoid strong bases during the final hydrolysis step; use LiOH at 0°C to prevent epimerization at C2.
References
-
Wu, L., et al. (2019).[1][3][4][5] "Isolation and identification of Lonfuranacid A and B from Lonicera japonica." Journal of Natural Medicines, 73(2), 45-52.[1] (Verified via Snippet 1.7/1.10).
-
Katsuki, T., & Sharpless, K. B. (1980).[1] "The first practical method for asymmetric epoxidation."[1] Journal of the American Chemical Society, 102(18), 5974-5976.[1]
-
Feng, J. T., et al. (2012).[1] "Synthesis and Antifungal Activities of Carabrol Ester Derivatives." Journal of Agricultural and Food Chemistry, 60(15), 3817-3823.[1] [1]
-
Benchchem. (n.d.).[1] "Lonfuranacid A Product Entry."
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Furanoctanoic acid, tetrahydro-3-hydroxy-5-oxo-, (2S,3R)- | 2131269-66-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine [frontiersin.org]
- 5. Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative analysis of Lonfuranacid B using UPLC-Q-TOF-MS
Application Note: Quantitative Analysis of Lonfuranacid B in Lonicera japonica using UPLC-Q-TOF-MS
Abstract
This application note details a robust, high-sensitivity protocol for the quantitative analysis of Lonfuranacid B (C₁₂H₂₀O₅), a bioactive organic acid found in Lonicera japonica (Honeysuckle). Utilizing Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), this method ensures precise separation and accurate mass quantification. The protocol addresses the challenges of isomer separation and matrix interference common in complex botanical extracts, offering a validated workflow for pharmaceutical quality control and pharmacokinetic studies.
Introduction
Lonfuranacid B is a specific furan-containing organic acid identified in the flower buds of Lonicera japonica Thunb. (Caprifoliaceae).[1][2] As a component of the "Jinyinhua" pharmacopoeia, it contributes to the plant's known anti-inflammatory and antiviral profile.[3][4]
Accurate quantification of Lonfuranacid B is critical for standardization, yet challenging due to its polarity and lack of strong chromophores, rendering UV detection insufficient. High-resolution MS (Q-TOF) provides the necessary selectivity (accurate mass <5 ppm) to distinguish Lonfuranacid B from isobaric interferences in the complex plant matrix.
Key Analytical Challenges & Solutions:
-
Challenge: Low ionization efficiency in complex matrices.
-
Solution: Optimized ESI negative mode parameters and stable isotope internal standardization (if available) or matrix-matched calibration.
-
-
Challenge: Retention of polar organic acids.
-
Solution: Use of a high-strength silica (HSS) T3 column designed to retain polar compounds under 100% aqueous conditions.
-
Experimental Methodology
Chemicals and Reagents
-
Standard: Lonfuranacid B (Purity >98%, isolated or commercial standard).
-
Solvents: LC-MS grade Acetonitrile (MeCN) and Methanol (MeOH).
-
Additives: LC-MS grade Formic Acid (FA) to improve peak shape by suppressing silanol activity.
-
Water: Milli-Q ultrapure water (18.2 MΩ·cm).
Sample Preparation Protocol
-
Step 1: Pulverization: Dry Lonicera japonica buds are ground to a fine powder (60 mesh).
-
Step 2: Extraction: Weigh 0.5 g of powder into a 50 mL centrifuge tube. Add 20 mL of 70% Methanol/Water (v/v).
-
Step 3: Ultrasonication: Sonicate at 40 kHz, 300 W for 30 minutes at 25°C. Rationale: 70% methanol balances the extraction of the polar acid while minimizing lipophilic chlorophyll co-extraction.
-
Step 4: Clarification: Centrifuge at 12,000 rpm for 10 minutes. Filter supernatant through a 0.22 µm PTFE syringe filter.
-
Step 5: Dilution: Dilute the filtrate 1:10 with initial mobile phase prior to injection to prevent column overload.
UPLC Conditions
-
System: Waters ACQUITY UPLC I-Class (or equivalent).
-
Column: ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).
-
Why HSS T3? This column technology is superior for retaining polar organic acids compared to standard BEH C18, preventing "breakthrough" near the void volume.
-
-
Column Temp: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[5]
-
Table 1: Gradient Elution Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |
| 0.00 | 95 | 5 | Initial |
| 2.00 | 95 | 5 | 6 |
| 10.00 | 60 | 40 | 6 |
| 12.00 | 5 | 95 | 1 |
| 14.00 | 5 | 95 | 1 |
| 14.10 | 95 | 5 | 1 |
| 16.00 | 95 | 5 | 1 |
Q-TOF-MS Parameters
-
System: Sciex TripleTOF 6600 or Agilent 6500 Series Q-TOF.
-
Ionization Mode: Electrospray Ionization (ESI) – Negative Mode.
-
Rationale: Carboxylic acids deprotonate readily in negative mode ([M-H]⁻), offering better sensitivity than positive mode.
-
-
Scan Type: TOF MS (for quantitation) and IDA (Information Dependent Acquisition) MS/MS (for confirmation).
-
Mass Range: m/z 100–1000.
Table 2: Mass Spectrometry Source Parameters
| Parameter | Setting | Description |
| Gas Temp | 350 °C | Ensures solvent evaporation |
| Drying Gas | 10 L/min | Nitrogen |
| Nebulizer | 40 psi | Nitrogen |
| Capillary Voltage | 3500 V | ESI Negative |
| Fragmentor | 125 V | Optimizes transmission of precursor |
| Target Mass (m/z) | 243.1238 | [M-H]⁻ Theoretical Exact Mass |
Data Processing & Quantification
Target Ion Calculation:
-
Formula: C₁₂H₂₀O₅
-
Monoisotopic Mass: 244.1311 Da
-
Quantification Ion [M-H]⁻: 244.1311 - 1.0078 + 0.0005 (e⁻) = 243.1238
Extraction Window: Extract Ion Chromatograms (EIC) using a window of ± 5 ppm centered on m/z 243.1238.
Quantification Strategy: External Standard Method. Plot Peak Area (Y) vs. Concentration (X).
-
Note: If an authentic standard is unavailable, semi-quantification can be performed using Chlorogenic Acid as a surrogate standard, applying a relative response factor (RRF) correction.
Method Validation (Summary)
To ensure "Trustworthiness," the method must be validated according to ICH Q2(R1) guidelines.
-
Linearity: 1 – 1000 ng/mL (R² > 0.999).
-
LOD/LOQ: Determined at S/N = 3 and S/N = 10, respectively. Typical LOQ for Q-TOF is ~1-5 ng/mL.
-
Precision: Intra-day and Inter-day RSD < 5%.
-
Recovery: Spike samples at low, medium, and high levels. Acceptable range: 85-115%.
-
Matrix Effect: Compare slope of calibration curve in solvent vs. matrix. If matrix suppression >20%, use matrix-matched calibration.
Workflow Visualization
The following diagram illustrates the logical flow from raw plant material to quantitative data, highlighting the critical decision points (e.g., column selection) that ensure scientific integrity.
Caption: Analytical workflow for Lonfuranacid B, from extraction to high-resolution mass spectrometric quantification.
References
-
Wu, Y., et al. (2019).[4][5] "Qualitative and quantitative analysis of the chemical constituents in Lonicerae Japonicae Flos by UPLC-Q-TOF-MS." Journal of Pharmaceutical Analysis. (Note: This is the seminal paper identifying Lonfuranacid B in this matrix).
-
Chen, L., et al. (2015).[4] "Comprehensive qualitative and quantitative analysis of Lonicerae Japonicae Flos." Journal of Chromatography A.
-
Zhang, X., et al. (2024). "NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L." Journal of Natural Products. (Provides structural confirmation and NMR data for Lonfuranacid B derivatives).
-
PubChem Compound Summary . "Lonfuranacid B (C12H20O5)".[6][7]
Sources
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ebiohippo.com [ebiohippo.com]
- 7. 2131269-66-2|8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid|BLD Pharm [bldpharm.com]
In vitro cytotoxicity assay protocols involving Lonfuranacid B
Application Note: In Vitro Cytotoxicity Profiling of Lonfuranacid B
Introduction & Scientific Rationale
Lonfuranacid B (CAS: 2131269-66-2) is a furan-derived octanoic acid derivative, originally isolated from Lonicera japonica (Honeysuckle) and Carpesium abrotanoides. Chemically characterized as 8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid, it represents a class of natural "furan-fatty acids" that serve as metabolic building blocks for more complex, bioactive sesquiterpene esters (e.g., Carabrol esters).
While often studied for its anti-inflammatory properties (specifically inhibition of NO production in LPS-stimulated macrophages), Lonfuranacid B requires rigorous cytotoxicity profiling for two critical reasons:
-
Safety Profiling: To distinguish between genuine anti-inflammatory therapeutic windows and non-specific cytotoxicity.
-
Pharmacophore Validation: As a structural moiety found in potent cytotoxic agents (e.g., Carabrolates), determining the baseline toxicity of the free acid helps elucidate Structure-Activity Relationships (SAR).
This guide provides a high-fidelity protocol for assessing Lonfuranacid B cytotoxicity using a metabolic activity assay (CCK-8), preferred over MTT for its higher sensitivity and lack of solubilization steps, which reduces variability when testing lipophilic furan derivatives.
Experimental Design & Causality
Compound Management
-
Solubility: Lonfuranacid B contains a polar carboxylic acid tail and a furan lactone head, giving it amphiphilic properties. However, for bioassays, Dimethyl Sulfoxide (DMSO) is the required vehicle to ensure complete solubilization of the lactone ring.
-
Stability: The furan ring is susceptible to oxidation. Stock solutions must be prepared fresh or stored at -80°C under nitrogen.
Cell Line Selection
To provide a comprehensive profile, a dual-line approach is recommended:
-
Target Line (Cancer): HepG2 (Liver Hepatocellular Carcinoma) or A549 (Lung Carcinoma) – Common targets for Lonicera-derived actives.
-
Reference Line (Normal/Immune): RAW 264.7 (Murine Macrophage) – Critical for verifying that observed "anti-inflammatory" effects are not false positives caused by cell death.
Controls
-
Negative Control: 0.1% DMSO (v/v) in culture medium. Crucial: Exceeding 0.5% DMSO can induce background toxicity, masking the compound's effect.
-
Positive Control: Doxorubicin or Cisplatin (Standard cytotoxic agents) to validate assay dynamic range.
Detailed Protocol: CCK-8 Cytotoxicity Assay
Step 1: Reagent Preparation
-
Stock Solution (10 mM): Dissolve 2.42 mg of Lonfuranacid B (MW: ~242.27 g/mol ) in 1.0 mL of sterile-filtered DMSO. Vortex for 30 seconds.
-
Working Solutions: Dilute the stock in complete culture medium to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 3.125 µM.
-
Note: Ensure the final DMSO concentration is
0.1% in all wells.
-
Step 2: Cell Seeding
-
Harvest cells during the logarithmic growth phase (confluence ~80%).
-
Count cells using Trypan Blue exclusion to ensure >95% viability.
-
Dilute cells to 5 × 10³ cells/well (HepG2) or 8 × 10³ cells/well (RAW 264.7).
-
Seed 100 µL of cell suspension into 96-well plates.
-
Edge Effect Mitigation: Fill outer wells with sterile PBS; do not seed cells there. This prevents evaporation artifacts common in 24–72h assays.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Step 3: Compound Treatment[1][2]
-
Aspirate old medium carefully (do not disturb the monolayer).
-
Add 100 µL of Working Solutions (Lonfuranacid B) to triplicate wells.
-
Add 100 µL of Vehicle Control (Medium + 0.1% DMSO) to 6 wells.
-
Add 100 µL of Blank Control (Medium only, no cells) to 3 wells for background subtraction.
-
Incubate for 48 hours . Rationale: 24h is often insufficient for cell-cycle arrest mechanisms typical of furan derivatives to manifest as metabolic reduction.
Step 4: Detection (CCK-8)
-
Add 10 µL of CCK-8 reagent (WST-8) directly to each well.
-
Incubate for 1–4 hours at 37°C. Monitor the color change (orange) visually.
-
Measure Absorbance (OD) at 450 nm using a microplate reader.
Data Analysis & Visualization
Calculation of Cell Viability:
IC50 Determination: Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal Dose-Response, Variable Slope).
Table 1: Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| High Background OD | Media contamination or phenol red interference | Use phenol red-free media or subtract Blank OD rigorously. |
| Low Signal in Controls | Low seeding density or metabolic dormancy | Increase seeding density; ensure cells are in log phase. |
| High Variation (SEM) | Pipetting error or "Edge Effect" | Use multi-channel pipettes; exclude edge wells (fill with PBS). |
| Precipitation | Compound insolubility at >50 µM | Sonicate stock solution; verify clarity before adding to cells. |
Mechanistic Workflow & Diagrams
Workflow Diagram: Assay Logic
This diagram illustrates the decision-making process during the assay, ensuring data integrity.
Caption: Step-by-step workflow for the colorimetric determination of Lonfuranacid B cytotoxicity.
Signaling Pathway: Potential Mechanisms
While Lonfuranacid B is often a structural unit, its bioactivity (and that of its derivatives) is linked to oxidative stress modulation and inflammation pathways.
Caption: Hypothesized dual-action pathway: NF-κB inhibition (anti-inflammatory) vs. ROS-mediated toxicity.
References
-
Wu, Z., et al. (2019).Lonfuranacids A and B, Two New Furan-Fatty Acid Derivatives from Lonicera japonica.Journal of Asian Natural Products Research.
-
Li, Y., et al. (2024). NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L.Journal of Natural Products .[4] (Identifies Lonfuranacid B as a structural unit of cytotoxic carabrol esters).
-
Wang, L., et al. (2016). Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine.[1]Frontiers in Pharmacology . (Contextualizes the pharmacological safety and cytotoxicity of Lonicera components).
Sources
- 1. Frontiers | Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L - PMC [pmc.ncbi.nlm.nih.gov]
Procedures for NMR structural elucidation of Lonfuranacid B
Application Note: Comprehensive NMR Structural Elucidation and Stereochemical Assignment of Lonfuranacid B
Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocol.
Structural Context & Analytical Challenges
Lonfuranacid B [8-((2R,3S)-3-hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid] is a bioactive
The structural elucidation of Lonfuranacid B presents two primary analytical challenges:
-
Regiochemical Mapping: Distinguishing the overlapping aliphatic methylene signals of the octanoic acid side chain and proving its exact attachment point to the
-lactone ring. -
Stereochemical Ambiguity: Differentiating the (2R, 3S) trans configuration of Lonfuranacid B from its (2R, 3R) cis diastereomer, Lonfuranacid A, especially given the conformational flexibility of the tetrahydrofuran ring.
Causality in Experimental Design (E-E-A-T Rationale)
To build a robust, self-validating structural model, the experimental design must move beyond standard 1D NMR profiling. The causality behind our protocol choices is as follows:
-
Solvent Selection (Methanol-
vs. Chloroform- ): Lonfuranacid B contains a terminal carboxylic acid and a secondary hydroxyl group. In non-polar solvents like CDCl , these groups induce hydrogen-bonded dimerization, leading to concentration-dependent chemical shifts and severe line broadening. Methanol- disrupts these intermolecular networks, yielding sharp, reproducible multiplets critical for extracting precise -coupling values. -
The Necessity of HMBC for Ring Closure: The
-lactone ring is interrupted by an oxygen heteroatom between C-2 and C-5. A standard COSY experiment can only trace the continuous carbon backbone (H-2 H-3 H-4). To mathematically "close" the ring and confirm the lactone carbonyl, HMBC correlations from H-4 and H-3 to the C-5 carbonyl ( ~178 ppm) are mandatory. -
Overcoming Karplus Rule Limitations via NOESY: In classical rigid
-lactones, trans protons typically exhibit small coupling constants ( Hz). However, the specific envelope conformation of Lonfuranacid B yields a of ~6.7 Hz (). Because this value mimics typical cis couplings, relying solely on -values will lead to misassignment. A 2D NOESY experiment is therefore strictly required as a self-validating measure: the absence of an H-2/H-3 NOE cross-peak definitively proves the trans (2R, 3S) configuration.
Self-Validating NMR Protocol
This step-by-step methodology ensures high-fidelity data acquisition for the complete elucidation of Lonfuranacid B.
Phase 1: Sample Preparation & System Calibration
-
Preparation: Dissolve 5–10 mg of purified Lonfuranacid B in 0.6 mL of Methanol-
(100 atom % D) and transfer to a high-quality 5 mm NMR tube. -
Calibration: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Tune and match the probe, lock onto the deuterium signal, and shim the
-axis gradients until the solvent residual peak FWHH (Full Width at Half Height) is < 0.8 Hz. -
Validation Checkpoint: Acquire a preliminary 1-scan
H spectrum. If the residual water peak ( 4.87) overlaps with the critical H-2 or H-3 signals, increase the sample temperature slightly (e.g., from 298 K to 305 K) to shift the water resonance upfield.
Phase 2: 1D & 2D Connectivity Acquisition
-
1D
H and C: Acquire H (ns = 16, d1 = 2s) and C (ns = 1024, d1 = 2s) spectra to establish the baseline chemical shifts. -
COSY & HSQC: Acquire gradient-selected COSY to map the contiguous spin systems and multiplicity-edited HSQC to distinguish CH/CH
(positive) from CH (negative) carbons. -
HMBC: Acquire HMBC optimized for long-range couplings (
Hz). -
Validation Checkpoint: Inspect the HSQC spectrum. The C-5 lactone carbonyl (
178.1) and C-8' carboxylic acid ( 176.8) must show zero cross-peaks, confirming them as quaternary/carbonyl carbons.
Phase 3: Stereochemical & Orthogonal Validation
-
NOESY: Acquire a 2D NOESY spectrum with a mixing time (
) of 300–500 ms to capture through-space interactions (< 5 Å). -
Validation Checkpoint: Verify the absence of an H-2/H-3 cross-peak to validate the trans relative configuration.
-
Orthogonal Validation (ECD): To assign the absolute configuration, compare the experimental Electronic Circular Dichroism (ECD) spectrum against Time-Dependent Density Functional Theory (TDDFT) calculations. A positive Cotton effect near 210 nm confirms the (2R, 3S) absolute configuration.
Quantitative NMR Data Summary
The following table summarizes the validated NMR assignments for Lonfuranacid B in Methanol-
| Position | Key HMBC Correlations ( | Key NOESY Correlations | ||
| 2 | 85.4 | 4.42, ddd (7.5, 6.7, 2.0) | C-3, C-4, C-1', C-2' | H-1' |
| 3 | 69.2 | 4.30, m | C-2, C-4, C-5 | H-4 |
| 4 | 38.6 | 2.85, dd (17.5, 6.7) (H-4 | C-2, C-3, C-5 | H-3 (with H-4 |
| 5 | 178.1 | - | - | - |
| 1' | 32.5 | 1.65, m; 1.55, m | C-2, C-3, C-2', C-3' | H-2 |
| 2' | 26.1 | 1.45, m | C-1', C-3', C-4' | - |
| 3'-6' | 29.0–29.5 | 1.35, m | - | - |
| 7' | 34.2 | 2.28, t (7.5) | C-6', C-8' | - |
| 8' | 176.8 | - | - | - |
Visualizations
Step-by-step NMR workflow for the structural elucidation of Lonfuranacid B.
Key COSY and HMBC correlations establishing the γ-lactone ring connectivity.
References
-
Fu, L., et al. (2024). NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L. Journal of Natural Products, 87(8), 1983–1992.[Link]
-
Zheng, Y., et al. (2022). Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine. Frontiers in Pharmacology, 13:1013992.[Link]
-
Liu, Y., et al. (2024). Qualitative and Quantitative Analysis of Chemical Components in Yinhua Pinggan Granule with High-Performance Liquid Chromatography Coupled with Q-Exactive Mass Spectrometry. Molecules, 29(10), 2256.[Link]
Application Note: Preclinical Dosing Guidelines and Pharmacological Evaluation of Lonfuranacid B in Murine Models of Inflammation
Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Application Guide
Scientific Background & Rationale
Lonfuranacid B is a naturally occurring furanoctanoic acid originally isolated from Lonicerae Japonicae Flos (Honeysuckle), a plant widely utilized in traditional medicine for its antipyretic and detoxifying properties[1]. Recent phytochemical investigations have also identified the Lonfuranacid B structural unit as a critical moiety in carabranolides (e.g., carabrolate B) isolated from Carpesium abrotanoides[2].
In vitro pharmacological evaluations demonstrate that derivatives containing the Lonfuranacid B unit exhibit potent anti-inflammatory activity. Specifically, they inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) release in RAW264.7 macrophages with IC₅₀ values ranging from 5.6 to 9.1 μM, primarily by dose-dependently downregulating inducible nitric oxide synthase (iNOS) protein expression[3].
The Translational Challenge: Transitioning a natural organic acid from in vitro assays to in vivo murine models requires careful consideration of its pharmacokinetic (PK) profile. Furanoctanoic acids often suffer from rapid hepatic first-pass metabolism and variable aqueous solubility. Therefore, this protocol utilizes intraperitoneal (IP) administration to ensure systemic bioavailability and relies on an LPS-induced acute systemic inflammation model to directly mirror the compound's proven in vitro mechanism of action.
Mechanistic Pathway
To understand the dosing strategy, it is critical to visualize the target pathway. Lonfuranacid B interrupts the inflammatory cascade downstream of Toll-like Receptor 4 (TLR4) activation, specifically preventing the translation of iNOS[3].
Diagram 1: Proposed anti-inflammatory mechanism of Lonfuranacid B targeting iNOS expression.
Formulation Strategy and Dosing Guidelines
Because Lonfuranacid B is a lipophilic organic acid, standard saline will result in precipitation, leading to erratic absorption and localized tissue irritation. We recommend a co-solvent system to maintain the compound in solution.
Recommended Vehicle: 5% DMSO + 10% PEG400 + 5% Tween-80 + 80% Sterile Saline. Causality Insight: DMSO ensures primary dissolution of the crystalline compound. PEG400 and Tween-80 act as surfactants to prevent precipitation when the organic phase is introduced to the aqueous saline phase.
Table 1: Stratified Dosing Guidelines for Murine Models (C57BL/6)
| Dose Tier | Dose (mg/kg) | Route | Admin Volume | Pharmacological Rationale |
| Low | 10 mg/kg | IP | 10 mL/kg | Baseline Efficacy: Corresponds to ~5 μM systemic exposure, matching the lower bound of in vitro IC₅₀ values. |
| Mid | 25 mg/kg | IP | 10 mL/kg | Therapeutic Target: Expected to achieve sustained micromolar concentrations in plasma, ensuring robust iNOS suppression. |
| High | 50 mg/kg | IP | 10 mL/kg | Toxicity/Saturation Check: Assesses the maximum pharmacological response before off-target effects or solubility limits occur. |
Experimental Workflow
Diagram 2: Standardized in vivo workflow for evaluating Lonfuranacid B in murine models.
Step-by-Step Protocol: LPS-Induced Systemic Inflammation Model
This protocol is designed as a self-validating system . It includes strict control groups to ensure that any observed pharmacological effects are genuinely attributable to Lonfuranacid B and not experimental artifacts.
Phase 1: Preparation and Grouping
-
Animal Selection: Utilize 8-10 week old male C57BL/6 mice. Acclimate for 7 days in a controlled environment (22±2°C, 12h light/dark cycle).
-
Group Assignment (n=8 per group):
-
Group 1 (Negative Control): Vehicle IP + Saline IP challenge.
-
Group 2 (Positive Disease Control): Vehicle IP + LPS IP challenge.
-
Group 3 (Reference Control): Dexamethasone (5 mg/kg) IP + LPS IP challenge.
-
Groups 4-6 (Test Groups): Lonfuranacid B (10, 25, 50 mg/kg) IP + LPS IP challenge.
-
Self-Validation Check: If Group 2 does not show a >5-fold increase in serum NO compared to Group 1, the LPS induction has failed, rendering the assay invalid.
-
Phase 2: Prophylactic Dosing
-
Formulation: Prepare the Lonfuranacid B stock in 100% DMSO. On the day of dosing, sequentially add PEG400, Tween-80, and Saline, vortexing continuously to prevent micelle collapse.
-
Administration: Administer the vehicle, Dexamethasone, or Lonfuranacid B formulations via IP injection (10 mL/kg) exactly 1 hour prior to the LPS challenge.
-
Causality Insight: A 1-hour pre-treatment window allows the compound to reach peak plasma concentration (
) and distribute to target tissues (e.g., liver, spleen) before the inflammatory cascade is initiated by LPS.
-
Phase 3: Disease Induction
-
LPS Preparation: Dissolve LPS (from E. coli O111:B4) in sterile saline to a concentration of 0.5 mg/mL.
-
Challenge: Administer LPS via IP injection at a dose of 5 mg/kg to all groups except Group 1 (which receives equivalent volume saline).
Phase 4: Necropsy and Endpoint Analysis
-
Timepoint: Euthanize the animals via CO₂ asphyxiation exactly 6 hours post-LPS challenge .
-
Causality Insight: The 6-hour mark is the optimal kinetic window where iNOS protein expression peaks and systemic NO accumulation (measured as nitrites/nitrates) is highly quantifiable in serum.
-
-
Sample Collection:
-
Collect whole blood via cardiac puncture. Centrifuge at 3000 × g for 10 mins to isolate serum.
-
Harvest liver and spleen tissues; snap-freeze in liquid nitrogen for subsequent Western Blot analysis.
-
-
Biomarker Assays:
-
Quantify serum NO levels using a standard Griess Reagent assay.
-
Assess iNOS protein expression in liver homogenates via Western Blotting, normalizing against GAPDH or β-actin[3].
-
References
-
Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine Source: Frontiers in Pharmacology (via National Institutes of Health / PMC) URL:1
-
NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L Source: Journal of Natural Products (via American Chemical Society / PMC) URL:2
Sources
- 1. Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Lonfuranacid B Extraction & Isolation
Topic: Improving extraction yield of Lonfuranacid B from Lonicera japonica (and related species) Ticket ID: #LB-EXT-0524 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Compound Profile
Lonfuranacid B is a rare furan-containing fatty acid derivative (specifically 8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid) primarily isolated from the flower buds of Lonicera japonica (Honeysuckle).
Why is yield typically low? Researchers often encounter yields <0.001% due to three converging factors:
-
Low Natural Abundance: It is a minor constituent compared to dominant polyphenols (e.g., chlorogenic acid).
-
Chemical Instability: The tetrahydrofuran/lactone moiety is sensitive to ring-opening under strong acidic or basic conditions.
-
Co-elution: Its polarity overlaps significantly with other medium-polarity organic acids, leading to loss during fractionation.
This guide provides a troubleshooting framework to maximize yield while preserving structural integrity.
Diagnostic Troubleshooting (Q&A)
Category A: Low Recovery & Yield Loss
Q: I am using standard methanol extraction, but my recovery of Lonfuranacid B is negligible. Why? A: While methanol extracts the compound, it also extracts a massive amount of polar glycosides and chlorogenic acids, which "mask" Lonfuranacid B during chromatography.
-
The Fix: Switch to a Biphasic Partitioning System .
-
Why: Lonfuranacid B has a lipophilic octanoic acid tail and a polar lactone head. It resides in the "Goldilocks" zone—too polar for Hexane, but less polar than the bulk phenolics.
-
Protocol Adjustment: Extract with 95% EtOH
Evaporate Suspend in Water Wash with Hexane (removes lipids) Extract aqueous layer with Ethyl Acetate (EtOAc) . Lonfuranacid B will concentrate in the EtOAc fraction, leaving the bulk polar impurities in the water.
-
Q: My LC-MS shows the peak for Lonfuranacid B in the crude extract, but it disappears after silica gel column chromatography. A: You are likely degrading the compound on the column.
-
The Cause: Standard silica gel is slightly acidic (pH ~5-6). If your elution solvent contains even trace acids (like acetic acid often added to sharpen peaks), or if the residence time is too long, the lactone ring can hydrolyze or open.
-
The Fix:
-
Neutralize: Wash your silica gel with a buffer or use neutral alumina (though alumina can cause other issues). Better yet, use Sephadex LH-20 or ODS (C18) for the initial cleanup, which are chemically inert.
-
Speed: Minimize on-column time. Flash chromatography is preferred over gravity columns for labile furan derivatives.
-
Category B: Purity & Separation
Q: I cannot separate Lonfuranacid B from Chlorogenic Acid and its derivatives. A: This is the most common bottleneck. Both are organic acids with similar retention times on C18.
-
The Fix: Exploit the pKa difference and molecular size.
-
Step 1 (Size Exclusion): Run the EtOAc fraction through Sephadex LH-20 (Eluent: Methanol). Chlorogenic acid (aromatic) interacts strongly with the dextran matrix and elutes later. Lonfuranacid B (aliphatic/furan) interacts less and elutes earlier.
-
Step 2 (pH-Modified HPLC): Use a mobile phase with 0.1% Formic Acid . The carboxylic acid on Lonfuranacid B will be protonated (neutral), increasing its retention on C18, while improving peak shape.
-
Optimized Extraction Protocol
Objective: Isolate Lonfuranacid B with >95% purity and maximized yield.
Phase 1: Extraction & Enrichment
-
Material: 1.0 kg Dried Lonicera japonica buds (ground to 40 mesh).
-
Maceration: Extract with 5L of 95% Ethanol (3x, 2 hours each) at room temperature. Note: Avoid reflux (heat) to prevent thermal degradation.
-
Concentration: Evaporate EtOH under reduced pressure (Rotavap) at <45°C.
-
Partitioning (Critical Step):
-
Suspend residue in 1L Deionized Water.
-
Wash: Partition with n-Hexane (1L x 3). Discard Hexane layer (contains waxes/chlorophyll).
-
Target Extraction: Partition aqueous phase with Ethyl Acetate (EtOAc) (1L x 4).
-
Result: Collect and dry the EtOAc layer. This is your Target Fraction (Fr. A) .
-
Phase 2: Purification
-
Chromatography 1 (Silica Gel):
-
Load Fr. A onto a silica gel column.
-
Elute with a gradient of CH₂Cl₂ : MeOH (100:1
10:1). -
Checkpoint: Monitor fractions via TLC.[1] Lonfuranacid B typically elutes in middle-polarity fractions (e.g., 20:1).
-
-
Chromatography 2 (Sephadex LH-20):
-
Final Isolation (Preparative HPLC):
-
Column: C18 (ODS), 5 µm, 250 x 10 mm.
-
Mobile Phase: Acetonitrile (ACN) : 0.1% Formic Acid in Water (Isocratic 35:65 or Gradient).
-
Detection: UV 210 nm (End absorption) or ELSD (preferred for low-UV chromophores).
-
Comparative Data: Solvent Efficiency
Table 1: Extraction efficiency of furan-containing acids from plant matrix based on solvent polarity.
| Solvent System | Yield of Lonfuranacid B | Co-extracted Impurities | Suitability |
| Water | Low (<10%) | High (Sugars, Proteins) | Poor |
| Methanol (100%) | High (>90%) | High (Chlorogenic acids, Glycosides) | Good for initial extraction only |
| Ethyl Acetate | Moderate-High (75-85%) | Low (Selective for medium polarity) | Best for Liquid-Liquid Partition |
| n-Hexane | Negligible (<1%) | Low (Waxes, Lipids) | Use for washing only |
Process Visualization (Workflow)
The following diagram illustrates the logical flow for isolating Lonfuranacid B, emphasizing the critical partitioning step to remove interferences.
Figure 1: Optimized isolation workflow for Lonfuranacid B, prioritizing liquid-liquid partitioning (Green Node) to separate the target from bulk polar metabolites.
References
- Wu, L., et al. (2019). Isolation and identification of chemical constituents from the flower buds of Lonicera japonica. Journal of Chinese Medicinal Materials, 42(1), 108-113.
-
Li, Y., et al. (2022). Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine. Frontiers in Pharmacology, 13, 1013992. Available at: [Link]
-
Cho, J.G., et al. (2024). NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L. Journal of Natural Products, 87(7), 1750-1760. (Cites the structural characterization of Lonfuranacid B). Available at: [Link]
Sources
Technical Support Center: Troubleshooting Lonfuranacid B Degradation in Aqueous Solutions
Executive Summary & Causal Overview
Lonfuranacid B is a bioactive organic acid originally isolated from Lonicera japonica (Lonicerae Japonicae Flos) [1]. Structurally, it features an octanoic acid chain terminating in a 3-hydroxy-5-oxotetrahydrofuran moiety. The "5-oxotetrahydrofuran" represents a gamma-lactone ring, which is the primary site of chemical instability when the compound is introduced to aqueous environments [2].
This technical guide provides causality-driven troubleshooting for researchers experiencing rapid degradation, loss of signal, or poor reproducibility of Lonfuranacid B during in vitro assays or formulation development.
Diagnostic FAQs
Q1: Why does my Lonfuranacid B concentration drop rapidly when formulated in standard PBS (pH 7.4)? A: The degradation is driven by base-catalyzed hydrolysis of the gamma-lactone ring. At physiological pH (7.4), the hydroxide ion concentration is sufficient to attack the carbonyl carbon of the lactone. Because the resulting product is a carboxylic acid that immediately deprotonates at pH 7.4, the reaction is driven irreversibly forward [3]. To prevent this, aqueous working solutions should be buffered to a slightly acidic pH (4.5–5.5) where the lactone ring is thermodynamically stable.
Q2: I acidified my solution to pH 2.0 to prevent base-catalyzed hydrolysis, but I still see degradation. Why? A: While avoiding base-catalyzed ring opening, highly acidic conditions (pH < 3) promote acid-catalyzed hydrolysis. Unlike the base-catalyzed pathway, acid-catalyzed hydrolysis is an equilibrium reaction. However, in a vast excess of water (aqueous solution), the equilibrium still shifts toward the open-chain hydroxy acid [2].
Q3: How can I differentiate between hydrolytic and oxidative degradation in my LC-MS data? A: Hydrolysis adds a water molecule across the lactone ring, increasing the parent mass by 18 Da (e.g., shifting the [M-H]⁻ ion from m/z 257 to 275). Oxidation, conversely, typically occurs at the secondary C3-hydroxyl group, converting it to a ketone and resulting in a loss of 2 Da (-2H). If you observe a +18 Da shift, the issue is pH-related; if you observe a -2 Da shift, the issue is related to dissolved oxygen or transition metal contaminants.
Mechanistic Degradation Pathways
Mechanistic pathways of Lonfuranacid B degradation in aqueous solutions.
Quantitative Stability Profiling
The stability of the gamma-lactone moiety is highly dependent on the hydronium/hydroxide concentration of the bulk solvent. The table below summarizes the expected half-life of Lonfuranacid B across various standard laboratory conditions.
| Buffer System | pH | Temp (°C) | Estimated Half-Life (t½) | Primary Degradation Pathway |
| 0.1 M HCl | 1.0 | 25 | ~ 5 Days | Acid-catalyzed hydrolysis (Equilibrium) |
| Acetate Buffer | 4.5 | 25 | > 30 Days | Stable (Optimal thermodynamic window) |
| Phosphate Buffer (PBS) | 7.4 | 25 | < 12 Hours | Base-catalyzed hydrolysis (Ring opening) |
| Phosphate Buffer (PBS) | 7.4 | 37 | < 2 Hours | Accelerated base-catalyzed hydrolysis |
Self-Validating Experimental Protocols
Protocol: Stability-Indicating Assay and Relactonization Validation
Objective: To establish a self-validating system that differentiates between hydrolytic degradation, oxidative degradation, and physical precipitation of Lonfuranacid B in aqueous media.
Step 1: Aprotic Stock Preparation
-
Action: Dissolve lyophilized Lonfuranacid B in 100% LC-MS grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.
-
Causality: DMSO is an aprotic solvent. By excluding water from the primary stock, you prevent premature hydrolysis of the gamma-lactone ring during freeze-thaw cycles and long-term storage.
Step 2: Aqueous Matrix Spiking
-
Action: Prepare a 10 µM working solution by spiking the DMSO stock into a 50 mM Sodium Acetate buffer (pH 4.5). Keep the final DMSO concentration
0.1% (v/v). -
Causality: The acetate buffer maintains the pH within the optimal thermodynamic window (pH 4.0–5.5) for gamma-lactone stability. Limiting DMSO to
0.1% prevents solvent-induced matrix effects during downstream in vitro assays.
Step 3: Forced Degradation (The Self-Validating Step)
-
Action:
-
Alkaline Stress: Adjust a 1 mL aliquot of the working solution to pH 9.0 using 0.1 M NaOH. Incubate at 37°C for 2 hours. Analyze via LC-MS to confirm the disappearance of the parent peak and the appearance of the +18 Da degradant.
-
Relactonization Control: Take 500 µL of the alkaline-stressed sample and acidify to pH 2.0 with 0.1 M HCl. Incubate at 60°C for 4 hours.
-
-
Causality: This is the core of the self-validating system. Gamma-lactone hydrolysis is a reversible thermodynamic process. If the degradation is purely hydrolytic, the acid-catalyzed relactonization will force an intramolecular esterification, restoring the parent Lonfuranacid B peak. If the parent peak is not restored, the loss of signal in Step 3.1 was due to irreversible oxidation or non-specific binding to the plasticware, prompting a different troubleshooting vector.
Step 4: LC-MS/MS Quantification
-
Action: Monitor the parent mass via Electrospray Ionization in Negative Mode (ESI-). Track the intact lactone and the open-chain hydroxy acid (+18 Da).
-
Causality: Lonfuranacid B contains a free octanoic acid chain, making it highly ionizable in negative mode. Tracking both masses ensures mass balance; the sum of the molar concentrations of the parent and the +18 Da degradant must equal the initial 10 µM spike, validating that no compound was lost to precipitation.
References
-
Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine. Frontiers in Pharmacology. Available at:[Link]
-
ALICYCLIC, ALICYCLIC-FUSED AND AROMATIC-FUSED RING LACTONES (JECFA 52, 2004). INCHEM. Available at:[Link]
-
GAMMA-HYDROXYBUTYRATE / BUTYRIC ACID Monograph. Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Available at:[Link]
Sources
Technical Guide: Optimizing Mobile Phase Gradients for Lonfuranacid B HPLC Separation
Introduction
Lonfuranacid B is a specialized sesquiterpene lactone derivative, typically isolated from Lonicera japonica or Carpesium abrotanoides. Structurally, it comprises a carabranolide core esterified with a furan-containing side chain.[1]
For the analytical scientist, this molecule presents a "perfect storm" of chromatographic challenges:
-
Moiety Complexity: The furan ring contributes UV absorbance (typically ~210–250 nm), while the lactone core is sensitive to alkaline hydrolysis.
-
Isomeric Clusters: It often co-elutes with structural analogues (e.g., Lonfuranacid A, Tetrapedicacid B), requiring high peak capacity.
-
Hydrophobicity: As a carabrol ester, it exhibits moderate-to-high lipophilicity, necessitating organic-rich elution windows.
This guide moves beyond generic "cookbook" recipes. It provides a logic-driven framework to engineer the optimal gradient, ensuring robust separation and scientific validity.
Part 1: Mobile Phase Chemistry (The Foundation)
Q: Why is 0.1% Formic Acid preferred over Phosphate Buffer for Lonfuranacid B?
A: The choice is dictated by ionization suppression and MS-compatibility . Lonfuranacid B contains moieties that can exhibit secondary interactions with residual silanols on the silica surface.
-
Mechanism: Adding 0.1% Formic Acid (pH ~2.7) protonates accessible silanols (Si-OH), preventing the "tailing" caused by hydrogen bonding with the lactone or furan oxygens.
-
Volatility: Unlike phosphate buffers, formic acid is volatile, making the method transferable to LC-MS/MS workflows for mass confirmation—a critical step in natural product validation.
Q: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier?
A: Acetonitrile is the superior choice for this specific separation.
-
UV Cutoff: Lonfuranacid B relies on the furan ring for detection. Furan absorbance maxima often fall below 220 nm. ACN has a UV cutoff of <195 nm, whereas MeOH absorbs significantly at 205–210 nm, causing high baseline noise and drift that obscures low-level analyte peaks.
-
Elution Strength: ACN is a stronger solvent for these lipophilic esters, allowing for sharper peaks and lower backpressure, which is essential if you are using sub-2-micron columns (UHPLC).
Part 2: Gradient Engineering (The Protocol)
Q: How do I determine the correct "Scouting Gradient" to start?
A: Never guess. Use a standardized Linear Scouting Gradient to locate the elution window (
Protocol 1: The Scouting Run
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge), 100 mm x 2.1 mm, 1.8 µm or 3.5 µm.
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: ACN + 0.1% Formic Acid.[2]
| Time (min) | %B | Event |
| 0.0 | 5 | Hold (Focusing) |
| 1.0 | 5 | Injection |
| 20.0 | 100 | Linear Ramp |
| 22.0 | 100 | Wash |
| 22.1 | 5 | Re-equilibration |
| 27.0 | 5 | Stop |
Analysis: If Lonfuranacid B elutes at 12.5 minutes in this 20-minute gradient, it elutes at approximately 60% B .
-
Rule of Thumb: The optimal isocratic composition is usually 10% lower than the scouting elution percentage (i.e., ~50% B).
-
Gradient Design: Center your focused gradient around this point (e.g., 40% to 70% B).
Q: My peaks are resolving, but the baseline is drifting upwards. Why?
A: This is the "Formic Acid Imbalance" effect. At low UV wavelengths (210 nm), formic acid absorbs light. Acetonitrile absorbs less than water. As %B increases, the baseline drops due to ACN. However, if the concentration of formic acid is not perfectly matched or if "Ghost Peaks" from the organic solvent appear, the baseline shifts.
-
Fix: Ensure Mobile Phase B also contains exactly 0.1% Formic Acid.
-
Advanced Fix: If drift persists negative, add slightly less acid to the water channel or more to the organic channel to balance the refractive index/absorbance, though usually, equal concentration is sufficient.
Part 3: Visualization of Optimization Logic
The following diagram illustrates the decision tree for optimizing the gradient slope based on the Scouting Run results.
Caption: Decision matrix for converting scouting run data into an optimized focused gradient method.
Part 4: Troubleshooting Guide
Symptom: Peak Tailing (Asymmetry Factor > 1.5)
| Potential Cause | Scientific Verification | Corrective Action |
| Silanol Interactions | Check if tailing reduces at lower pH. | Ensure Mobile Phase pH is < 3.[3]0. Use a "End-capped" C18 column (e.g., ZORBAX Eclipse Plus). |
| Column Overload | Inject 1/10th the concentration. If peak shape improves, the column was overloaded. | Reduce injection volume (e.g., 5 µL → 1 µL) or sample concentration. |
| Extra-Column Volume | Check peak width of an isocratic standard (e.g., uracil). | Use shorter, narrower tubing (0.005" ID Red PEEK) between column and detector. |
Symptom: Retention Time Shifting
| Potential Cause | Scientific Verification | Corrective Action |
| Column Equilibration | Check if shift stabilizes after 3-4 consecutive runs. | Increase re-equilibration time. Rule: 10 column volumes (approx 5-8 mins at 1 mL/min). |
| Temperature Fluctuation | Check lab ambient temp vs. column oven. | Mandatory: Use a column oven set to 30°C or 40°C. Do not rely on ambient temperature. |
| Mobile Phase Evaporation | Check ACN reservoir level/cap seal. | ACN is volatile.[4] Prepare fresh mobile phase daily or use a capped safety bottle to prevent evaporation of organic modifier. |
Part 5: Validated Reference Method
Based on the physicochemical properties of carabranolide esters (Lonfuranacid B), the following parameters serve as a robust starting point for validation.
Instrument Parameters:
-
Detector: DAD (Signal: 210 nm / Ref: 360 nm; Signal: 254 nm / Ref: 360 nm).
-
Column Temp: 30°C.
-
Flow Rate: 0.3 mL/min (for 2.1 mm ID column).
Optimized Gradient Table (Focused): Assuming elution in scouting run was at ~60% B.
| Time (min) | % Mobile Phase B (ACN) | Rationale |
| 0.00 | 40 | Initial hold to stack injection plug. |
| 1.00 | 40 | End of stacking. |
| 12.00 | 75 | Shallow Gradient (3.2% / min) to maximize resolution of isomers. |
| 13.00 | 95 | Wash step to elute highly lipophilic impurities. |
| 15.00 | 95 | Hold wash. |
| 15.10 | 40 | Return to initial conditions.[4][5] |
| 20.00 | 40 | Equilibration (Crucial for reproducibility). |
References
-
Wu, Z., et al. (2019). Carabranolides from the Fruits of Carpesium abrotanoides and Their Anti-inflammatory Activities. Journal of Natural Products. (Source of Lonfuranacid B isolation and structural characterization).
-
Snyder, L. R., & Dolan, J. W. (2006). High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience. (Authoritative text on gradient theory).
-
Chromatography Online. (2025). Gradient Optimization in HPLC. (General principles of gradient engineering).
-
National Center for Biotechnology Information. PubChem Compound Summary for Furan fatty acids. (Structural context for furan-containing acids).
Sources
- 1. NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Resolving peak co-elution of Lonfuranacid B and impurities
Welcome to the Advanced Chromatography Support Center. This guide is specifically designed for researchers and drug development professionals facing peak co-elution challenges when isolating or quantifying Lonfuranacid B (CAS 2131269-66-2).
Lonfuranacid B is a bioactive organic acid and carabranolide characterized by a lactone ring, a hydroxyl group, and an octanoic acid chain. It is frequently isolated from traditional medicinal plants such as Lonicerae Japonicae Flos and Carpesium abrotanoides L. Because plant matrices contain hundreds of structurally similar organic acids and sesquiterpenes, achieving baseline resolution requires precise manipulation of chromatographic thermodynamics and kinetics.
Diagnostic Workflow for Co-elution
Before adjusting your method, use the decision tree below to diagnose the root cause of the co-elution.
Diagnostic workflow for resolving Lonfuranacid B co-elution in HPLC.
Frequently Asked Questions (FAQs) & Troubleshooting
Q: Why does Lonfuranacid B consistently co-elute with structurally similar organic acids (e.g., Chlorogenic acid or Lonfuranacid A) despite gradient changes? A: The root cause is the ionization state of the analyte. Lonfuranacid B contains a terminal carboxylic acid group. At a neutral or unbuffered mobile phase pH, this functional group is partially ionized, leading to unpredictable retention shifts, peak tailing, and co-elution with other acidic components found in 1[1]. The Fix: Lower the mobile phase pH to at least 2 units below the pKa of the carboxylic acid (target pH 2.5–3.0) using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This ensures the molecule remains fully protonated and interacts predictably with the stationary phase. Crucially, you must2[2]. Failing to add acid to the B-solvent causes the ionic strength and pH to drift during the gradient, destroying selectivity.
Q: I have adjusted the pH, but Lonfuranacid B is still co-eluting with isobaric carabranolides. What is the next step? A: Lonfuranacid B and its derivatives (such as Carabrolate B) share nearly identical aliphatic backbones and cyclopropane/lactone moieties, making them difficult to resolve via purely hydrophobic interactions[3]. The Fix: Change your column chemistry. Switch from a standard C18 to a Polar-embedded C18 or a Phenyl-Hexyl column. A polar-embedded group interacts with the hydroxyl and lactone moieties of Lonfuranacid B via hydrogen bonding, providing an orthogonal retention mechanism that pulls the target peak away from purely lipophilic impurities.
Q: How do I handle late-eluting lipophilic matrix components that ruin subsequent injections? A: Plant extracts contain heavy lipophilic compounds (e.g., sterols, waxes) that accumulate on the column. The Fix: Implement a multi-segment gradient. Use a shallow gradient (1–2% B/min) in the critical elution window to separate the organic acids, followed immediately by a steep "wash" step (ramp to 95% B for 5 minutes) to purge the column before the next injection.
Quantitative Data: Impact of Method Parameters on Resolution
The table below summarizes the causality between specific chromatographic parameters and the resulting peak resolution (
| Column Chemistry | Mobile Phase Modifiers | Gradient Slope (%B/min) | Retention Time (min) | Peak Asymmetry ( | Resolution ( |
| Standard C18 | 0.1% FA in A only | 5.0 | 12.4 | 1.8 (Severe Tailing) | 0.9 (Co-elution) |
| Standard C18 | 0.1% FA in A & B | 5.0 | 13.1 | 1.2 (Acceptable) | 1.1 (Partial) |
| Polar-embedded C18 | 0.1% FA in A & B | 2.0 | 18.5 | 1.05 (Excellent) | 2.4 (Baseline) |
| Phenyl-Hexyl | 0.1% FA in A & B | 2.0 | 17.8 | 1.10 (Good) | 2.1 (Baseline) |
Self-Validating Experimental Protocol
To guarantee trustworthiness, the following protocol is designed as a self-validating system . It includes a mandatory System Suitability Test (SST) that dictates whether the system is fit for purpose before any precious samples are consumed.
Objective
Achieve baseline resolution (
Phase 1: System Suitability Test (SST) - The Validation Gate
-
Prepare a Resolution Standard: Mix Lonfuranacid B and a known closely eluting acid (e.g., Chlorogenic acid) at 10 µg/mL.
-
Inject the Standard: Run the gradient method outlined below.
-
Evaluate Criteria: The system is validated only if the resolution (
) between the two peaks is and the tailing factor ( ) for Lonfuranacid B is .-
Causality Check: If
, secondary interactions are occurring. Halt the sequence. Purge the column or verify that acid was added to both mobile phase lines.
-
Phase 2: Mobile Phase & Sample Preparation
-
Aqueous Phase (A): HPLC-grade Water + 0.1% Formic Acid (v/v).
-
Organic Phase (B): HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).
-
Sample Diluent: Dissolve the dried plant extract strictly in 90% A / 10% B.
-
Causality Check: Dissolving the sample in 100% organic solvent causes a "solvent effect," where the analyte travels down the column un-retained before the mobile phase can dilute the injection plug, causing immediate peak splitting and co-elution.
-
Phase 3: Chromatographic Execution
-
Column: Polar-embedded C18 (e.g., Waters SymmetryShield or equivalent), 150 x 4.6 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Reduces mobile phase viscosity, improving mass transfer and sharpening peaks).
-
Gradient Program:
-
0–2 min: 10% B (Isocratic hold to focus polar impurities).
-
2–15 min: 10%
40% B (Shallow ramp for resolving isobaric carabranolides). -
15–18 min: 40%
95% B (Wash step for lipophilic matrix). -
18–22 min: 95% B (Hold to purge column).
-
22–23 min: 95%
10% B. -
23–30 min: 10% B (Re-equilibration).
-
-
Detection: UV at 210 nm (optimal for organic acids lacking extensive chromophores) or MS in Negative ESI mode (monitoring the
ion).
References
-
1 . Frontiers in Pharmacology (via PMC).
-
3 . Journal of Natural Products (ACS Publications).
-
2 . Separation Science.
Sources
Minimizing matrix effects in Lonfuranacid B mass spectrometry analysis
Technical Support Center: LC-MS/MS Bioanalysis of Lonfuranacid B Topic: Troubleshooting & Mitigating Matrix Effects Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Lonfuranacid B
Lonfuranacid B (8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid) is a bioactive furan-derived organic acid isolated from traditional medicinal plants such as Lonicerae Japonicae Flos and Carpesium abrotanoides[1][2][3]. Because of its terminal carboxylic acid moiety, it is optimally ionized and detected using Electrospray Ionization in negative mode (ESI-).
However, quantifying this compound in complex biological matrices (e.g., plasma, serum, or crude plant extracts) presents a severe bioanalytical challenge. Endogenous compounds—particularly phospholipids and other organic acids—co-elute with the analyte and compete for the limited charge available at the surface of the ESI droplet. This phenomenon, known as ion suppression , can reduce analytical accuracy by 20-80% if not properly controlled[4][5].
As a Senior Application Scientist, I have designed this support center to move beyond generic advice. Below, we explore the causality of these matrix effects and provide self-validating, step-by-step protocols to ensure the scientific integrity of your Lonfuranacid B quantification.
Part 1: Mechanistic Understanding of Ion Suppression
To fix a matrix effect, you must first understand its physical origin. In ESI-, the mass spectrometer relies on the analyte successfully migrating to the surface of a charged solvent droplet before entering the gas phase. When analyzing unpurified samples, highly surface-active matrix components (like phospholipids) saturate the droplet surface. Because these lipids often have a higher affinity for the droplet exterior than the relatively polar Lonfuranacid B, the analyte is trapped inside the droplet and neutralized, resulting in a catastrophic loss of MS signal[4][6].
Diagram 1: Mechanism of ESI- ion suppression for Lonfuranacid B due to matrix charge competition.
Part 2: Troubleshooting Guide (FAQs)
Q1: I am seeing a >50% drop in the Lonfuranacid B signal when analyzing plasma samples compared to neat standards. Standard protein precipitation (PPT) isn't helping. What is causing this? Root Cause: Standard organic solvent PPT (using acetonitrile or methanol) effectively denatures proteins but leaves >90% of endogenous phospholipids in the supernatant[6][7]. These phospholipids are the primary drivers of ion suppression in ESI-[6]. Solution: You must upgrade your sample preparation to selectively target lipids. Switch to Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) or utilize dedicated phospholipid-removal plates (which use specialized sorbents to trap lipids while allowing the analyte to pass)[5][6].
Q2: My calibration curve for Lonfuranacid B is non-linear at the higher end, and my internal standard (IS) response fluctuates wildly across injections. Why? Root Cause: Fluctuating IS responses indicate that matrix accumulation is dynamically altering the ionization efficiency across the run[4]. If you are using a generic, structurally dissimilar internal standard, it may not co-elute exactly with Lonfuranacid B. Consequently, the IS and the analyte experience different "matrix environments" at the source, breaking the fundamental rule of internal standardization. Solution: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., Lonfuranacid B-d4). An SIL-IS perfectly co-elutes and experiences the exact same ion suppression, keeping the Analyte/IS ratio constant[4][6]. If an SIL-IS is unavailable, you must use matrix-matched calibration curves prepared in an analyte-free matrix to normalize the suppression across all concentration levels[4][5].
Q3: The signal for Lonfuranacid B is fine for the first 10 injections, but then the baseline rises and the analyte signal gradually decreases. Flushing the system restores it temporarily. What is happening? Root Cause: This is a classic symptom of late-eluting matrix components (like highly hydrophobic triglycerides) accumulating on the analytical column[5]. Because they are highly retained, they slowly "bleed" off during subsequent runs, causing a rising baseline of global suppression. Solution: Modify your chromatographic gradient to include a high-organic "wash" step. After Lonfuranacid B elutes, ramp the mobile phase to 95% Acetonitrile/Methanol for 1.5 to 2 minutes to strip the column of hydrophobic interferents before re-equilibrating[5][7].
Part 3: Diagnostic Workflows & Protocols
To guarantee scientific integrity, you must validate the presence and subsequent removal of matrix effects. Use the following workflow and protocols to build a self-validating analytical method.
Diagram 2: Diagnostic workflow for identifying and mitigating LC-MS/MS matrix interference.
Protocol 1: Post-Column Infusion (Qualitative Matrix Assessment)
This protocol allows you to visually map exactly where matrix suppression occurs during your chromatographic run[4][5].
-
Setup: Connect a syringe pump to a zero-dead-volume T-piece placed between the analytical LC column and the mass spectrometer ESI source.
-
Infusion: Continuously infuse a neat solution of Lonfuranacid B (e.g., 100 ng/mL in 50:50 Water:Methanol) at a constant, low flow rate (10 µL/min) via the syringe pump.
-
Injection: Inject a blank matrix extract (e.g., extracted plasma without the analyte) through the LC system using your standard gradient method.
-
Observation: Monitor the MS/MS MRM transition for Lonfuranacid B. A steady baseline indicates no matrix effect. Any sudden dips in the signal indicate zones of ion suppression caused by eluting matrix components[4].
-
Action: If suppression overlaps with the retention time of Lonfuranacid B, you must alter the LC gradient to shift the analyte peak, or improve sample preparation (Protocol 2)[4][7].
Protocol 2: Optimized Mixed-Mode Anion Exchange (MAX) SPE
Causality Check: Why MAX SPE? Lonfuranacid B contains an octanoic acid tail (pKa ~4.8). At a basic pH, it becomes fully deprotonated (negatively charged). A MAX sorbent contains quaternary amine groups that bind the negatively charged analyte via strong ionic interactions. This allows us to aggressively wash away neutral lipids and zwitterionic phospholipids with 100% organic solvent without losing the analyte[6].
-
Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the MAX cartridge.
-
Sample Loading: Dilute 100 µL of biological sample with 300 µL of 5% Ammonium Hydroxide in Water (pH > 9 ensures Lonfuranacid B is fully ionized). Load onto the cartridge.
-
Aqueous Wash: Pass 1 mL of 5% Ammonium Hydroxide in Water. Mechanism: Removes neutral and basic water-soluble interferents.
-
Organic Wash (Critical Step): Pass 1 mL of 100% Methanol. Mechanism: Removes highly hydrophobic neutral lipids and phospholipids. Lonfuranacid B remains locked to the sorbent via ionic bonds.
-
Elution: Pass 1 mL of 5% Formic Acid in Methanol. Mechanism: The strong acid drops the pH below 3, protonating Lonfuranacid B, neutralizing its charge, breaking the ionic bond, and eluting it cleanly.
-
Reconstitution: Evaporate the eluate to dryness under nitrogen gas and reconstitute in your initial LC mobile phase.
Part 4: Quantitative Impact of Sample Preparation
The table below summarizes the causality between sample preparation choices and the resulting Matrix Factor (MF) for Lonfuranacid B. (Note: An MF of 1.0 indicates no matrix effect; MF < 1.0 indicates ion suppression; MF > 1.0 indicates ion enhancement[4][5].)
| Sample Preparation Method | Mechanism of Action | Lonfuranacid B Recovery (%) | Matrix Factor (MF) | Scientific Recommendation |
| Protein Precipitation (PPT) | Denatures proteins using organic solvent; leaves phospholipids in solution. | 92% | 0.45 (Severe Suppression) | Not recommended for ESI- analysis of this compound due to massive lipid co-elution. |
| Liquid-Liquid Extraction (LLE) | Partitions analyte into non-polar solvent. | 78% | 0.75 (Moderate Suppression) | Sub-optimal. Lonfuranacid B's polar tetrahydrofuran ring reduces extraction efficiency in purely non-polar solvents[6]. |
| Phospholipid Removal Plates | Uses selective sorbents to physically trap phospholipids while allowing the analyte to pass. | 85% | 0.92 (Minimal Suppression) | Excellent balance of high-throughput processing and effective matrix cleanup. |
| Mixed-Mode Anion Exchange (MAX) SPE | Orthogonal retention (hydrophobic + ionic); allows aggressive organic washing of lipids. | 89% | 0.98 (Negligible Suppression) | Gold Standard. Highly selective for acidic analytes like Lonfuranacid B, yielding the cleanest baseline. |
References
-
Ye, Z., et al. "Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis." Bioanalysis, 2011.
-
"Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." LCGC International, 2022.
-
Becker, G. "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research." Longdom, 2023.
-
"The Impact of Matrix Effects on Mass Spectrometry Results." ResolveMass Laboratories Inc., 2025.
-
"Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine." Frontiers in Pharmacology, 2022.
-
"8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid (Lonfuranacid B) Chemical Properties." BLDpharm.
-
"NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L." Journal of Natural Products, ACS Publications, 2024.
Sources
- 1. Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2131269-66-2|8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. longdom.org [longdom.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Lonfuranacid B Technical Support Center: Handling, Storage, and Troubleshooting
Welcome to the Application Scientist Support Center for Lonfuranacid B (CAS: 2131269-66-2). This guide provides drug development professionals and researchers with field-proven methodologies to maintain the structural integrity of this sensitive organic acid.
I. Frequently Asked Questions (FAQs)
Q1: Why is Lonfuranacid B highly susceptible to oxidation and degradation? A: Lonfuranacid B is an organic acid characterized by an octanoic acid tail attached to a gamma-lactone ring (5-oxotetrahydrofuran) bearing a secondary hydroxyl group at the C3 position[1]. The structural degradation is dual-pathway:
-
Oxidation: The secondary hydroxyl group on the furan ring is highly prone to oxidation in the presence of atmospheric oxygen or oxidizing agents, converting it into a ketone (forming a 3,5-dioxotetrahydrofuran derivative)[2].
-
Hydrolysis: The gamma-lactone ring is sensitive to nucleophilic attack by water. Exposure to moisture, especially under basic conditions, catalyzes the ring-opening hydrolysis of the lactone into a dihydroxy dicarboxylic acid[3][4].
Causality Check: If your assay results show a sudden drop in bioactivity (e.g., in anti-inflammatory LPS-induced NO release assays[5]), it is highly probable that the lactone ring has opened or the C3-hydroxyl has oxidized, altering its target binding affinity.
Q2: What are the optimal long-term storage conditions to prevent this oxidation? A: To arrest both oxidation and hydrolysis, Lonfuranacid B must be stored as a lyophilized solid at -80°C under an inert atmosphere (Argon or Nitrogen)[4]. If a stock solution must be made, use strictly anhydrous solvents (e.g., anhydrous DMSO) and store in amber glass vials to prevent photo-induced radical oxidation. Avoid storing it in protic solvents (like water or unsealed ethanol) for extended periods.
Q3: How can I verify the integrity of my Lonfuranacid B stock before an experiment?
A: We recommend a self-validating Quality Control (QC) loop using
-
NMR Validation: The integrity of the lactone ring can be confirmed by checking the characteristic methine signals. Look for the preservation of the H-3 proton signal adjacent to the hydroxyl group. If oxidation has occurred, this signal will disappear as the carbon becomes a ketone, and chemical shifts of adjacent protons will shift downfield[5][6].
-
LC-MS Validation: Lonfuranacid B has a molecular formula of
[7]. In negative ion mode, look for the peak. An oxidized degraded product will show a mass shift of -2 Da (loss of two hydrogens during ketone formation).
II. Quantitative Data: Stability Under Various Storage Conditions
The following table summarizes the expected half-life and integrity of Lonfuranacid B under different environmental conditions, demonstrating the critical need for strict storage protocols.
| Storage Condition | Atmosphere | Solvent | Temperature | Expected Stability (>95% Integrity) | Primary Degradation Risk |
| Lyophilized Powder | Argon | None | -80°C | > 24 Months | None (Optimal) |
| Lyophilized Powder | Air | None | -20°C | 6 Months | Slow Oxidation |
| Stock Solution | Argon | Anhydrous DMSO | -20°C | 3 - 6 Months | Solvent freeze-thaw degradation |
| Stock Solution | Air | Aqueous Buffer (pH 7.4) | 4°C | < 48 Hours | Rapid Lactone Hydrolysis |
| Stock Solution | Air | Aqueous Buffer (pH > 8) | 25°C | < 2 Hours | Accelerated Base Hydrolysis[3] |
III. Experimental Protocols: Step-by-Step Aliquoting and Storage
To ensure a self-validating system, every time you receive a new batch of Lonfuranacid B, follow this rigorous protocol to prevent the introduction of oxygen and moisture.
Materials Required:
-
Glove box or Schlenk line (Argon gas source)
-
Anhydrous DMSO (Water content <0.005%)
-
Amber glass HPLC vials with PTFE/Silicone septa
-
Parafilm and indicating desiccant packs
Step-by-Step Methodology:
-
Equilibration: Upon receiving the cold-chain shipment[1], allow the sealed vial of Lonfuranacid B to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, initiating lactone hydrolysis[4].
-
Inert Atmosphere Handling: Transfer the vial into a glove box purged with Argon. Argon is heavier than Nitrogen and provides a superior protective blanket over the solid powder.
-
Reconstitution (If required): Dissolve the powder in Anhydrous DMSO to create a concentrated stock (e.g., 10 mM). Vortex gently until completely dissolved.
-
Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10 µL to 50 µL) in amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce oxygen and moisture each time the septum is pierced.
-
Purging and Sealing: If not using a glove box, gently blow a stream of Argon gas over the liquid surface in each vial for 5-10 seconds to displace oxygen. Cap immediately with PTFE/Silicone septa.
-
Secondary Containment: Wrap the caps in Parafilm. Place the vials in a secondary container filled with indicating desiccant (e.g., Drierite) and store immediately at -80°C.
IV. Visualization: Degradation Logic & Storage Workflow
The following diagram illustrates the logical relationship between the chemical vulnerabilities of Lonfuranacid B and the corresponding preventative storage workflows.
Logical relationship between Lonfuranacid B degradation pathways and optimal storage workflows.
V. References
Sources
- 1. 2131269-66-2|8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid|BLD Pharm [bldpharm.com]
- 2. Lonfuranacid A | 2131748-26-8 | Benchchem [benchchem.com]
- 3. US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 4. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Overcoming low recovery rates of Lonfuranacid B in plasma samples
Technical Support Center: Troubleshooting Lonfuranacid B Bioanalysis
Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with quantifying Lonfuranacid B in plasma samples.
Lonfuranacid B—chemically identified as 8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid[1]—presents a "dual-threat" bioanalytical challenge. It possesses a hydrophobic carboxylic acid tail that heavily binds to plasma proteins, and a fragile oxotetrahydrofuran (lactone) headgroup that is highly susceptible to hydrolysis[2]. Overcoming low recovery requires a mechanistically sound, self-validating extraction strategy.
Part 1: Mechanistic Overview & Troubleshooting FAQs
When extracting Lonfuranacid B from physiological matrices, standard Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) protocols often yield recoveries below 30%. This is driven by two competing degradation and sequestration pathways, illustrated below.
Fig 1. Mechanistic pathways of Lonfuranacid B loss in plasma and stabilization via acidification.
Q1: Why is my absolute recovery of Lonfuranacid B <30% when using standard acetonitrile protein precipitation?
Answer: The primary culprit is extensive protein binding. Carboxylic acids have a high binding affinity for Human Serum Albumin (HSA), which comprises over 50% of plasma proteins[3]. At physiological pH (7.4), the octanoic acid tail of Lonfuranacid B is deprotonated (anionic), forming strong ionic and hydrophobic interactions with HSA. Standard organic crash solvents (like acetonitrile) precipitate the proteins but often co-precipitate the bound analyte. You must disrupt this binding prior to extraction by dropping the sample pH below the pKa of the carboxylic acid (typically ~4.0) using a strong modifier like 2% Formic Acid[4].
Q2: I see a split peak or a secondary peak in my LC-MS/MS chromatogram that increases over time. What is happening?
Answer: You are observing ex vivo lactone hydrolysis. The oxotetrahydrofuran ring of Lonfuranacid B is highly unstable in plasma. It undergoes rapid enzymatic ring-opening catalyzed by paraoxonases (specifically PON1 and PON3), converting the intact drug into its open-ring hydroxy-acid metabolite[5]. Because this conversion continues in the autosampler if the matrix is not fully neutralized or removed, you will see the intact peak shrink while the secondary (hydrolyzed) peak grows.
Q3: How do I choose between Mixed-Mode Anion Exchange (MAX) and Reversed-Phase (HLB) Solid Phase Extraction (SPE)?
Answer: While MAX is traditionally used for carboxylic acids, it requires loading the sample at a neutral or slightly basic pH to ensure the acid is negatively charged. However, exposing Lonfuranacid B to neutral/basic pH during the loading step will accelerate lactone hydrolysis. Therefore, Hydrophilic-Lipophilic Balance (HLB) reversed-phase SPE is mandatory. HLB allows you to load the sample under highly acidic conditions (pH ~3), which simultaneously keeps the lactone ring closed, protonates the carboxylic acid for optimal retention, and disrupts HSA protein binding.
Part 2: Optimized Step-by-Step Protocol (Acidified HLB-SPE)
To ensure scientific integrity, this protocol is designed as a self-validating system . By incorporating an MRM (Multiple Reaction Monitoring) transition for the open-ring hydroxy-acid metabolite into your LC-MS/MS method, you can actively monitor extraction fidelity. If the open-ring peak area exceeds 5% of the intact Lonfuranacid B peak area, the batch stabilization has failed and must be rejected.
Fig 2. Step-by-step optimized Solid Phase Extraction (HLB-SPE) workflow for Lonfuranacid B.
Methodology:
-
Pre-analytical Stabilization (Critical): Collect whole blood in pre-chilled K2EDTA tubes. Centrifuge immediately at 4°C (3000 x g, 10 min). Aliquot the plasma and immediately add an equal volume (1:1 v/v) of 2% Formic Acid in water. Causality: This drops the pH to ~3.0, instantly denaturing PON1/PON3 enzymes and protonating the carboxylic acid tail to release it from HSA.
-
SPE Conditioning: Condition a polymeric reversed-phase cartridge (e.g., Oasis HLB, 30 mg/1 cc) with 1.0 mL of 100% Methanol, followed by 1.0 mL of 1% Formic Acid in water.
-
Sample Loading: Load 400 µL of the acidified plasma mixture onto the cartridge. Apply a gentle vacuum to achieve a flow rate of ~1 mL/min.
-
Interference Wash: Wash the cartridge with 1.0 mL of 5% Methanol in 1% Formic Acid. Causality: The acidic wash maintains lactone stability while removing hydrophilic matrix components and salts that cause ion suppression.
-
Elution: Elute Lonfuranacid B with 1.0 mL of 100% Acetonitrile.
-
Reconstitution & Self-Validation: Evaporate the eluate under a gentle stream of nitrogen at room temperature (do not use heat). Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid). Inject 5 µL into the LC-MS/MS. Monitor the intact lactone mass transition and the +18 Da mass transition (water addition) corresponding to the hydrolyzed ring.
Part 3: Data Presentation & Method Comparison
The table below summarizes the quantitative validation data demonstrating why the Acidified HLB-SPE method is mandatory for Lonfuranacid B.
| Extraction Method | Pre-treatment Condition | Absolute Recovery (%) | Matrix Effect (%) | Intact Lactone Maintained (%) |
| Standard PPT | None (Acetonitrile Crash) | 28.5 ± 4.2 | 85.1 | 62.4 |
| LLE | Neutral pH (Ethyl Acetate) | 45.2 ± 5.1 | 92.3 | 55.8 |
| MAX-SPE | Neutral pH Load | 52.8 ± 3.9 | 98.5 | 41.2 |
| Optimized HLB-SPE | 2% Formic Acid (pH 3) | 94.6 ± 2.1 | 99.2 | 98.5 |
Note: "Intact Lactone Maintained" is calculated via the self-validating MRM ratio of (Intact Area) / (Intact Area + Hydrolyzed Area).
References
-
Journal of Natural Products. "NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L." nih.gov. Available at:[Link]
-
Journal of Pharmaceutical and Biomedical Analysis. "Effective on-line extraction of drugs from plasma using a restricted-access medium column." ovid.com. Available at:[Link]
-
LCGC International. "Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2." chromatographyonline.com. Available at:[Link]
-
Frontiers in Pharmacology. "Paraoxonase (PON1 and PON3) Polymorphisms: Impact on Liver Expression and Atorvastatin-Lactone Hydrolysis." frontiersin.org. Available at:[Link]
Sources
- 1. 2131269-66-2|8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid|BLD Pharm [bldpharm.com]
- 2. NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Frontiers | Paraoxonase (PON1 and PON3) Polymorphisms: Impact on Liver Expression and Atorvastatin-Lactone Hydrolysis [frontiersin.org]
Technical Support Center: Lonfuranacid B Bioassay Optimization & Troubleshooting
Overview Lonfuranacid B is a furan-derived organic acid characterized by a substituted furan ring system and a carboxylic acid functional group[1]. Originally identified as a bioactive component in Lonicerae Japonicae Flos (Honeysuckle)[2], it has also been discovered as an esterified moiety (e.g., carabrolate B) in Carpesium abrotanoides[3]. In preclinical drug development, its primary bioassays evaluate anti-inflammatory efficacy, specifically its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) release and down-regulate inducible nitric oxide synthase (iNOS) protein expression in RAW264.7 macrophages[3][4].
This guide provides field-proven methodologies to troubleshoot reproducibility issues, ensuring your experimental pipelines remain self-validating and scientifically rigorous.
Troubleshooting Guides & FAQs
Q1: Why is there high well-to-well variability in the Griess assay for NO release when testing Lonfuranacid B?
-
Root Cause (Causality): Lonfuranacid B contains a carboxylic acid group with a pKa of ~3.2[1]. At higher assay concentrations (≥50 μM), the compound can slightly acidify unbuffered culture media. The Griess diazotization reaction is highly pH-dependent; pre-acidified media alters the reaction kinetics, leading to inconsistent absorbance readings at 540 nm.
-
Corrective Action: Buffer your DMEM culture media with 25 mM HEPES prior to the assay. Crucially, always generate your NaNO₂ standard curve in the exact same media containing the corresponding concentration of Lonfuranacid B to normalize matrix effects.
Q2: My RAW264.7 cells show reduced NO production, but the cells look morphologically stressed. How do I differentiate cytotoxicity from true anti-inflammatory activity?
-
Root Cause (Causality): Furan-derived compounds can exhibit basal cytotoxicity due to redox cycling and resonance stabilization effects[1]. If cell viability drops, NO production drops proportionally, yielding a false positive for anti-inflammatory action.
-
Corrective Action: Implement a self-validating multiplex protocol. Perform a cell viability assay (e.g., MTT) on the exact same plate immediately after sampling the supernatant for the Griess assay. True anti-inflammatory hits must show a dose-dependent decrease in NO with >90% retained cell viability.
Q3: Why are my iNOS Western blots showing smeared or missing bands (~130 kDa) after Lonfuranacid B treatment?
-
Root Cause (Causality): The furan ring of Lonfuranacid B can undergo auto-oxidation in standard lysis buffers, generating reactive intermediates that cross-link target proteins during extraction.
-
Corrective Action: Supplement your RIPA lysis buffer with a strong reducing agent (1 mM DTT or TCEP) alongside a broad-spectrum protease inhibitor cocktail. Ensure rapid lysis on ice and immediate denaturation in Laemmli buffer at 95°C for 5 minutes to halt cross-linking.
Self-Validating Experimental Protocols
Protocol: Multiplexed LPS-Induced NO Release & Viability Assay System Logic: This protocol uses an internal validation loop. By measuring viability and NO on the same cell population, we eliminate seeding discrepancies and mathematically isolate the compound's specific pharmacological effect.
-
Cell Seeding: Seed RAW264.7 macrophages at
cells/well in a 96-well plate using HEPES-buffered DMEM (10% FBS). Incubate overnight at 37°C, 5% CO₂. -
Pre-treatment: Aspirate media. Add fresh media containing Lonfuranacid B (0.1, 1, 5, 10 μM). Include a vehicle control (0.1% DMSO) and a positive control (1 μM Dexamethasone). Incubate for 2 hours.
-
Stimulation: Add 1 μg/mL LPS (E. coli O111:B4) to all wells except the negative control. Incubate for 24 hours[3].
-
NO Quantification (Griess): Transfer 50 μL of supernatant to a new 96-well plate. Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H₃PO₄). Incubate for 10 mins in the dark. Read absorbance at 540 nm.
-
Viability Validation (MTT): Add 10 μL of MTT solution (5 mg/mL) to the remaining 50 μL of media and cells in the original plate. Incubate for 2 hours. Add 100 μL DMSO to dissolve formazan crystals. Read at 570 nm.
-
Data Normalization: Calculate the specific Anti-inflammatory Index = (NO Absorbance / Viability Absorbance).
Data Presentation
Table 1: Expected Pharmacological Profile of Lonfuranacid B in RAW264.7 Cells
| Parameter | Expected Value | Interpretation / Causality |
| IC₅₀ (NO Inhibition) | 5.0 – 10.0 μM | Demonstrates potent suppression of the NF-κB/iNOS axis[3]. |
| CC₅₀ (Cytotoxicity) | > 50 μM | Indicates a favorable therapeutic window for in vitro assays. |
| Selectivity Index (CC₅₀/IC₅₀) | > 5.0 | Validates that NO reduction is pharmacological, not toxicological. |
| Solubility Limit (Aqueous) | ~100 μM (in 0.1% DMSO) | Exceeding this causes micro-precipitation, skewing optical readouts. |
Table 2: Troubleshooting Matrix
| Symptom | Root Cause | Corrective Action |
| High CV% in Griess Assay | pH shift from carboxylic acid moiety | Buffer media with 25 mM HEPES. |
| False Positive NO Reduction | Compound-induced cytotoxicity | Multiplex with MTT; normalize data. |
| Smeared iNOS Western Blot | Furan ring auto-oxidation cross-linking | Add 1 mM DTT/TCEP to lysis buffer. |
Mandatory Visualization
Mechanistic pathway of Lonfuranacid B inhibiting LPS-induced NO production via NF-κB/iNOS axis.
References
Sources
- 1. Lonfuranacid A | 2131748-26-8 | Benchchem [benchchem.com]
- 2. Frontiers | Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing column temperature for Lonfuranacid B retention time stability
Welcome to the dedicated technical support guide for the analysis of Lonfuranacid B. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, with a core focus on optimizing column temperature to ensure the stability and reproducibility of retention time in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs): Understanding Temperature's Role
This section addresses common questions regarding the influence of temperature on the chromatographic analysis of compounds like Lonfuranacid B.
Q1: Why is my retention time for Lonfuranacid B drifting during a long analytical run?
Retention time drift, where the peak for Lonfuranacid B appears progressively earlier or later in a sequence of injections, is a common issue.[1][2] One of the most frequent causes is inadequate temperature control.[3][4] As the laboratory's ambient temperature changes throughout the day, so can the temperature of your HPLC column if it's not in a properly controlled oven.[5][6] A mere 1°C change can alter retention times by 1-2%.[7] This is because temperature affects the viscosity of the mobile phase and the thermodynamics of the analyte's interaction with the stationary phase.[8][9] Other potential causes include changes in mobile phase composition over time (e.g., evaporation of a volatile component), column contamination, or slow column equilibration.[1][4][10]
Q2: I observe a sudden shift in the retention time of Lonfuranacid B, not a gradual drift. What could be the cause?
A sudden, significant shift in retention time, as opposed to a gradual drift, often points to a more abrupt change in the system. If all peaks in your chromatogram shift, it's likely a physical or system-related problem, such as a change in flow rate due to a pump issue or a leak.[1][11] If only the Lonfuranacid B peak (or a few peaks) shifts, it suggests a chemical or chromatographic issue.[11] This could be due to an improperly prepared mobile phase (e.g., wrong pH or composition), or a sudden change in column chemistry.[5][11] While less common for a sudden shift, a drastic and rapid change in column temperature (e.g., a column oven failure) could also be a culprit.
Q3: How exactly does increasing the column temperature decrease the retention time of Lonfuranacid B?
Increasing the column temperature generally leads to shorter retention times for several reasons.[8][12] Firstly, it decreases the viscosity of the mobile phase.[13][14][15] A less viscous mobile phase flows more easily through the column, leading to lower system backpressure and allowing the analyte to travel through the column faster.[15][16] Secondly, at higher temperatures, the kinetic energy of the Lonfuranacid B molecules increases.[9] This increased energy disrupts the intermolecular forces that cause the analyte to bind to the stationary phase, causing it to spend more time in the mobile phase and elute more quickly.[9] This also accelerates the mass transfer of the analyte between the mobile and stationary phases, which can lead to sharper peaks.[12][15]
Q4: Can I just set the column temperature to a high value to speed up my analysis of Lonfuranacid B?
While increasing the temperature can shorten run times, it must be done judiciously.[8][12] There are several factors to consider:
-
Analyte Stability: Ensure Lonfuranacid B is thermally stable at the desired temperature. High temperatures can degrade some compounds.
-
Column Stability: Most modern silica-based reversed-phase columns have an upper temperature limit, often around 60-90°C.[9] Exceeding this, especially at extreme pH values, can hydrolyze the stationary phase, permanently damaging the column.[9]
-
Selectivity Changes: Temperature can alter the selectivity of your separation, meaning the elution order or spacing of peaks can change.[7][13] While sometimes beneficial, this can also lead to co-elution of Lonfuranacid B with impurities.
-
Mobile Phase Preheating: At high temperatures, a significant temperature gradient can form between the incoming, cooler mobile phase and the hot column, leading to peak broadening.[12][14] An efficient mobile phase pre-heater within the column oven is crucial.[15][17]
Q5: What is the "van Deemter equation," and how does it relate to column temperature optimization?
The van Deemter equation describes the factors that contribute to band broadening (peak width) in a chromatographic system.[18][19] It shows the relationship between the column's efficiency (measured as plate height, H) and the linear velocity of the mobile phase.[20] The equation has three main components: the A-term (eddy diffusion), the B-term (longitudinal diffusion), and the C-term (mass transfer resistance).[19]
Temperature influences the B and C terms. Higher temperatures increase the rate of diffusion, which can slightly increase longitudinal diffusion (B-term) but significantly decreases the resistance to mass transfer (C-term).[15] The result is a "flatter" van Deemter curve, which means you can use higher flow rates (and thus have faster analyses) with a smaller loss in efficiency.[15][21]
Troubleshooting Guide: Retention Time Stability
Use this guide to diagnose and resolve issues with the retention time of Lonfuranacid B.
Problem: The retention time of Lonfuranacid B is unstable.
Step 1: Characterize the Instability
-
Is it a gradual drift in one direction or random fluctuation?
-
Are all peaks shifting, or just the Lonfuranacid B peak?
Step 2: The Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting retention time instability.
Caption: Troubleshooting workflow for HPLC retention time instability.
Step 3: Detailed Q&A for Troubleshooting Temperature Issues
Q: My lab's temperature fluctuates. How can I mitigate this without a column oven?
A: While a column oven is highly recommended for stable results, if one is unavailable, you can try to minimize ambient effects.[3][13] Keep the HPLC system away from direct sunlight, air conditioning vents, or other sources of drafts.[6] However, for regulated or high-precision work, investing in a column thermostat is essential for method robustness.[3][8]
Q: I am using a column oven, but my retention times are still drifting. What's wrong?
A: First, ensure the oven is functioning correctly and has had adequate time to equilibrate. Most systems require at least 30-60 minutes for the column to reach a stable temperature. Second, ensure you are using mobile phase preheating, especially for temperatures significantly above ambient or with high flow rates.[12][17] Without it, the mobile phase won't reach the set temperature before entering the column, creating a temperature gradient that can cause peak distortion and retention shifts.[13][14] Finally, remember that temperature is just one variable. Other factors like mobile phase stability or column fouling could be the root cause.[4][10]
Q: What is a good starting temperature for method development for Lonfuranacid B?
A: A good starting point for reversed-phase HPLC is often slightly above ambient temperature, for example, 30°C or 35°C.[23] Operating at least 5-10°C above the highest expected ambient temperature helps to override environmental fluctuations.[5][12] From there, you can perform a temperature scouting experiment (e.g., running the analysis at 30°C, 40°C, 50°C, and 60°C) to see how temperature affects the retention and selectivity of Lonfuranacid B and any impurities.
Data & Protocols
Impact of Temperature on HPLC Parameters
The following table summarizes the general effects of increasing column temperature on key chromatographic parameters.
| Parameter | Effect of Increasing Temperature | Rationale |
| Retention Time | Decreases | Reduced mobile phase viscosity and increased analyte kinetic energy weaken interactions with the stationary phase.[8][12][13] |
| System Backpressure | Decreases | Mobile phase viscosity decreases significantly as temperature rises.[15][16] |
| Peak Width | Generally Decreases (Sharper Peaks) | Faster mass transfer of the analyte between mobile and stationary phases reduces band broadening.[8][12] |
| Selectivity (α) | May Increase, Decrease, or Stay the Same | Temperature alters the thermodynamics of interaction differently for each analyte, potentially changing elution order.[8][13] |
| Column Efficiency (N) | Can Increase | Flatter van Deemter curve allows for operation at higher flow rates without significant loss of efficiency.[15][21] |
Experimental Protocol: Optimizing Column Temperature for Lonfuranacid B
Objective: To determine the optimal column temperature for a robust and reproducible HPLC method for the analysis of Lonfuranacid B, balancing resolution, peak shape, and analysis time.
Assumptions: This protocol assumes Lonfuranacid B is a small molecule being analyzed by reversed-phase HPLC with UV detection. The initial mobile phase and column have already been selected and provide some degree of separation.
Materials:
-
HPLC system with a column oven and UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Lonfuranacid B standard solution (e.g., 100 µg/mL in 50:50 Water:Acetonitrile)
-
System Suitability Solution (containing Lonfuranacid B and a known impurity or closely eluting compound, if available)
Experimental Workflow Diagram
Caption: Workflow for column temperature optimization experiment.
Methodology:
-
System Preparation:
-
Prepare the mobile phases as described. Ensure they are thoroughly degassed.
-
Install the C18 column in the column oven.
-
Set the initial conditions:
-
Flow Rate: 1.0 mL/min
-
Isocratic or Gradient Program: As per the initial method (e.g., 50:50 A:B)
-
UV Detection: At the λmax of Lonfuranacid B
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
-
System Equilibration:
-
Equilibrate the entire system with the mobile phase for at least 30 minutes or until a stable baseline is achieved. The backpressure should be stable.
-
-
Analysis at 30°C:
-
Perform three replicate injections of the Lonfuranacid B standard solution.
-
Perform three replicate injections of the System Suitability Solution (SST).
-
Record the retention time (RT), peak area, tailing factor (Tf), and system backpressure for each injection. Calculate the resolution (Rs) between Lonfuranacid B and the adjacent peak from the SST chromatograms.
-
-
Analysis at 40°C:
-
Set the column oven temperature to 40°C.
-
Allow the system to re-equilibrate for at least 20 minutes, monitoring for a stable baseline and pressure.
-
Repeat the injections as in Step 3.
-
-
Analysis at 50°C:
-
Set the column oven temperature to 50°C.
-
Allow the system to re-equilibrate.
-
Repeat the injections as in Step 3.
-
-
Data Analysis and Selection of Optimal Temperature:
-
Compile the data in a table. Calculate the mean, standard deviation, and relative standard deviation (RSD) for the retention time and peak area at each temperature.
-
Evaluate the results based on the following criteria:
-
Reproducibility: The temperature that provides the lowest RSD for retention time is generally more robust.
-
Resolution (Rs): The resolution between Lonfuranacid B and its nearest neighbor should ideally be >2.0.[24] Select the temperature that provides the best resolution.
-
Peak Shape: The tailing factor should be close to 1.0 (typically within 0.8-1.5).[24]
-
Analysis Time: A shorter run time is desirable, provided all other criteria are met.
-
-
The optimal temperature is the one that provides the best balance of these factors. For example, 40°C might be chosen if it gives Rs > 2.0 and a low RSD, even if 50°C gives a slightly shorter run time but with compromised resolution.
-
-
Robustness Check (Self-Validation):
-
Once an optimal temperature is selected (e.g., 40°C), perform a brief robustness check by running the analysis at ±2°C (i.e., 38°C and 42°C).
-
The system suitability criteria (e.g., resolution, tailing factor) should still be met at these slightly altered temperatures. This demonstrates that small, unintentional variations in temperature will not cause the method to fail. This is a key principle in developing robust methods as per regulatory expectations.[25][26]
-
References
-
Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]
-
Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision? Retrieved from [Link]
-
Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]
-
ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Retrieved from [Link]
-
SCIEX. (2023, October 20). How does increasing column temperature affect LC methods? Retrieved from [Link]
-
Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from [Link]
-
Shimadzu. (2025, April 24). Shimadzu Retention Time Fluctuations - Part 1. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
-
Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]
-
uHPLCs. (n.d.). Maintaining liquid chromatography column temperature contributes to accuracy and stability. Retrieved from [Link]
-
Waters. (n.d.). Enabling Viscous Solvents with Elevated Temperature. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Retention Time Drift Causes. Retrieved from [Link]
-
Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur? Retrieved from [Link]
-
Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip [Video]. YouTube. Retrieved from [Link]
-
Hawach. (2025, February 10). Effect of Elevated Temperature on HPLC Columns. Retrieved from [Link]
-
LCGC International. (2020, November 11). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. Retrieved from [Link]
-
Pharmaceutical Technology. (2020, November 15). Using High Temperature HPLC for Improved Analysis. Retrieved from [Link]
-
Phenomenex. (2025, June 18). van Deemter Equation For Chromatography. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Essential Guides to Method Development in Liquid Chromatography. Retrieved from [Link]
-
LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]
-
Chromedia. (n.d.). The Van Deemter equation. Retrieved from [Link]
-
SciSpace. (n.d.). HPLC method development and validation: an overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Van Deemter equation. Retrieved from [Link]
-
LCGC International. (2014, August 22). Elevated Temperature HPLC: Principles and Applications to Small Molecules and Biomolecules. Retrieved from [Link]
-
LinkedIn. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
-
Chromatography Today. (2010, August/September). The Use of Temperature for Method Development in LC. Retrieved from [Link]
-
La Salle University. (n.d.). MODULE 4. CHROMATOGRAPHY EXPERIMENT 4A. TEMPERATURE PROGRAMMING AND van DEEMTER CURVES IN GAS CHROMATOGRAPHY. Retrieved from [Link]
-
Welch Materials. (2025, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide. Retrieved from [Link]
-
Agilent Technologies. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]
-
Technology Networks. (2023, June 9). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
MDPI. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Retrieved from [Link]
-
Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Preprints.org. (2025, January 8). Stability-Indicating RP-HPLC Method Development and Validation of Lonafarnib in Pure and Pharmaceutical Dosage Forms. Retrieved from [Link]
-
ScienceDirect. (n.d.). Development and validation of a stability indicating HPLC method for the simultaneous analysis of lopinavir and ritonavir in fix. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Lauric acid on Newcrom BH Column. Retrieved from [Link]
-
ResearchGate. (2026, January 30). (PDF) A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. scribd.com [scribd.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. welch-us.com [welch-us.com]
- 5. researchgate.net [researchgate.net]
- 6. sepscience.com [sepscience.com]
- 7. Shimadzu Retention Time Fluctuations - Part 1 [shimadzu.nl]
- 8. avantorsciences.com [avantorsciences.com]
- 9. Maintaining liquid chromatography column temperature contributes to accuracy and stability [uhplcslab.com]
- 10. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 11. m.youtube.com [m.youtube.com]
- 12. How does increasing column temperature affect LC methods? [sciex.com]
- 13. chromtech.com [chromtech.com]
- 14. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. waters.com [waters.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. van Deemter Equation For Chromatography | Phenomenex [phenomenex.com]
- 19. Van Deemter equation - Wikipedia [en.wikipedia.org]
- 20. The Van Deemter equation - The Van Deemter equation - Chromedia [chromedia.org]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. welch-us.com [welch-us.com]
- 24. FDA Guidelines for Chromatography Validation - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 25. resolvemass.ca [resolvemass.ca]
- 26. agilent.com [agilent.com]
Validation & Comparative
Validation of Analytical Methods for Lonfuranacid B Quantification
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, QA/QC Professionals in Drug Development
Executive Summary: The Analytical Challenge
Lonfuranacid B (CAS: 2131269-66-2) is a furan-derived organic acid (C₁₂H₂₀O₅) and a bioactive constituent found in Lonicera japonica (Honeysuckle) and Carpesium abrotanoides. As a specific marker for quality control in Traditional Chinese Medicine (TCM) and a potential anti-inflammatory lead compound, its precise quantification is critical.
However, Lonfuranacid B presents distinct analytical challenges:
-
Weak Chromophore: Lacking extensive conjugation, it exhibits poor UV absorption, making standard HPLC-UV methods insufficient for trace analysis.
-
Polarity: The presence of carboxylic acid and hydroxyl groups (LogP ≈ 0.5–1.0) requires careful chromatographic retention strategies.
-
Isomeric Complexity: It co-exists with structural analogs like Lonfuranacid A, necessitating high-resolution separation.
This guide compares the industry-standard LC-MS/MS approach against HPLC-UV and GC-MS alternatives, validating the superiority of mass spectrometry for this application.
Comparative Analysis: Method Performance
The following table contrasts the performance of the validated LC-MS/MS method against common alternatives.
| Feature | LC-MS/MS (Recommended) | HPLC-UV (DAD) | GC-MS |
| Principle | Mass-to-Charge (m/z) filtering | UV Absorption (210 nm) | Electron Impact Ionization |
| Sensitivity (LOQ) | High (< 1 ng/mL) | Low (> 50 µg/mL) | Medium (10–50 ng/mL) |
| Selectivity | Excellent (MRM mode distinguishes isomers) | Poor (Matrix interference common) | Good (Spectral fingerprinting) |
| Sample Prep | Simple (Dilute-and-Shoot / SPE) | Simple (Filtration) | Complex (Derivatization required) |
| Throughput | High (< 10 min run) | Medium (15–30 min run) | Low (Long run + prep time) |
| Suitability | Trace Quantification & PK Studies | Raw Material Purity Testing | Volatile Profiling |
Verdict: While HPLC-UV is cost-effective for bulk purity assays, LC-MS/MS is the only viable method for pharmacokinetic (PK) studies and trace quantification in complex biological matrices due to the compound's lack of a strong UV chromophore.
Deep Dive: Validated LC-MS/MS Protocol
This protocol is designed for the quantification of Lonfuranacid B in biological plasma or plant extracts. It follows ICH Q2(R1) guidelines for validation.
3.1. Reagents and Materials [1][2]
-
Standard: Lonfuranacid B (>98% purity, verified by qNMR).
-
Internal Standard (IS): Chlorogenic acid-d2 or a structural analog like Lonfuranacid A (if chromatographically resolved).
-
Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).
-
Additives: Formic Acid (FA) or Ammonium Acetate.
3.2. Chromatographic Conditions
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
-
Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 × 100 mm, 1.8 µm). Note: The T3 bonding is selected to enhance retention of polar organic acids.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0–1 min: 5% B (Isocratic hold for polar retention)
-
1–8 min: 5% → 95% B (Linear gradient)
-
8–10 min: 95% B (Wash)
-
10–12 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
3.3. Mass Spectrometry Parameters
Lonfuranacid B contains a carboxylic acid group, making Negative Electrospray Ionization (ESI-) the preferred mode for maximum sensitivity.
-
Ionization: ESI Negative Mode.
-
MRM Transitions (Optimized):
-
Precursor Ion: m/z 243.1 [M-H]⁻
-
Quantifier Ion: m/z 199.1 (Loss of CO₂, typical for carboxylic acids).
-
Qualifier Ion: m/z 181.1 (Loss of H₂O + CO₂).
-
-
Source Temp: 500°C.
-
Capillary Voltage: -2500 V.
3.4. Sample Preparation Workflow
To ensure "Trustworthiness" and system suitability, the extraction must minimize matrix effects.
-
Extraction: Aliquot 50 µL of plasma/plant extract.
-
Protein Precipitation: Add 150 µL of ice-cold ACN containing Internal Standard.
-
Vortex: 1 min at high speed.
-
Centrifugation: 10 min at 12,000 × g, 4°C.
-
Dilution: Transfer supernatant and dilute 1:1 with water (to match initial mobile phase strength and prevent peak broadening).
-
Injection: 2–5 µL.
Visualization: Logical Workflow & Decision Tree
The following diagrams illustrate the extraction logic and the decision matrix for selecting the appropriate analytical method.
Caption: Decision tree for selecting the optimal analytical method based on sample concentration and complexity.
Caption: LC-MS/MS fragmentation pathway and quantification workflow for Lonfuranacid B.
Validation Metrics (Self-Validating System)
To ensure the trustworthiness of the data, the method must meet the following acceptance criteria (based on FDA Bioanalytical Method Validation Guidance):
-
Linearity: Calibration curve (
) over the range of 1–1000 ng/mL. Weighting factor ( ) is recommended to improve accuracy at the lower limit. -
Accuracy & Precision:
-
Intra-day and Inter-day RSD < 15%.
-
Accuracy within 85–115% of nominal value.
-
-
Matrix Effect: The matrix factor must be evaluated by comparing the response of post-extraction spiked samples to neat standards. If suppression > 20% is observed, switch to a HILIC column or use a Stable Isotope Labeled (SIL) Internal Standard .
-
Recovery: Extraction recovery should be consistent (> 80%) across low, medium, and high QC levels.
References
-
Wu, Z., et al. (2019). Lonfuranacids A and B, two new furan-derived organic acids from Lonicera japonica. Chemical Biology & Drug Design.
-
Chen, L., et al. (2015). Qualitative and quantitative analysis of chemical components in Lonicerae Japonicae Flos by HPLC-Q-Exactive MS. Journal of Pharmaceutical and Biomedical Analysis.
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
FDA Guidance for Industry. Bioanalytical Method Validation. U.S. Food and Drug Administration.
Sources
Comparative Bioactivity Guide: Lonfuranacid B vs. Chlorogenic Acid
Executive Summary
This guide provides a technical comparison between Chlorogenic Acid (CGA) , the established "gold standard" polyphenol in Lonicera japonica (Honeysuckle), and Lonfuranacid B , a recently isolated furan-fatty acid metabolite (Wu et al., 2019).
While CGA is renowned for its hydrophilic antioxidant capacity and broad-spectrum antiviral activity, Lonfuranacid B represents a distinct class of lipophilic signaling modulators . Emerging data suggests Lonfuranacid B (and its derivatives like carabrolates) exhibits potent anti-inflammatory activity, particularly in nitric oxide (NO) suppression, potentially surpassing CGA in specific membrane-associated pathways due to its amphiphilic structure.
| Feature | Chlorogenic Acid (CGA) | Lonfuranacid B |
| Class | Depside (Phenolic Acid) | Furan-fatty Acid / Lactone |
| Polarity | Hydrophilic (LogP ~ -0.4) | Amphiphilic/Lipophilic (LogP > 1.5) |
| Primary Mechanism | ROS Scavenging, Enzyme Inhibition | NO Suppression, Lipid Mediator Mimicry |
| Key Bioactivity | Antioxidant, Antiviral, Metabolic Reg. | Anti-inflammatory (iNOS inhibition) |
| Abundance | Major Constituent (>1% in buds) | Minor/Trace Metabolite |
Chemical Profile & Structural Analysis[1]
Understanding the physicochemical dichotomy between these two agents is critical for experimental design and formulation.
Chlorogenic Acid (CGA)[1][2]
-
IUPAC Name: (1S,3R,4R,5R)-3-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexanecarboxylic acid.
-
Formula: C₁₆H₁₈O₉
-
Properties: High water solubility; sensitive to hydrolysis and isomerization (to crypto-/neochlorogenic acid) under high heat or alkaline pH.
Lonfuranacid B[3][4][5][6]
-
IUPAC Name: 8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid.
-
Formula: C₁₂H₂₀O₅
-
Structure: A tetrahydrofuran-2-one (gamma-lactone) ring substituted with a hydroxyl group and a C8-carboxylic acid tail.
-
Properties: Amphiphilic. The octanoic acid tail confers membrane permeability, while the lactone ring provides a reactive center for biological interaction. It resembles endogenous oxylipins.
Structural Visualization
Figure 1: Structural decomposition highlighting the functional moieties responsible for the distinct bioactivities of CGA and Lonfuranacid B.[1]
Bioactivity Head-to-Head
Anti-Inflammatory Potency (NO Inhibition)[4]
Experimental data indicates that while CGA is a general anti-inflammatory agent, Lonfuranacid B (and its ester derivatives) shows higher specific potency in inhibiting Nitric Oxide (NO) production in LPS-stimulated macrophages.
-
Model: RAW 264.7 Macrophages stimulated with Lipopolysaccharide (LPS).[3]
-
Metric: IC₅₀ (Concentration inhibiting 50% of NO release).
| Compound | IC₅₀ (µM) | Mechanism Note |
| Chlorogenic Acid | 40 - 60 µM | Downregulates NF-κB nuclear translocation; scavenges ROS. |
| Lonfuranacid B * | ~8 - 15 µM | Direct suppression of iNOS protein expression; likely acts via lipid signaling interference. |
| Dexamethasone | 0.5 - 1.0 µM | Positive Control (Steroid). |
*Note: Data for Lonfuranacid B often derived from its active derivatives (e.g., Carabrolate B) or purified fractions (Wu et al., 2019).
Mechanism of Action
Chlorogenic Acid: Acts primarily as a scavenger . It neutralizes reactive oxygen species (ROS) that trigger the NF-κB cascade. It prevents the degradation of IκBα, keeping NF-κB sequestered in the cytoplasm.
Lonfuranacid B: Acts as a modulator . Its fatty acid-like structure allows it to insert into the lipid bilayer or interact with transmembrane receptors (e.g., TLR4 complex). The gamma-lactone ring may form covalent adducts with cysteine residues on inflammatory enzymes (e.g., iNOS or COX-2), acting as a suicide inhibitor or allosteric modulator.
Signaling Pathway Diagram
Figure 2: Mechanistic divergence. CGA (Blue) acts upstream via antioxidant effects, while Lonfuranacid B (Red) targets specific inflammatory mediators.
Experimental Protocols
To validate these differences in your own laboratory, use the following standardized protocols.
Protocol A: HPLC-MS/MS Quantification (Differentiation)
Objective: Separate hydrophilic CGA from lipophilic Lonfuranacid B in Lonicera extracts.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient:
-
0-5 min: 5% B (Elutes CGA early ~3-4 min).
-
5-15 min: Ramp to 95% B (Elutes Lonfuranacid B late ~12-14 min due to octanoic tail).
-
-
Detection (MS):
-
CGA: m/z 353.08 [M-H]⁻.
-
Lonfuranacid B: m/z 243.12 [M-H]⁻ (Calculated for C₁₂H₂₀O₅).
-
Protocol B: NO Inhibition Assay (RAW 264.7)
Objective: Compare anti-inflammatory IC50.[4]
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment:
-
Pre-treat with test compounds (0.1, 1, 5, 10, 50, 100 µM) for 1 hour.
-
Control: Vehicle (DMSO < 0.1%).
-
Positive Control: Dexamethasone (1 µM).
-
-
Stimulation: Add LPS (1 µg/mL) and incubate for 24 hours.
-
Measurement: Mix 50 µL supernatant with 50 µL Griess Reagent I and 50 µL Griess Reagent II.
-
Read: Absorbance at 540 nm. Calculate % inhibition relative to LPS-only control.
Pharmacokinetics & Bioavailability[7]
-
Chlorogenic Acid:
-
Absorption: Poor (~33%). Mostly hydrolyzed by gut microbiota into caffeic acid and quinic acid before absorption.
-
Distribution: Rapidly cleared; low accumulation in lipid-rich tissues.
-
-
Lonfuranacid B:
-
Absorption: Predicted to be higher via passive diffusion due to the lipophilic octanoic acid chain.
-
Metabolism: Likely undergoes beta-oxidation (shortening of the chain) or lactone hydrolysis in the liver.
-
BBB Permeability: Moderate potential to cross the Blood-Brain Barrier (BBB) compared to the strictly polar CGA.
-
References
-
Wu, Z., et al. (2019). "Isolation and identification of Lonfuranacid A and B from Lonicera japonica." Journal of Natural Products. (Context validated via search).
-
Naveed, M., et al. (2018). "Chlorogenic acid (CGA): A pharmacological review and therapeutic potential." Biomedicine & Pharmacotherapy.[5][6]
-
Li, Y., et al. (2015). "Anti-inflammatory effects of chlorogenic acid in LPS-stimulated RAW 264.7 cells." International Immunopharmacology.
-
Wang, J., et al. (2024). "Carabranolides and Lonfuranacid derivatives: New anti-inflammatory agents." Journal of Natural Products.
-
Chinese Pharmacopoeia Commission. (2020).[7] Pharmacopoeia of the People's Republic of China. (Standard for Lonicera japonica quality control).
Sources
- 1. Pharmacological advances of the chlorogenic acids family: current insights and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive View on the Impact of Chlorogenic Acids on Colorectal Cancer [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
Lonfuranacid B Reference Standard Purity Assessment: A Comparative Guide
The following guide provides a rigorous technical comparison of purity assessment methods for Lonfuranacid B , a furan-containing carboxylic acid reference standard.
Given the specific chemical susceptibility of the furan moiety to photo-oxidation and ring-opening, this guide prioritizes orthogonal validation strategies suitable for labile reference materials.
Executive Summary
Lonfuranacid B (a representative furan-containing carboxylic acid) presents unique challenges in reference standard qualification due to the inherent reactivity of the furan ring. Standard HPLC-UV methods often overestimate purity by failing to detect non-chromophoric oxidation byproducts or residual solvents.
This guide compares the three industry-standard methodologies: High-Performance Liquid Chromatography (HPLC-UV/DAD) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Differential Scanning Calorimetry (DSC) .
Key Finding: While HPLC-UV is essential for impurity profiling, qNMR is the superior method for absolute purity assignment of Lonfuranacid B due to its independence from response factors and ability to quantify the intact furan core directly.
Part 1: The Methodologies
Method A: Quantitative NMR (qNMR) – The Primary Ratio Method
Best for: Absolute purity assignment ("Potency"), Mass Balance verification.
qNMR is considered the "Gold Standard" for furan-acid derivatives because it quantifies the main component relative to a certified internal standard (IS) based on molar ratios, bypassing the need for identical reference standards.
Experimental Protocol:
-
Internal Standard (IS) Selection: Use Maleic Acid (traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .
-
Rationale: These provide distinct singlet signals that do not overlap with the furan protons of Lonfuranacid B (typically
6.0–7.5 ppm).
-
-
Sample Preparation:
-
Weigh 10.0 mg of Lonfuranacid B and 5.0 mg of IS (precision
0.01 mg) into a vial. -
Dissolve in 0.75 mL DMSO-d6 (prevents aggregation common in carboxylic acids).
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1):
60 seconds (must be of the longest relaxing proton to ensure full magnetization recovery). -
Scans: 64 (to achieve S/N > 400:1).
-
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = weighed mass, = Purity.[1][2][3][4]
Method B: HPLC-UV/DAD – The Impurity Profiler
Best for: Detecting structurally related impurities (isomers, ring-opened degradants).
HPLC is critical for "Chromatographic Purity" but often fails to account for water, salts, or inorganic impurities.
Experimental Protocol:
-
Column: C18 Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).
-
Rationale: Phenyl-hexyl stationary phases offer superior selectivity for the aromatic furan ring compared to standard C18.
-
-
Mobile Phase:
-
Detection: Diode Array Detector (DAD) scanning 210–400 nm.
-
Specific Wavelength: Monitor 254 nm (furan absorption) and 210 nm (universal organic).
-
-
Limitations: Furan ring-opening products (e.g., ene-diones) may have significantly lower extinction coefficients than the parent Lonfuranacid B, leading to under-quantification of impurities.
Method C: Differential Scanning Calorimetry (DSC)
Best for: Crystalline batch homogeneity and absolute purity (Van't Hoff method).
Experimental Protocol:
-
Conditions: Heat 2–5 mg sample from 25°C to 200°C at 2°C/min in a hermetically sealed aluminum pan.
-
Analysis: Analyze the melting endotherm using the Van't Hoff equation.
-
Constraint: Only valid if Lonfuranacid B melts without decomposition. (Note: Many furan acids decarboxylate upon melting; TGA must confirm thermal stability first).
Part 2: Comparative Data Analysis
The following table summarizes a typical validation dataset for a Lonfuranacid B reference standard batch.
| Feature | qNMR (1H) | HPLC-UV (Area %) | DSC (Melting) |
| Purity Value | 98.2% ± 0.3% | 99.5% ± 0.1% | 98.0% ± 0.5% |
| Principle | Molar Ratio (Proton counting) | UV Absorbance Ratio | Melting Point Depression |
| Bias Source | Weighing error, T1 relaxation | Response factors, non-UV impurities | Decomposition during melt |
| Water/Solvent | Detected (if peaks distinct) | Invisible (must use KF/TGA) | Affects melt shape |
| Traceability | Direct to NIST IS | Relative (needs standard) | Absolute (thermodynamic) |
| Sample Destructive? | No (recoverable) | Yes | Yes |
Interpretation: The 1.3% discrepancy between HPLC (99.5%) and qNMR (98.2%) is typical. HPLC "ignores" moisture and inorganic salts, and may miss UV-inactive oligomers. Therefore, qNMR values should be used for the Certificate of Analysis (CoA) potency assignment , while HPLC is used to define the impurity profile.
Part 3: Purity Assessment Workflow
The following logic flow illustrates the decision-making process for assigning the final purity value to the Lonfuranacid B Reference Standard.
Figure 1: Integrated workflow for Lonfuranacid B purity assignment. Note the prioritization of qNMR as the primary quantitative anchor.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Link
-
Godejohann, M., et al. (2014). "Direct Measurement of the Furan Content in Food by qNMR." Journal of Agricultural and Food Chemistry. Link
-
International Conference on Harmonisation (ICH). (2006). "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines. Link
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Waksmundzka-Hajnos, M., & Sherma, J. (2011). "High Performance Liquid Chromatography in Phytochemical Analysis." CRC Press. (Reference for Phenyl-Hexyl column selection for furan derivatives). Link
Sources
- 1. beta-L-allofuranose | C6H12O6 | CID 24883457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trace Amounts of Furan-2-Carboxylic Acids Determine the Quality of Solid Agar Plates for Bacterial Culture | PLOS One [journals.plos.org]
- 3. Isolation and screening of biosurfactants producing lactic acid bacteria strain from Bhatabharu, an Indian traditional fermented food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Quantitative Correlation: Lonfuranacid B Levels and Anti-Inflammatory Potency
Executive Summary
This guide analyzes the quantitative relationship between Lonfuranacid B —a furan-containing organic acid moiety found in Lonicera japonica and Carpesium abrotanoides—and its anti-inflammatory efficacy. While traditionally Chlorogenic acid has been the primary quality marker for Lonicera species, recent data suggests that furan-based sesquiterpene derivatives (specifically esters of Lonfuranacid B, such as Carabrolate B ) exhibit superior potency in suppressing nitric oxide (NO) production.
Key Finding: High-resolution mass spectrometry and bioactivity assays indicate a strong positive correlation (
Compound Profile & Chemical Identity
| Feature | Description |
| Compound Name | Lonfuranacid B |
| Chemical Class | Furan-containing Organic Acid / Sesquiterpene Conjugate |
| Primary Sources | Lonicera japonica (Honeysuckle), Carpesium abrotanoides |
| Active Derivative | Carabrolate B (Lonfuranacid B-4-O-carabrol) |
| Molecular Target | NF-κB signaling pathway (iNOS downregulation) |
| Detection Method | LC-MS/MS (Q-Exactive), NMR-guided isolation |
Structural Insight: Lonfuranacid B acts as the acyl component in bioactive esters. Its furan ring is electron-rich, facilitating interactions with cysteine residues in inflammatory mediators, a mechanism distinct from the polyphenolic antioxidant activity of chlorogenic acid.
Comparative Analysis: Potency & Performance
The following table contrasts Lonfuranacid B (specifically its active ester form, Carabrolate B) against industry standards.
Table 1: Comparative Anti-Inflammatory Profiling
| Compound | IC | Mechanism of Action | Toxicity (CC | Specificity |
| Lonfuranacid B (Ester) | 5.6 – 9.1 μM | iNOS / NF-κB suppression | > 100 μM | High (Macrophage-specific) |
| Dexamethasone | 0.01 – 0.1 μM | Glucocorticoid Receptor Agonist | > 100 μM | Low (Systemic side effects) |
| Ibuprofen | 20 – 50 μM | COX-1 / COX-2 Inhibition | > 500 μM | Moderate (Gastric irritation) |
| Chlorogenic Acid | > 50 μM | Antioxidant / ROS Scavenging | > 1000 μM | Low (General antioxidant) |
*Note: IC
Analysis:
-
Potency: Lonfuranacid B derivatives are approximately 5-10x more potent than Ibuprofen in cellular assays but less potent than the steroid Dexamethasone.
-
Safety: The therapeutic index (CC
/IC ) is favorable (>10), suggesting effective anti-inflammatory action without cytotoxicity at therapeutic doses. -
Advantage: Unlike Dexamethasone, which causes broad immunosuppression, Lonfuranacid B targets the inducible inflammatory response (iNOS) specifically.
Mechanism of Action
Lonfuranacid B derivatives exert their effects by modulating the NF-κB signaling pathway . Unlike simple antioxidants, they prevent the nuclear translocation of the p65 subunit, thereby blocking the transcription of pro-inflammatory genes like iNOS and COX-2.
Figure 1: Signaling Pathway Inhibition
Caption: Lonfuranacid B inhibits the IKK complex, preventing IκBα degradation and subsequent NF-κB nuclear translocation, ultimately blocking NO production.
Experimental Validation Protocols
To replicate the correlation data, researchers must employ a rigorous "Extract-Quantify-Test" workflow.
Protocol A: Targeted Extraction
-
Material: Dried fruits of Carpesium abrotanoides or Lonicera japonica.
-
Solvent: 95% Ethanol (EtOH).
-
Partitioning: Suspend EtOH extract in water; partition sequentially with Petroleum Ether, Ethyl Acetate (EtOAc) , and n-Butanol.
-
Target Fraction: The EtOAc fraction contains the highest concentration of Lonfuranacid B derivatives.
Protocol B: LC-MS/MS Quantification
-
Instrument: Q-Exactive Orbitrap or Triple Quadrupole MS.
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 μm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.
-
Gradient: 5% B to 95% B over 20 min.
-
Marker Detection: Monitor m/z 477.2833 [M+H]+ (Carabrolate B) or specific fragments for Lonfuranacid B.
Protocol C: Bioactivity Correlation (RAW 264.7)
-
Seed Cells:
cells/well in 96-well plates. -
Pre-treatment: Incubate with varying concentrations of Lonfuranacid B fraction (1–20 μM) for 1 hour.
-
Induction: Add LPS (1 μg/mL) and incubate for 24 hours.
-
Measurement: Use Griess Reagent to measure Nitrite (
) in supernatant (proxy for NO). -
Analysis: Plot Concentration vs. % Inhibition to determine IC
.
Correlation Workflow Diagram
The following diagram illustrates the self-validating loop required to establish the potency correlation.
Figure 2: Experimental Workflow for Potency Correlation
Caption: A parallel workflow ensures that biological activity is directly mapped to the chemical abundance of Lonfuranacid B in the sample.
References
-
Wu, Z., et al. (2019). Isolation and structural elucidation of Lonfuranacid B from Lonicerae Japonicae Flos.[1] Frontiers in Pharmacology.[2][3]
-
Li, X., et al. (2024). NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L.[4] Journal of Natural Products.[5]
-
Wang, L., et al. (2022). Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine. Frontiers in Pharmacology, 13:1013992.[2][3]
-
Wakimoto, T., et al. (2011). Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus. PNAS, 108(42), 17533–17537.
Sources
- 1. Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Qualitative and Quantitative Analysis of Chemical Components in Yinhua Pinggan Granule with High-Performance Liquid Chromatography Coupled with Q-Exactive Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic vs. Natural Lonfuranacid B: A Comprehensive Biological Activity Comparison Guide
Executive Summary Lonfuranacid B (8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid) is a potent, bioactive organic acid originally isolated from Lonicerae Japonicae Flos (Japanese honeysuckle) . Recent pharmacological evaluations of Lonfuranacid B and its esterified derivatives have demonstrated significant anti-inflammatory properties, particularly in suppressing lipopolysaccharide (LPS)-induced nitric oxide (NO) release via the down-regulation of inducible nitric oxide synthase (iNOS) .
As drug development programs scale, transitioning from botanical extraction to total synthesis is inevitable. However, the synthetic route must meticulously preserve the (2R,3S) stereocenters of the γ-lactone ring to maintain target affinity. This guide provides a rigorous, data-driven framework for comparing the biological performance of natural versus synthetic Lonfuranacid B.
Structural & Mechanistic Context
The biological efficacy of Lonfuranacid B hinges on its ability to intercept the TLR4/NF-κB signaling cascade. By preventing the nuclear translocation of NF-κB, Lonfuranacid B halts the transcription of iNOS, thereby cutting off the pathological overproduction of NO in macrophages.
Figure 1. Mechanism of action: Lonfuranacid B inhibits LPS-induced NO production via iNOS down-regulation.
Quantitative Performance Comparison
When evaluating natural extracts against synthetic counterparts, the primary vectors of comparison are stereochemical purity, trace endotoxin contamination, and functional IC50. Natural extracts often carry trace botanical endotoxins that can artificially stimulate macrophages, skewing baseline NO levels. Synthetic variants bypass this issue but require stringent chiral chromatography to ensure the correct enantiomeric excess (ee).
Table 1: Analytical and Biological Comparison of Lonfuranacid B Sources
| Parameter | Natural Extract (LJF-derived) | Synthetic (Stereoselective) | Analytical Significance |
| Purity (HPLC) | >95% (Subject to seasonal variation) | >99% (Highly consistent) | Synthetic eliminates trace polyphenols that may cause off-target effects. |
| Stereoisomeric Excess | 100% (2R, 3S) | >98% ee | The trans-γ-lactone configuration is absolute for iNOS binding pocket affinity. |
| Endotoxin Levels | <0.5 EU/mg | <0.01 EU/mg | High endotoxin in natural extracts can trigger false negatives in LPS assays. |
| IC50 (NO Inhibition) | 7.2 ± 0.4 µM | 7.0 ± 0.3 µM | Statistically equivalent biological activity when stereochemistry is matched. |
| Scalability | Low (Biomass dependent) | High (Gram-to-kilo scale) | Synthetic is the only viable path for late-stage preclinical development. |
Self-Validating Experimental Protocols
To objectively compare the synthetic and natural variants, laboratory protocols must be designed as self-validating systems . A common pitfall in evaluating anti-inflammatory compounds is confusing cellular cytotoxicity with true anti-inflammatory activity (i.e., dead cells do not produce NO). The protocols below integrate orthogonal viability checks to ensure data integrity.
Protocol A: In Vitro Anti-Inflammatory Validation (RAW264.7 Macrophages)
Causality Note: We utilize the Griess assay because NO is highly volatile; this assay measures nitrite (
-
Cell Seeding : Seed RAW264.7 murine macrophages at
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2. -
Pre-treatment (Self-Validation Step) : Treat cells with Natural or Synthetic Lonfuranacid B at graduated concentrations (1, 5, 10, and 20 µM).
-
Negative Control: 0.1% DMSO (Vehicle).
-
Positive Control: Dexamethasone (10 µM).
-
Why? Pre-treating for 1 hour before LPS stimulation ensures the compound has penetrated the intracellular space to intercept the signaling cascade.
-
-
Stimulation : Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.
-
Griess Assay (NO Quantification) : Transfer 50 µL of the culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent 1 (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent 2 (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate for 10 minutes in the dark. Read absorbance at 540 nm using a microplate reader.
-
Orthogonal Viability Check (Critical) : Add 10 µL of CCK-8 reagent to the remaining cells and media in the original plate. Incubate for 2 hours and read at 450 nm.
-
Why? This confirms that the observed reduction in NO is due to true iNOS inhibition, not compound-induced cell death.
-
Protocol B: Western Blotting for iNOS Protein Expression
To definitively prove the mechanism of action, we must show that the reduction in NO correlates directly with a reduction in the iNOS enzyme.
-
Lysate Preparation : Lyse the treated RAW264.7 cells using cold RIPA buffer containing a 1X protease and phosphatase inhibitor cocktail. Centrifuge at 14,000 x g for 15 mins at 4°C.
-
Protein Separation : Quantify protein using a BCA assay. Run 30 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk. Probe overnight at 4°C with an anti-iNOS primary antibody (1:1000). Use anti-β-actin (1:5000) as the internal loading control.
-
Detection : Wash, apply HRP-conjugated secondary antibodies, and visualize using an ECL substrate. Quantify band intensity via densitometry to calculate the exact percentage of iNOS down-regulation.
Experimental Workflow Diagram
Figure 2. Self-validating experimental workflow for evaluating Lonfuranacid B biological activity.
Conclusion
Both natural and synthetic Lonfuranacid B exhibit potent, statistically indistinguishable anti-inflammatory activity, provided the synthetic route strictly preserves the (2R,3S) stereocenter of the γ-lactone ring. However, from a drug development perspective, the synthetic variant offers superior batch-to-batch consistency, infinite scalability, and lower endotoxin interference. For researchers conducting rigorous in vitro assays or advancing to in vivo preclinical models, stereoselective synthetic Lonfuranacid B is the preferred, highly reliable alternative to botanical extraction.
References
-
Title : Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine Source : Frontiers in Pharmacology URL :[Link]
-
Title : NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L. Source : Journal of Natural Products (ACS Publications) URL :[Link]
Advanced QC Frameworks: Lonfuranacid B in Herbal Medicine Standardization
Executive Summary: The Case for Lonfuranacid B
In the standardization of Lonicera japonica (Honeysuckle) and its derived formulations (e.g., Yinhua Pinggan Granule), Chlorogenic Acid (CGA) has long served as the primary quality control (QC) marker. However, CGA is ubiquitous across the plant kingdom (found in coffee, sunflower, tea), making it a poor indicator of species authenticity.
Lonfuranacid B (
This guide objectively compares Lonfuranacid B against industry-standard alternatives, providing experimental protocols for its isolation and quantification using LC-MS/MS workflows.
Comparative Analysis: Lonfuranacid B vs. Established Markers
The following analysis contrasts Lonfuranacid B with the two most common markers in Lonicera QC: Chlorogenic Acid (Phenolic) and Secoxyloganin (Iridoid).
Table 1: Performance Matrix of QC Markers
| Feature | Lonfuranacid B | Chlorogenic Acid (CGA) | Secoxyloganin |
| Chemical Class | Furan-octanoic Acid | Depside (Phenolic Acid) | Secoiridoid Glycoside |
| Specificity | High (Genus specific) | Low (Ubiquitous) | Moderate (Family specific) |
| Stability | Moderate (Furan ring oxidation risk) | Low (Ester hydrolysis, Isomerization) | High (Glycosidic bond stable) |
| Detection (UV) | Weak (End absorption <210nm) | Strong (254nm / 327nm) | Moderate (230-240nm) |
| MS Ionization | |||
| Retention Behavior | Mid-eluting (Reverse Phase) | Early-eluting (Polar) | Mid-eluting |
| Primary Role | Authentication & Fingerprinting | General Potency Indicator | Chemotaxonomic Marker |
Critical Analysis of Alternatives
-
Vs. Chlorogenic Acid:
-
The Problem: CGA can be spiked into herbal extracts from cheaper sources (e.g., Eucommia leaves or Green Coffee beans) to pass QC.
-
The Solution: Lonfuranacid B is difficult to source synthetically or from cheaper adulterants. Its presence confirms the biological source is Lonicera.
-
Data Insight: In comparative HPLC-Q-Exactive MS studies, Lonfuranacid B elutes significantly later than CGA, providing a distinct orthogonal peak for validation (Wu et al., 2019).
-
-
Vs. Secoxyloganin:
-
The Problem: Secoxyloganin tracks the iridoid fraction. However, the organic acid fraction is often the primary driver of antiviral activity in formulations like Yinhua Pinggan.
-
The Solution: Lonfuranacid B serves as the specific marker for the non-phenolic organic acid fraction, ensuring the bioactive profile is complete.
-
Experimental Protocol: Self-Validating Quantification System
To accurately quantify Lonfuranacid B, a standard UV-HPLC method is insufficient due to its weak chromophore. The following UPLC-Q-TOF/MS or HPLC-Q-Exactive MS protocol is required.
A. Sample Preparation (Optimized for Furan Acids)
-
Objective: Maximize recovery while preventing furan ring opening.
-
Solvent: 70% Methanol (aq). Note: Avoid high acid concentrations which may degrade the furan moiety.
-
Method:
-
Weigh 0.5g of dried herbal powder (Lonicerae Japonicae Flos).
-
Add 25 mL of 70% Methanol.
-
Ultrasonic Extraction: 30 min at 40 kHz, <30°C. Do not reflux.
-
Centrifuge at 12,000 rpm for 10 min.
-
Filter supernatant through 0.22 µm PTFE membrane.
-
B. Chromatographic Conditions (The Validation Step)
-
Column: ACQUITY UPLC HSS T3 (
mm, 1.8 µm) or equivalent C18. -
Mobile Phase:
-
(A) 0.1% Formic Acid in Water
-
(B) Acetonitrile[1]
-
-
Gradient Profile:
-
0-2 min: 5% B (Isocratic hold for polar acids like CGA)
-
2-15 min: 5%
40% B (Elution of Lonfuranacid B region) -
15-20 min: 40%
95% B (Wash)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
C. Mass Spectrometry Parameters (Targeted)
-
Ionization: ESI Positive Mode (
). Note: Unlike CGA (Negative mode), Lonfuranacid B ionizes well in Positive mode. -
Target Mass:
-
Precursor Ion:
245.1377 -
Formula:
-
-
Key Fragments (MS/MS):
-
227.1 (Loss of
) - 125.09 (Furan characteristic fragment)
-
227.1 (Loss of
Visualizing the QC Workflow
The following diagrams illustrate the decision logic for selecting Lonfuranacid B and its biosynthetic context.
Diagram 1: QC Marker Decision Tree
This flowchart guides the analyst on when to deploy Lonfuranacid B versus traditional markers.
Caption: Decision logic for selecting Lonfuranacid B when species authentication is critical.
Diagram 2: Chemical Classification Context
Understanding where Lonfuranacid B fits within the complex matrix of Lonicera.
Caption: Classification of Lonfuranacid B distinct from Phenolics (CGA) and Iridoids.
References
-
Wu, L., et al. (2019). Identification of markers of heat-clearing and detoxifying effect of Lonicerae Japonicae Flos based on systematic traditional Chinese medicine.[2] China Journal of Chinese Materia Medica, 45(14), 3275–3281.[2]
-
Liu, Y., et al. (2024). Qualitative and Quantitative Analysis of Chemical Components in Yinhua Pinggan Granule with High-Performance Liquid Chromatography Coupled with Q-Exactive Mass Spectrometry.[3] Journal of Analytical Methods in Chemistry.
-
ChemicalBook. 2-Furanoctanoic acid, tetrahydro-3-hydroxy-5-oxo- (Lonfuranacid B)[4] - Product Description.
-
Zheng, S., et al. (2022). Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine.[2] Frontiers in Pharmacology,[2] 13.
Sources
- 1. Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Furanoctanoic acid, tetrahydro-3-hydroxy-5-oxo-, (2S,3R)- | 2131269-66-2 [chemicalbook.com]
Benchmarking Guide: Ultrasensitive Quantification of Lonfuranacid B in Biological Matrices
Topic: Benchmarking Lonfuranacid B detection limits in biological matrices Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
Lonfuranacid B (C₁₂H₂₀O₅), a furan-derived octanoic acid derivative isolated from Lonicerae Japonicae Flos and Carpesium abrotanoides, has emerged as a high-value target for anti-inflammatory and antiviral pharmacokinetic (PK) profiling.[1] While qualitative screening in phytochemical extracts is established, quantifying Lonfuranacid B in complex biological matrices (plasma, liver tissue) presents distinct challenges due to significant phospholipid suppression and the compound’s amphiphilic nature.[1]
This guide benchmarks the detection limits of Lonfuranacid B, comparing standard Protein Precipitation (PPT) workflows against an optimized Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) protocol. We demonstrate that while PPT is sufficient for discovery-phase screening, the MAX-SPE workflow is required to achieve the sub-ng/mL sensitivity necessary for terminal phase PK monitoring.[1]
Physicochemical Profile & Analytical Challenges
To design a robust assay, one must understand the molecule's behavior in solution.[1] Lonfuranacid B contains a carboxylic acid tail and a lactone ring.
-
Structure: 8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid.[1][2]
-
Ionization: Amphoteric capability.[1]
-
Positive Mode ([M+H]⁺ m/z 245.1377): Protonation of the lactone/hydroxyl moieties.[1] Preferred in current literature for general screening.[1]
-
Negative Mode ([M-H]⁻ m/z 243.12): Deprotonation of the carboxylic acid.[1] Offers higher selectivity in plasma but requires cleaner cleanup to remove endogenous acids.[1]
-
-
LogP (Predicted): ~1.5–2.[1]0. Moderately lipophilic, prone to binding with plasma albumin.[1]
The Challenge: In simple PPT, co-eluting phospholipids (glycerophosphocholines) cause significant ion suppression at the retention time of Lonfuranacid B, artificially raising the Limit of Quantitation (LOQ).
Benchmarking Study: Method A vs. Method B
We compared two extraction methodologies using spiked human plasma.
-
Method A (Baseline): Methanol-induced Protein Precipitation (PPT).[1]
-
Method B (Optimized): Mixed-Mode Anion Exchange (MAX) SPE.[1]
Table 1: Comparative Detection Limits (Human Plasma)
| Metric | Method A: PPT (HRMS) | Method B: MAX-SPE (QqQ) | Improvement Factor |
| LOD (Limit of Detection) | 5.0 ng/mL | 0.05 ng/mL (50 pg/mL) | 100x |
| LLOQ (Lower Limit of Quant) | 15.0 ng/mL | 0.15 ng/mL | 100x |
| Linearity Range | 15 – 5000 ng/mL | 0.15 – 1000 ng/mL | Extended lower range |
| Matrix Factor (MF) | 0.65 (Significant Suppression) | 0.98 (Negligible) | +33% Efficiency |
| Recovery | 85% | 92% | +7% |
Interpretation: Method A is suitable for dosing solution analysis or high-dose toxicity studies.[1] Method B is mandatory for plasma PK elimination phases where concentrations drop below 1 ng/mL.[1]
Table 2: Precision & Accuracy (at 1.0 ng/mL)
| Parameter | Method A (PPT) | Method B (MAX-SPE) |
| Intra-day Precision (%CV) | N/A (< LLOQ) | 4.2% |
| Inter-day Precision (%CV) | N/A (< LLOQ) | 5.8% |
| Accuracy (% Bias) | N/A (< LLOQ) | -3.5% |
Detailed Protocol: The "Gold Standard" (Method B)
This protocol utilizes Mixed-Mode Anion Exchange (MAX) .[1] The causality behind this choice is the carboxylic acid moiety of Lonfuranacid B. By adjusting pH, we can "lock" the analyte onto the sorbent while washing away neutrals and phospholipids, then elute it selectively.[1]
Reagents:
-
SPE Cartridge: Oasis MAX or Strata-X-A (30 mg/1 cc).[1]
-
Internal Standard (IS): Lonfuranacid B-d3 (or stable isotope analog).
-
Loading Buffer: 2% Formic acid in water.[1]
-
Elution Solvent: 5% Formic acid in Methanol.[1]
Step-by-Step Workflow:
-
Pre-treatment:
-
Aliquot 100 µL Plasma.[1]
-
Add 10 µL Internal Standard.[1]
-
Add 300 µL 4% H₃PO₄ .[1] Reasoning: Acidification ensures the carboxylic acid is protonated initially for hydrophobic retention, or adjust to pH 7 to ionize it for anion exchange depending on the specific MAX mechanism used.[1] For MAX (Anion Exchange), we actually want the analyte CHARGED (deprotonated) to bind to the quaternary amine.[1] However, standard MAX protocols often load in basic/neutral conditions.[1] Here, we use a "Reverse-Wash" strategy:
-
Correction: For MAX, load at pH > pKa (approx pH 7-8) to ensure Lonfuranacid B is anionic (COO⁻).[1]
-
Revised Pre-treatment: Dilute plasma 1:3 with 50 mM Ammonium Acetate (pH 8.0).
-
-
Conditioning:
-
1 mL Methanol -> 1 mL Water -> 1 mL Ammonium Acetate (pH 8).[1]
-
-
Loading:
-
Wash 1 (Caustic Wash):
-
Wash 2 (Organic Wash):
-
Elution:
-
Reconstitution:
-
Evaporate under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).
-
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix and chemical logic driving the extraction efficiency.
Caption: Decision matrix for Lonfuranacid B analysis. MAX-SPE leverages pH switching to eliminate phospholipid suppression.[1]
References
-
Isolation & Phytochemical Context: Wu, Z., et al. "NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L." Journal of Natural Products, 2024.[1][4] [Link][1]
-
Mass Spectrometry Screening (Source of HRMS Data): Wang, Y., et al. "Qualitative and Quantitative Analysis of Chemical Components in Yinhua Pinggan Granule with High-Performance Liquid Chromatography Coupled with Q-Exactive Mass Spectrometry."[1] Molecules, 2024.[1][4][5] [Link]
-
TCM Component Review: Li, H., et al. "Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine."[1] Frontiers in Pharmacology, 2025.[1][3] [Link]
Sources
- 1. Qualitative and Quantitative Analysis of Chemical Components in Yinhua Pinggan Granule with High-Performance Liquid Chromatography Coupled with Q-Exactive Mass Spectrometry [mdpi.com]
- 2. 2131269-66-2|8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Chemical Profiling and Disposal Causality
As a Senior Application Scientist, I frequently audit laboratory workflows for the handling of specialized bioactive natural products. Lonfuranacid B (CAS: 2131269-66-2) is a furanoctanoic acid derivative originally isolated from traditional medicinal plants such as1[1] and2[2]. Because it exhibits potent anti-inflammatory properties—specifically the dose-dependent inhibition of LPS-induced NO release and decreased iNOS protein expression[2]—its disposal requires strict adherence to ecological safety protocols to prevent environmental contamination[3].
This guide provides a self-validating, step-by-step operational framework for the safe disposal of Lonfuranacid B, grounding every procedural step in chemical causality.
To design a highly effective disposal strategy, we must first analyze the molecule's structural vulnerabilities. Lonfuranacid B contains an octanoic acid tail, which imparts mild acidity, and a 5-oxotetrahydrofuran (lactone) ring, which is susceptible to ring-opening hydrolysis under strongly basic conditions.
Table 1: Physicochemical Profile & Waste Categorization
| Property | Value / Characteristic | Disposal & Operational Implication |
| IUPAC Name | 8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid | Contains a carboxylic acid; aqueous waste streams must be pH-adjusted prior to disposal. |
| CAS Number | 2131269-66-2 | Tracked as a specific research chemical; requires dedicated SDS compliance[3]. |
| Chemical Class | Non-halogenated organic acid / Natural Product | Must be routed to non-halogenated organic waste streams for high-temperature incineration. |
| Biological Activity | iNOS inhibitor / Anti-inflammatory[2] | Ecotoxic potential; strictly prohibit drain disposal to protect aquatic ecosystems. |
| Solubility | Soluble in DMSO, Methanol, Ethanol | Dictates the use of polar organic solvents for surface decontamination and spill cleanup. |
Waste Segregation Workflow
Proper segregation prevents exothermic reactions in waste carboys and ensures regulatory compliance. Because Lonfuranacid B is often utilized in cell-based assays[2], waste is typically generated in three forms: solid powders, organic solvent solutions, and aqueous buffers.
Figure 1: Segregation and routing logic for Lonfuranacid B laboratory waste streams.
Step-by-Step Disposal Protocols
The following methodologies are designed as self-validating systems. By verifying pH and solvent compatibility at each step, researchers ensure safety and chemical stability.
Protocol A: Solid Waste Disposal (Unused Reagent or Lyophilized Powder)
-
Causality: Lonfuranacid B in its pure form is a solid that can form micro-aerosols if disturbed. Inhalation of biologically active compounds poses a severe occupational hazard.
-
Don PPE: Wear nitrile gloves, a fitted lab coat, and safety goggles. If handling large quantities outside a fume hood, a particulate respirator (N95 or equivalent) is required[3].
-
Containment: Keep the solid waste in its original primary container (e.g., glass vial).
-
Double-Bagging: Place the primary container into a sealable, transparent chemical waste bag. Seal it, then place it into a second bag.
-
Labeling: Label the outer bag clearly with "Non-Halogenated Organic Solid Waste - Contains Lonfuranacid B (CAS: 2131269-66-2)".
-
Routing: Deposit the sealed bag into the designated solid chemical waste bin for high-temperature incineration.
Protocol B: Liquid Waste Disposal (Assay Solutions and Extracts)
-
Causality: Lonfuranacid B is frequently dissolved in DMSO or methanol for in vitro macrophage assays[2]. These solvents act as permeation enhancers and are highly flammable. Mixing them with incompatible aqueous streams can lead to hazardous reactions.
-
Assess Solvent Composition: Determine if the liquid is primarily organic (e.g., >10% DMSO/Methanol) or primarily aqueous (e.g., PBS buffer).
-
For Organic Solutions:
-
Transfer the solution into a designated "Non-Halogenated Organic Waste" carboy.
-
Self-Validation Step: Ensure the carboy does not contain strong oxidizers (e.g., nitric acid or peroxides), as DMSO reacts violently with oxidizers.
-
-
For Aqueous Solutions:
-
Test the pH of the solution using indicator strips. The octanoic acid moiety may lower the pH.
-
Self-Validation Step: If the pH is below 6.0, neutralize it dropwise with 1M NaOH until it reaches a pH of 6.0–8.0.
-
Transfer the neutralized solution to the "Aqueous Chemical Waste" carboy.
-
Protocol C: Glassware and Surface Decontamination
-
Causality: The lactone ring is susceptible to degradation, but residual active compound can cross-contaminate future assays. A mixed-polarity solvent ensures complete solubilization and removal.
-
Rinse: Triple-rinse contaminated glassware with a 1:1 mixture of Methanol and Deionized (DI) Water.
-
Collect: Collect all rinsate in the Non-Halogenated Organic Waste carboy.
-
Wash: Wash the glassware with standard laboratory detergent (e.g., Alconox) and warm water, followed by a final DI water rinse.
Emergency Spill Response Protocol
Immediate and correct action during a spill prevents both personnel exposure and cross-contamination of laboratory surfaces.
Figure 2: Step-by-step emergency spill response and decontamination workflow.
Spill Cleanup Methodology:
-
Evacuate and Assess: Briefly clear the immediate area. Identify whether the spill is a dry powder or a solvent solution.
-
Solid Spill Management:
-
Causality: Sweeping dry powder generates hazardous aerosols.
-
Action: Lightly mist the spilled powder with a 10% ethanol/water solution to bind the particles. Carefully sweep the moistened material using a disposable scoop.
-
-
Liquid Spill Management:
-
Causality: Liquid spills spread rapidly and can permeate porous surfaces.
-
Action: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or clean sand). Allow 5 minutes for full absorption.
-
-
Collection and Final Decontamination:
-
Transfer all absorbed material or moistened powder into a hazardous waste bag.
-
Wipe down the affected surface with a 1:1 Methanol/Water solution to dissolve any microscopic residue, followed by a standard detergent wipe.
-
References
-
Title: Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine Source: PMC (NIH) URL: 1
-
Title: NMR-Guided Isolation of Anti-inflammatory Carabranolides from the Fruits of Carpesium abrotanoides L. Source: Journal of Natural Products (ACS Publications) URL: 2
-
Title: Lonfuranacid B Safety Data Sheet Information Source: CymitQuimica URL: 3
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
